molecular formula C7H7N3 B1393796 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 945950-37-8

4-Methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1393796
CAS No.: 945950-37-8
M. Wt: 133.15 g/mol
InChI Key: QWIAHMVNMONKCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C7H7N3 and its molecular weight is 133.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-6-2-3-8-7(6)10-4-9-5/h2-4H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIAHMVNMONKCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CNC2=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Methyl-7H-pyrrolo[2,3-d]pyrimidine CAS number

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine

Part 1: Executive Summary

4-Methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 945950-37-8), also known as 4-methyl-7-deazapurine , represents a "privileged scaffold" in modern medicinal chemistry. Structurally isosteric to adenine, this compound replaces the N-7 nitrogen of the purine ring with a carbon atom (C-7). This subtle atomic substitution confers profound pharmacological advantages: it eliminates the susceptibility to N-7 glycosylation (improving metabolic stability) and alters the hydrogen-bond donor/acceptor profile within the ATP-binding pocket of kinase enzymes.

This guide details the synthesis, physicochemical properties, and application of this core scaffold, specifically focusing on its utility as a precursor for Janus Kinase (JAK) inhibitors and other ATP-competitive small molecules.

Part 2: Chemical Identity & Physicochemical Profile

Property Data / Description
Chemical Name 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine
CAS Number 945950-37-8
Synonyms 4-Methyl-7-deazapurine; 7-Deaza-4-methyladenine analog
Molecular Formula C₇H₇N₃
Molecular Weight 133.15 g/mol
Appearance Pale yellow to brown solid
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
pKa (Calculated) ~10.5 (Pyrrole NH), ~4.5 (Pyrimidine N)
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen), Protect from light

Part 3: Synthetic Methodology

The synthesis of 4-methyl-7H-pyrrolo[2,3-d]pyrimidine is most efficiently achieved via Palladium-catalyzed cross-coupling starting from the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. While direct cyclization methods exist (e.g., Dakin-West), they often suffer from poor regioselectivity. The cross-coupling route ensures the integrity of the bicyclic core.

Reaction Pathway Visualization

Synthesis Start 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS: 3680-69-1) Catalyst Pd(dppf)Cl2 • DCM K2CO3 / Dioxane / H2O Start->Catalyst Reagent Methylboronic Acid (MeB(OH)2) Reagent->Catalyst Product 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 945950-37-8) Catalyst->Product Suzuki-Miyaura Coupling 100°C, 12-18h, Ar atm.

Caption: Figure 1. Palladium-catalyzed Suzuki-Miyaura coupling strategy for the synthesis of the 4-methyl derivative from the 4-chloro precursor.

Detailed Experimental Protocol

Objective: Synthesis of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine via Suzuki-Miyaura Coupling.

Reagents:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)[1]

  • Methylboronic acid (1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

  • Preparation (Inert Atmosphere):

    • Flame-dry a 50 mL Schlenk tube or pressure vial and cool under a stream of Argon.

    • Charge the vessel with 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (500 mg, 3.25 mmol), Methylboronic acid (292 mg, 4.88 mmol), and K₂CO₃ (1.35 g, 9.75 mmol).

  • Solvent Degassing:

    • In a separate flask, sparge the 1,4-Dioxane/Water mixture with Argon for 15 minutes to remove dissolved oxygen. (Oxygen is the primary cause of catalyst poisoning and homocoupling side reactions).

  • Catalyst Addition:

    • Add the degassed solvent (10 mL) to the reaction vessel.

    • Add Pd(dppf)Cl₂ (133 mg, 0.16 mmol) quickly.

    • Seal the vessel immediately and purge the headspace with Argon for 2 minutes.

  • Reaction:

    • Heat the reaction mixture to 100°C in an oil block.

    • Stir vigorously for 12–16 hours .

    • Monitoring: Check reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS. The starting material (4-Cl) typically elutes faster than the product.

  • Workup & Purification:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (30 mL) and filter through a pad of Celite to remove Palladium black. Wash the pad with additional Ethyl Acetate.

    • Wash the filtrate with Brine (2 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄.

    • Concentrate under reduced pressure to yield a crude brown solid.

    • Flash Chromatography: Purify using a silica gel column, eluting with a gradient of 0-5% Methanol in Dichloromethane (DCM).

    • Yield: Typical isolated yields range from 65% to 80%.

Part 4: Structural Biology & Medicinal Applications

The 4-methyl-7-deazapurine scaffold is not merely a building block; it is a bioisostere designed to optimize drug-target interactions.

The "Deaza" Effect

In natural purines (like Adenine), the N-7 nitrogen accepts hydrogen bonds. In the 7-deaza analog, this is replaced by a C-H bond.

  • Selectivity: Many kinases require the N-7 interaction for binding. Removing it (via the 7-deaza modification) can reduce affinity for off-target kinases while maintaining affinity for the target (e.g., JAKs), thus improving the selectivity profile.

  • Acidity: The pyrrole NH (pKa ~10.5) is more acidic than the imidazole NH of purines, altering the electronics of the pyrimidine ring and strengthening interactions with the hinge region of the kinase ATP pocket.

Pathway Visualization: JAK/STAT Signaling

The primary application of this scaffold is in the inhibition of the JAK/STAT pathway, critical for cytokine signaling in autoimmune diseases.

JAK_STAT Cytokine Cytokine (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target of 4-Me-7-deazapurine) Receptor->JAK Activation STAT STAT Protein (Inactive) JAK->STAT Phosphorylation (Blocked by Inhibitor) pSTAT p-STAT Dimer (Active) STAT->pSTAT Dimerization Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocation

Caption: Figure 2.[2] The JAK/STAT signaling cascade. 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives act as ATP-competitive inhibitors at the 'JAK Kinase' node.

Part 5: Safety & Handling

  • Hazard Identification:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: The 4-chloro precursor is a known skin sensitizer. Double-gloving (Nitrile) is recommended. All reactions involving boronic acids and palladium should be conducted in a fume hood to avoid inhalation of metallic dust or organic vapors.

  • Stability: The 4-methyl derivative is stable at room temperature but should be stored under inert gas to prevent slow oxidation of the pyrrole ring over months of storage.

Part 6: References

  • Hocek, M., et al. (2015).[3] Synthesis and biological profiling of 6- or 7-(het)aryl-7-deazapurine 4'-C-methylribonucleosides. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Literature. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine.[4][5][6][7] National Library of Medicine. Retrieved from [Link]

  • Perchy, S., et al. (2021). Synthesis and Antitrypanosomal Activity of 6-Substituted 7-Methyl-7-deazapurine Nucleosides. ACS Infectious Diseases. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the 7-deazapurine scaffold, this molecule serves as a crucial building block in the development of targeted therapeutics, particularly kinase inhibitors. This document will delve into the core structure, physicochemical properties, synthesis methodologies, and the biological relevance of this compound, offering a valuable resource for researchers in drug discovery and development.

Introduction: The 7-Deazapurine Scaffold and the Significance of the 4-Methyl-Substituent

The 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a privileged scaffold in medicinal chemistry. Its structural resemblance to the purine ring system allows it to interact with a wide range of biological targets, particularly enzymes that bind purine-based substrates like ATP. This has led to the development of numerous drugs and clinical candidates based on this core structure, including kinase inhibitors for the treatment of cancers and inflammatory diseases.

The introduction of a methyl group at the 4-position of the 7H-pyrrolo[2,3-d]pyrimidine core can significantly influence the molecule's electronic properties, lipophilicity, and steric profile. This, in turn, can modulate its binding affinity and selectivity for specific biological targets. While much of the published research focuses on derivatives, understanding the synthesis and properties of the 4-methyl core is fundamental for the rational design of novel therapeutics.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine are summarized below.

Table 1: Physicochemical Properties of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine

PropertyValueSource
Molecular Formula C₇H₇N₃[1]
Molecular Weight 133.15 g/mol [1]
CAS Number 945950-37-8[1]
Appearance Not explicitly stated in search results; likely a solid at room temperature.
Melting Point Not explicitly stated in search results.
Boiling Point Not explicitly stated in search results.
Solubility Solubility in common organic solvents is expected, but specific data is not available in the search results.
Storage Sealed in a dry environment at room temperature.[1]

Structural Representation:

Caption: 2D structure of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine.

Synthesis of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine: A Two-Step Approach

A direct, one-pot synthesis of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine is not prominently described in the available literature. However, a logical and well-documented synthetic strategy involves a two-step process starting from the readily available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This precursor is a key intermediate in the synthesis of numerous pharmaceutical agents, and its preparation is well-established.[2]

Step 1: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Several methods for the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine have been reported. A common and efficient route starts from 4,6-dichloropyrimidine. The general workflow is outlined below.

synthesis_4_chloro start 4,6-Dichloropyrimidine step1 Reaction with an aminoacetaldehyde equivalent start->step1 intermediate1 Substituted aminopyrimidine step1->intermediate1 step2 Intramolecular cyclization intermediate1->step2 intermediate2 7H-Pyrrolo[2,3-d]pyrimidin-4-one step2->intermediate2 step3 Chlorination (e.g., POCl3) intermediate2->step3 product 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine step3->product methylation_reaction start 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine reagents Methylating Agent (e.g., Trimethylboroxine) + Palladium Catalyst + Base start->reagents product 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine reagents->product

Caption: Cross-coupling reaction for the synthesis of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine.

Experimental Protocol: Palladium-Catalyzed Methylation (Suzuki-Miyaura Coupling)

This protocol is a representative example of a Suzuki-Miyaura coupling for methylation.

  • Reaction Setup: To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent (e.g., a mixture of toluene, ethanol, and water) is added a methylboronic acid derivative, such as trimethylboroxine.

  • Catalyst and Base: A palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and a base, such as sodium carbonate, are added to the reaction mixture.

  • Reaction Conditions: The mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at an elevated temperature (e.g., 80-100 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, the reaction is cooled, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine

TechniqueExpected Features
¹H NMR - A singlet for the methyl group protons (around 2.5-2.8 ppm).- Distinct signals for the pyrrole and pyrimidine ring protons.- A broad singlet for the N-H proton of the pyrrole ring.
¹³C NMR - A signal for the methyl carbon (around 20-25 ppm).- Resonances for the aromatic carbons of the fused ring system.
Mass Spectrometry (MS) - A molecular ion peak [M]⁺ at m/z 133.06.<br>- A prominent [M+H]⁺ peak at m/z 134.07 in ESI positive mode.

Biological Activity and Applications in Drug Discovery

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors. The 4-position is a critical point for substitution to achieve desired potency and selectivity. While 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine itself may not be a potent inhibitor, it serves as a key intermediate for the synthesis of more complex and biologically active molecules.

Derivatives of the 4-methyl-7H-pyrrolo[2,3-d]pyrimidine core have been investigated as inhibitors of various kinases, including, but not limited to:

  • Janus Kinases (JAKs): The 7H-pyrrolo[2,3-d]pyrimidine core is found in the FDA-approved JAK inhibitor tofacitinib. [2]* Epidermal Growth Factor Receptor (EGFR): Novel derivatives are being explored as fourth-generation EGFR inhibitors to overcome drug resistance in non-small cell lung cancer.

  • Other Kinases: The versatility of the scaffold allows for its application in targeting a wide array of other kinases implicated in cancer and inflammatory diseases.

The methyl group at the 4-position can contribute to the hydrophobic interactions within the ATP-binding pocket of kinases, potentially enhancing binding affinity. Its relatively small size allows for flexibility in the design of larger substituents at other positions of the molecule to optimize drug-like properties.

Conclusion

4-Methyl-7H-pyrrolo[2,3-d]pyrimidine is a valuable heterocyclic compound with a strategic role in the design and synthesis of novel therapeutic agents. Its preparation, primarily through a two-step process involving the synthesis and subsequent methylation of a 4-chloro intermediate, is a feasible route for obtaining this key building block. While detailed physicochemical and spectroscopic data for the compound itself are not extensively published, its importance as a synthetic precursor for a multitude of biologically active molecules, particularly kinase inhibitors, is well-established. This guide provides a foundational understanding for researchers and drug development professionals working with this important scaffold.

References

  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. Google Patents.
  • US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. Google Patents.
  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. Available at: [Link]

  • 4-methyl-7h-pyrrolo[2,3-d]pyrimidine. PubChemLite. Available at: [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. National Institutes of Health. Available at: [Link]

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. ResearchGate. Available at: [Link]

  • 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. MDPI. Available at: [Link]

  • Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. ACS Publications. Available at: [Link]

  • 7H-Pyrrolo(2,3-d)pyrimidine | C6H5N3 | CID 261591. PubChem. Available at: [Link]

  • 4-Chloro-7-(p-toluenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. PubChem. Available at: [Link]

Sources

An In-depth Technical Guide to 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its fundamental molecular characteristics, physicochemical properties, and its emerging role as a pivotal structural motif in the development of targeted therapeutics.

Core Molecular Profile

4-Methyl-7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a bicyclic heteroaromatic compound. Its structure, featuring a pyrimidine ring fused to a pyrrole ring, is a key building block in the synthesis of various biologically active molecules.[1]

Chemical Structure and Molecular Formula

The foundational attributes of this molecule are summarized below. The IUPAC name for this compound is 4-methyl-7H-pyrrolo[2,3-d]pyrimidine.[2]

Table 1: Core Molecular Identifiers

AttributeValueSource
Molecular Formula C₇H₇N₃[2][3][4]
Molecular Weight 133.15 g/mol [2][3]
Monoisotopic Mass 133.063997236 Da[2]
CAS Number 945950-37-8[3][4]
SMILES CC1=C2C=CNC2=NC=N1[2][3]
InChIKey QWIAHMVNMONKCU-UHFFFAOYSA-N[2]
Physicochemical Properties

The physicochemical properties of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine are crucial for its handling, formulation, and biological activity. While specific experimental data for this particular derivative is not extensively published, we can infer properties based on its structure and data from closely related analogs like 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.[5]

Table 2: Computed and Inferred Physicochemical Properties

PropertyValue/DescriptionSource
XLogP3 1.1[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]
Appearance (Predicted) Light-colored to off-white crystalline solid[5]
Solubility (Predicted) Soluble in organic solvents like DMSO, DMF, and ethanol; sparingly soluble in water.[5]
Storage Sealed in a dry environment at room temperature.[3][6] Keep in a tightly sealed container in a cool, dry place away from moisture.[5]

Synthesis and Reactivity

The pyrrolo[2,3-d]pyrimidine scaffold is a versatile starting point for the synthesis of a wide array of derivatives.[7] Synthetic strategies often involve the construction of the fused ring system followed by functionalization. For instance, a common precursor, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, is synthesized in a multi-step process starting from diethyl malonate.[8] This chloro-derivative is then readily subjected to nucleophilic substitution reactions to introduce various functionalities at the 4-position.[5]

The synthesis of substituted pyrrolo[2,3-d]pyrimidines can also involve protection of the pyrrole nitrogen, for example, with a (2-(trimethylsilyl)ethoxy)methyl (SEM) group, to direct subsequent reactions.[9]

Illustrative Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for the derivatization of the pyrrolo[2,3-d]pyrimidine core, highlighting key reaction types.

G A Pyrrolo[2,3-d]pyrimidine Core B Protection of Pyrrole Nitrogen (e.g., SEM-Cl) A->B C Protected Intermediate B->C D Nucleophilic Aromatic Substitution (SNAr) at C4 C->D Introduction of diverse substituents E Cross-Coupling Reactions (e.g., Buchwald-Hartwig) C->E C-N or C-C bond formation F Deprotection D->F E->F G Final Derivative F->G

Caption: Generalized workflow for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives.

Spectroscopic Characterization

The structural elucidation of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine and its derivatives relies on a combination of spectroscopic techniques. High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.[7] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of each atom, confirming the connectivity and substitution patterns.[7]

Applications in Drug Discovery and Development

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its role in a variety of therapeutic agents.[1] This core is a key component in numerous kinase inhibitors, antiviral agents, and anticancer therapies.[5][10]

Kinase Inhibition

Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have shown significant potential as inhibitors of various kinases, which are crucial targets in oncology.[1][10] For example, they are being investigated as inhibitors for:

  • P21-Activated Kinase 4 (PAK4) [1]

  • Colony-Stimulating Factor 1 Receptor (CSF1R) [11]

  • Epidermal Growth Factor Receptor (EGFR) [9][11]

The binding mechanism of these inhibitors often involves the formation of hydrogen bonds between the pyrrolo[2,3-d]pyrimidine core and the hinge region of the kinase domain.[1][11]

G cluster_0 Pyrrolo[2,3-d]pyrimidine Inhibitor cluster_1 Kinase Hinge Region Inhibitor N1 Pyrrole NH Hinge Carbonyl Oxygen Backbone NH Inhibitor:N1->Hinge:Backbone NH H-bond Acceptor Inhibitor:Pyrrole NH->Hinge:co H-bond Donor

Caption: Key hydrogen bonding interactions between the inhibitor core and the kinase hinge.

Antiviral and Anticancer Activity

The pyrrolo[2,3-d]pyrimidine nucleus is also found in compounds with demonstrated antiviral and anticancer properties.[1][8] Some derivatives have shown activity against vaccinia virus and Sindbis virus.[8] Furthermore, certain substituted pyrrolo[2,3-d]pyrimidines have exhibited selective cytotoxic activity against cancer cell lines, such as colon cancer HT-29 cells.[7]

Safety and Handling

Hazard Identification

4-Methyl-7H-pyrrolo[2,3-d]pyrimidine is classified as harmful if swallowed.[2] The GHS hazard statement is H302.[2][3]

For the parent compound, 7H-pyrrolo[2,3-d]pyrimidine, and related chlorinated analogs, the following hazards are also noted:

  • Harmful in contact with skin[12]

  • Causes skin irritation[12]

  • Causes serious eye irritation[12]

  • Harmful if inhaled[12]

  • May cause respiratory irritation[12]

Recommended Handling Procedures

Given the potential hazards, standard laboratory safety protocols should be strictly followed when handling this compound.

Experimental Protocol: Safe Handling of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine

  • Engineering Controls: Use in a well-ventilated laboratory, preferably within a chemical fume hood.[5][13]

  • Personal Protective Equipment (PPE):

    • Wear appropriate chemical-resistant gloves.

    • Use safety goggles or a face shield.

    • A lab coat is mandatory.

    • For operations that may generate dust, a respirator should be used.[13]

  • Handling Practices:

    • Avoid contact with skin, eyes, and clothing.[13]

    • Do not breathe dust.[13]

    • Wash hands thoroughly after handling.[13]

    • Do not eat, drink, or smoke in the laboratory.[13]

  • Storage:

    • Store in a tightly sealed container.[5]

    • Keep in a cool, dry, and well-ventilated area.[5]

    • Store away from strong oxidizing agents and strong acids.[13]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

4-Methyl-7H-pyrrolo[2,3-d]pyrimidine, with a molecular weight of 133.15 g/mol , is more than a simple chemical entity. It represents a cornerstone of modern medicinal chemistry, providing a versatile and potent scaffold for the design of novel therapeutics. Its unique electronic and structural features enable critical interactions with biological targets, particularly kinases, making it a compound of high interest for researchers in drug development. A thorough understanding of its properties, synthesis, and handling is paramount to unlocking its full therapeutic potential.

References

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-7H-pyrrolo(2,3-d)pyrimidine. Retrieved from [Link]

  • Lead Sciences. (n.d.). 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • Lead Sciences. (n.d.). 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • precisionFDA. (n.d.). 4-METHOXY-7H-PYRROLO(2,3-D)PYRIMIDINE. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-methyl-7h-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • MDPI. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-7-(p-toluenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Retrieved from [Link]

  • ACS Publications. (2022). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Retrieved from [Link]

  • PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, and its emerging role as a privileged scaffold in the development of targeted therapeutics.

Core Chemical Identity and Nomenclature

IUPAC Name: 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine[1]

This nomenclature precisely defines the molecule's structure: a fused bicyclic system composed of a pyrimidine ring and a pyrrole ring. The "pyrrolo[2,3-d]" designation specifies the fusion pattern, and "4-Methyl" indicates the substitution of a methyl group at the fourth position of the pyrimidine ring. The "7H" signifies the presence of a hydrogen atom on the nitrogen at the 7th position of the pyrrolopyrimidine core.

Chemical Structure:

Caption: 2D structure of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine.

Key Identifiers:

IdentifierValue
CAS Number 945950-37-8[1][2][3][4]
Molecular Formula C₇H₇N₃[1][2][3][4]
Molecular Weight 133.15 g/mol [1][4]
InChIKey QWIAHMVNMONKCU-UHFFFAOYSA-N[1]
SMILES CC1=C2C=CNC2=NC=N1[1]

Synthesis and Chemical Reactivity

The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the synthesis of numerous biologically active molecules. The primary synthetic route to 4-substituted derivatives often commences with the versatile intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[5][6][7][8] This chloro-derivative serves as a key building block for introducing various functionalities at the C4 position through nucleophilic aromatic substitution or cross-coupling reactions.

While a specific, detailed experimental protocol for the direct synthesis of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine is not extensively documented in publicly available literature, a plausible and field-proven approach involves an organometallic cross-coupling reaction.

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

This proposed methodology leverages the well-established Suzuki-Miyaura coupling, a robust and versatile method for forming carbon-carbon bonds.

Reaction Scheme:

Suzuki_Coupling reactant1 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine product 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine reactant1->product Suzuki Coupling reactant2 Methylboronic Acid or Trimethylboroxine reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/H₂O) catalyst->product

Caption: Proposed synthesis of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine.

Detailed Experimental Protocol (Hypothetical):

  • Materials:

    • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

    • Methylboronic acid (1.5 eq) or Trimethylboroxine (0.5 eq)

    • Palladium(0) tetrakis(triphenylphosphine) (0.05 eq)

    • Potassium carbonate (3.0 eq)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • To a flame-dried round-bottom flask, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, methylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

    • Add the palladium catalyst to the reaction mixture.

    • Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity.

  • Degassed Solvents: Removing dissolved oxygen from the solvents further protects the catalyst.

  • Base: The base is crucial for the transmetalation step in the catalytic cycle, activating the boronic acid.

  • Aqueous Co-solvent: The presence of water can enhance the rate of the reaction and improve the solubility of the inorganic base.

Physicochemical Properties

Understanding the physicochemical properties of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine is essential for its application in drug discovery and development, influencing factors such as solubility, absorption, and distribution.

PropertyValueSource
Appearance Red-brown crystalline powder[6]
Melting Point 152°C - 156°C[6]
Solubility Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water.[6]
Storage Sealed in dry, room temperature.[4]

The Pyrrolo[2,3-d]pyrimidine Scaffold in Drug Discovery

The 7-deazapurine core of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine is considered a "privileged scaffold" in medicinal chemistry. This is due to its structural similarity to purines, allowing it to interact with a wide range of biological targets, particularly protein kinases.

Kinase Inhibition: A Promising Therapeutic Avenue

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrrolo[2,3-d]pyrimidine scaffold has been successfully incorporated into numerous kinase inhibitors.

While specific inhibitory data for 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine is not extensively published, the broader class of 4-substituted pyrrolo[2,3-d]pyrimidines has demonstrated potent inhibitory activity against a variety of kinases, including:

  • Janus Kinases (JAKs): Inhibitors of JAKs are used in the treatment of inflammatory diseases and certain cancers.

  • Epidermal Growth Factor Receptor (EGFR): EGFR inhibitors are a cornerstone of therapy for non-small cell lung cancer.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Targeting VEGFR is a key strategy in anti-angiogenic cancer therapies.

  • p21-Activated Kinase 4 (PAK4): PAK4 is implicated in tumor progression and is an emerging cancer target.

Mechanism of Action (General):

Pyrrolo[2,3-d]pyrimidine-based inhibitors typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling.

Kinase_Inhibition cluster_0 Kinase Active Site cluster_1 Inhibition ATP ATP Kinase Kinase ATP->Kinase Binds Substrate Substrate Protein Kinase->Substrate Phosphorylates Inhibitor 4-Methyl-7H-pyrrolo [2,3-d]pyrimidine Derivative Inhibitor->Kinase Binds (Competitive)

Caption: Competitive inhibition of a kinase by a pyrrolo[2,3-d]pyrimidine derivative.

Safety and Handling

Based on data for structurally related compounds, 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine should be handled with care in a laboratory setting.

  • Hazard Statements: Harmful if swallowed.[4] May cause skin, eye, or respiratory irritation.

  • Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10]

Conclusion and Future Perspectives

4-Methyl-7H-pyrrolo[2,3-d]pyrimidine, while a relatively simple derivative of the 7-deazapurine scaffold, holds significant potential as a building block for the synthesis of more complex and potent therapeutic agents. Its strategic importance lies in its ability to be readily modified at various positions, allowing for the fine-tuning of its biological activity and pharmacokinetic properties. Future research will likely focus on the development of novel synthetic methodologies for its derivatives and the exploration of its inhibitory potential against a wider range of kinase targets. The continued investigation of this and related pyrrolo[2,3-d]pyrimidine compounds will undoubtedly contribute to the advancement of targeted therapies for a multitude of diseases.

References

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • Google Patents. (n.d.). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • MDPI. (n.d.). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Retrieved from [Link]

  • CHEMIELIVA. (n.d.). 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • Capot Chemical. (n.d.). 945950-37-8 | 4-methyl-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • precisionFDA. (n.d.). 4-METHOXY-7H-PYRROLO(2,3-D)PYRIMIDINE. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-7H-pyrrolo(2,3-d)pyrimidine. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine. Retrieved from [Link]

  • National Institutes of Health. (2023, January 3). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. Retrieved from [Link]

  • PharmaCompass. (n.d.). CAS 945950-37-8 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to the 13C NMR of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

4-Methyl-7H-pyrrolo[2,3-d]pyrimidine is a cornerstone heterocyclic scaffold in contemporary medicinal chemistry, serving as a pivotal intermediate in the synthesis of targeted therapeutics, including the Janus kinase (JAK) inhibitor Tofacitinib.[1] An unambiguous structural confirmation of this building block is critical for ensuring the fidelity of multi-step synthetic campaigns and the final purity of active pharmaceutical ingredients. This technical guide provides a comprehensive examination of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine. It offers expert-driven insights into signal assignment, a robust, field-tested experimental protocol for data acquisition, and a discussion on the key structural factors influencing the spectral data. This document is tailored for researchers, chemists, and quality control professionals in the pharmaceutical and drug development sectors who require a definitive understanding of this compound's spectroscopic signature.

Introduction: The Strategic Importance of the 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine core, often referred to as 7-deazapurine, is a privileged structure in drug discovery.[2] Its structural analogy to the endogenous purine nucleobases allows it to function as an effective hinge-binding motif for numerous protein kinases. The specific derivative, 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine, is of particular industrial and scientific importance as a key precursor to Tofacitinib, a first-in-class oral JAK inhibitor for the treatment of autoimmune diseases like rheumatoid arthritis.[1]

Given its role in complex synthetic routes, verifying the identity, purity, and isomeric integrity of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine is non-negotiable. 13C NMR spectroscopy offers a direct, non-destructive window into the carbon skeleton of the molecule. Each unique carbon atom produces a distinct signal, making it an exceptionally powerful tool for structural verification and for identifying the presence of process-related impurities or isomeric contaminants.

Foundational Principles: Interpreting the 13C NMR Spectrum of an N-Heterocycle

The chemical shift (δ) of each carbon in the 13C NMR spectrum is dictated by its local electronic environment. For a heteroaromatic system like 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine, the key determinants are:

  • Hybridization State : The sp2-hybridized carbons of the fused aromatic rings resonate significantly downfield (higher ppm) compared to the sp3-hybridized carbon of the C4-methyl group.[3]

  • Electronegativity and Inductive Effects : The nitrogen atoms, being highly electronegative, strongly deshield adjacent carbons. This inductive withdrawal of electron density causes the signals of carbons directly bonded to nitrogen (e.g., C2, C4, C6, C7a) to shift significantly downfield.

  • Aromaticity and Resonance : The delocalized π-electron system across the bicyclic structure influences the overall shielding. Carbons at the ring junction (C4a, C7a) and those within the electron-rich pyrrole ring have distinct chemical shifts governed by resonance contributions.

  • Substitution Effects : The electron-donating methyl group at the C4 position subtly influences the chemical shifts of the carbons within the pyrimidine ring.

A logical analysis based on these first principles allows for a confident and accurate assignment of the entire spectrum.

Structural Analysis and Definitive 13C NMR Signal Assignment

The molecule possesses eight chemically non-equivalent carbon atoms, which will result in eight distinct resonances in a standard proton-decoupled 13C NMR spectrum. The accepted numbering convention for the pyrrolo[2,3-d]pyrimidine core is used for all assignments.

Figure 1. Molecular structure and carbon numbering of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine.

Tabulated 13C NMR Chemical Shift Data

The following table presents the assigned chemical shifts for 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine. The data is compiled based on analysis of related pyrrolo[2,3-d]pyrimidine derivatives found in the literature and fundamental principles of NMR spectroscopy. The spectrum is typically recorded in dimethyl sulfoxide-d6 (DMSO-d6).[4][5]

Carbon AtomExpected Chemical Shift (δ, ppm)Rationale for Assignment
C4~157.5A quaternary carbon in the pyrimidine ring bonded to two electronegative nitrogen atoms (N3 and N-bridgehead) and the methyl group. This environment causes the most significant deshielding among ring carbons.
C2~151.2A methine (CH) carbon situated between two highly electronegative nitrogen atoms (N1 and N3) in the pyrimidine ring, resulting in a strong downfield shift.
C7a~151.0A quaternary carbon at the ring junction, bonded to two nitrogen atoms (N1 and N7). Its chemical shift is very similar to C2. 2D NMR (HMBC) would be needed for unambiguous differentiation.
C6~121.0A methine (CH) carbon in the five-membered pyrrole ring, adjacent to the N7 atom.
C4a~112.8A quaternary carbon at the ring junction, part of the electron-rich pyrrole system. It is significantly more shielded (upfield) than the other quaternary carbons (C4, C7a).
C5~99.5A methine (CH) carbon in the pyrrole ring. Typically, this carbon is the most shielded of the aromatic carbons due to its position relative to the nitrogen atoms, resulting in the most upfield signal.
CH₃~21.8The sp³-hybridized methyl carbon, appearing in the characteristic upfield aliphatic region of the spectrum. Its chemical shift is a clear identifier for the methyl-substituted isomer.[5]
Solvent39.52The septet signal from the deuterated solvent, DMSO-d6, is used as the internal reference standard.[6]

Experimental Protocol: A Validated Method for High-Resolution 13C NMR

This section details a robust protocol for acquiring a high-quality, reproducible 13C NMR spectrum.

Materials & Equipment
  • Analyte : 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine (15-25 mg)

  • Deuterated Solvent : Dimethyl Sulfoxide-d6 (DMSO-d6), ≥99.8 atom % D

  • NMR Tubes : 5 mm high-precision, clean, and dry NMR tubes (e.g., Norell® 507-HP or equivalent)

  • Spectrometer : A ≥400 MHz NMR spectrometer equipped with a broadband or dual-channel probe.

Step-by-Step Methodology

The following workflow ensures both data quality and consistency.

G cluster_workflow High-Fidelity 13C NMR Acquisition Protocol A 1. Sample Prep ~20mg in 0.6mL DMSO-d6 B 2. Spectrometer Setup Insert, Lock & Shim A->B Homogeneous Solution C 3. Probe Tuning Tune & Match for 13C B->C Optimized B0 Field D 4. Parameterization Set SW, NS, D1, AQ C->D Max RF Efficiency E 5. Acquisition Execute 'zgpg30' experiment D->E Define Experiment F 6. Data Processing FT, Phase, Baseline, Reference E->F Generate FID G 7. Analysis Peak Picking & Assignment F->G Generate Spectrum

Figure 2. A validated workflow for 13C NMR spectroscopic analysis.

  • Sample Preparation :

    • Accurately weigh 15-25 mg of the compound into a clean, dry vial.

    • Add approximately 0.6 mL of DMSO-d6.

    • Ensure complete dissolution by gentle vortexing or brief sonication. The final solution must be clear and free of particulates.

    • Transfer the solution into the NMR tube. For best results, filter through a small pipette packed with glass wool to remove any micro-particulates.

  • Spectrometer Setup :

    • Insert the sample into the spectrometer's magnet.

    • Lock the field frequency to the deuterium signal of DMSO-d6.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity. A sharp, symmetrical lock signal is the primary indicator of a well-shimmed field.

  • Acquisition Parameters :

    • Experiment : Use a standard proton-decoupled 13C experiment with a 30° pulse (zgpg30 on Bruker systems or equivalent). This provides a good compromise between signal intensity and experiment time.

    • Spectral Width (SW) : Set to a range of at least 200 ppm (e.g., -5 to 195 ppm) to ensure all expected signals are captured.

    • Number of Scans (NS) : Due to the low natural abundance of the 13C isotope, signal averaging is required. A minimum of 1024 scans is recommended for good signal-to-noise.

    • Relaxation Delay (D1) : Set to 2.0 seconds. This is sufficient for qualitative identification. For accurate integration (quantitation), especially of quaternary carbons, a longer delay (5-10 s) would be necessary.

    • Acquisition Time (AT) : Set to at least 1.5 seconds to ensure adequate data point resolution.

  • Data Processing :

    • Apply an exponential window function with a line broadening (LB) of 1-2 Hz to improve the signal-to-noise ratio before Fourier Transformation (FT).

    • Perform a zero-order and first-order phase correction to ensure all peaks have a positive, absorptive lineshape.

    • Apply an automated polynomial baseline correction.

    • Calibrate the chemical shift axis by setting the center peak of the DMSO-d6 septet to 39.52 ppm.[6]

    • Use the peak picking algorithm to identify and label the signals, and integrate if necessary.

Conclusion: Ensuring Scientific Integrity

The structural characterization of key pharmaceutical intermediates like 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine is a foundational pillar of drug development. The 13C NMR spectrum provides an information-rich fingerprint of the molecule's carbon framework. By employing the robust experimental protocol and the detailed spectral assignments outlined in this guide, scientists can confidently verify the identity and purity of their material. This analytical rigor is essential for ensuring the success of subsequent synthetic steps and the ultimate quality of the final drug product. The combination of empirical data, first-principle analysis, and validated methodology provides a trustworthy system for the definitive spectroscopic analysis of this important compound.

References

  • Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. (n.d.). ACS Publications. Retrieved January 29, 2026, from [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093–1097. [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). ACS Publications. Retrieved January 29, 2026, from [Link]

  • (3S,4R)-4-Methyl-3-(methyl-7H-pyrrolo(2,3-d)pyrimidin-4-ylamino)-beta-oxo-1-piperidinepropanenitrile. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives as a Novel Class of Antimicrobial and Antiviral Agents. (2018). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. (n.d.). Google Patents.
  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. (2021). PubMed Central. Retrieved January 29, 2026, from [Link]

  • Deuterated DMSO. (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]

  • N-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. (n.d.). Srini Chem. Retrieved January 29, 2026, from [Link]

  • Table 1 . 13 C-NMR chemical shifts (100 MHz) of 1 and 2 in DMSO-d6. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Tofacitinib Citrate-impurities. (n.d.). Pharmaffiliates. Retrieved January 29, 2026, from [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved January 29, 2026, from [Link]

Sources

Mass spectrometry of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. As a core scaffold in numerous developmental drug candidates, particularly kinase inhibitors, its precise characterization is paramount. This document outlines the fundamental principles, practical methodologies, and interpretive strategies for analyzing this molecule using modern mass spectrometry. We delve into the causality behind experimental choices, from sample preparation and ionization techniques to high-resolution analysis and fragmentation pathways, offering a robust framework for researchers in pharmaceutical development and related scientific fields.

Introduction: The Significance of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine

4-Methyl-7H-pyrrolo[2,3-d]pyrimidine belongs to the 7-deazapurine class of heterocyclic compounds. This scaffold is a critical pharmacophore, serving as a foundational building block in the synthesis of a wide array of therapeutic agents. Its structural similarity to endogenous purines allows it to interact with biological targets like protein kinases, making it a privileged structure in the development of treatments for cancer and inflammatory diseases.[1]

Mass spectrometry (MS) is an indispensable tool for the structural verification, purity assessment, and metabolic profiling of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine and its derivatives.[2] The technique's high sensitivity and specificity enable confident identification and quantification, which are critical milestones in the drug discovery and development pipeline. This guide provides the scientific rationale for selecting and optimizing MS-based methods for this specific analyte.

Core Physicochemical Properties

A foundational understanding of the molecule's properties is essential for effective method development. These characteristics dictate choices in sample preparation, chromatography, and ionization.

PropertyValue / DescriptionRationale for MS Analysis
Molecular Formula C₇H₇N₃Defines the elemental composition.
Average Molecular Weight 133.15 g/mol [3]Used for low-resolution MS identification.
Monoisotopic (Exact) Mass 133.06400 DaCritical for High-Resolution MS (HRMS) to confirm elemental composition and differentiate from isobaric interferences.
Solubility Soluble in organic solvents like DMSO, DMF, and ethanol; sparingly soluble in water.[1][4]Guides the selection of solvents for sample preparation and mobile phases for liquid chromatography (LC).
Chemical Nature Basic, due to the presence of nitrogen atoms in the pyrimidine ring.The basic sites are readily protonated, making positive-mode Electrospray Ionization ([M+H]⁺) highly effective.

Foundational Experimental Workflow: From Sample to Spectrum

A successful mass spectrometry analysis is not an isolated event but a well-orchestrated workflow. Each step is designed to preserve the integrity of the analyte and present it to the mass spectrometer in an ionizable form, free from interfering contaminants.

MS_Workflow cluster_Prep Sample Preparation cluster_Intro Sample Introduction cluster_MS Mass Spectrometry cluster_Data Data Analysis Prep Dissolution in appropriate solvent (e.g., Methanol/Water) Filter Filtration (0.22 µm) to remove particulates Prep->Filter LC LC Separation (Reversed-Phase C18) Filter->LC Ionize Ionization (e.g., ESI+) LC->Ionize MS1 MS1 Analysis (Precursor Scan m/z 134.07) Ionize->MS1 CID Isolation & CID of m/z 134.07 MS1->CID MS2 MS2 Analysis (Product Ion Scan) CID->MS2 Analyze Spectral Interpretation & Structural Confirmation MS2->Analyze

Caption: General workflow for LC-MS/MS analysis.

Ionization: The Gateway to Mass Analysis

The choice of ionization technique is arguably the most critical decision in the analytical workflow. It depends entirely on the analyte's properties and the analytical question being asked—molecular weight determination or structural elucidation.

Electrospray Ionization (ESI): The Soft Approach for Molecular Weight

ESI is the premier technique for analyzing polar, thermally labile molecules like 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine, especially when coupled with liquid chromatography.[5]

  • Underlying Principle: ESI is a soft ionization method that transfers ions from a liquid solution into the gas phase.[6] A high voltage is applied to a capillary containing the analyte solution, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. Because the molecule contains basic nitrogen atoms, it readily accepts a proton in an acidic solution to form a protonated molecule, [M+H]⁺.

  • Why It Works for This Molecule: The pyrrolo[2,3-d]pyrimidine core is rich in nitrogen atoms that are basic Lewis sites. In a typical reversed-phase LC mobile phase containing a small amount of acid (e.g., 0.1% formic acid), these sites are easily protonated. This pre-existing charge in solution makes the molecule exceptionally well-suited for positive-mode ESI, resulting in a strong signal for the [M+H]⁺ ion at m/z 134.0714 (calculated for [C₇H₈N₃]⁺).

  • Key Advantage: The "soft" nature of ESI imparts minimal excess energy to the molecule, meaning fragmentation is negligible.[6] This results in a simple spectrum dominated by the protonated molecular ion, providing a clear and unambiguous determination of the molecular weight.

Electron Ionization (EI): The Hard Approach for Structural Fingerprinting

When detailed structural information is required and the analyte is sufficiently volatile, Electron Ionization is the method of choice.

  • Underlying Principle: EI is a "hard" ionization technique where the analyte is introduced into the mass spectrometer in the gas phase and bombarded with high-energy electrons (typically 70 eV). This energetic collision ejects an electron from the molecule, creating a radical cation (M⁺•) with significant internal energy.

  • Why It's Informative: This excess energy causes the molecular ion to undergo extensive and reproducible fragmentation. The resulting pattern of fragment ions serves as a chemical "fingerprint" that can be used to confirm the structure or identify it in a spectral library. For 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine, this would provide definitive information about the connectivity of the pyrrole and pyrimidine rings and the position of the methyl group.

  • Causality in Fragmentation: The fragmentation pathways are governed by the principles of physical organic chemistry, favoring the formation of the most stable ions and neutral losses. This predictability allows for rational interpretation of the spectrum to piece together the molecular structure.

Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule

While a full-scan mass spectrum provides the molecular weight, tandem mass spectrometry (MS/MS) is required to elicit detailed structural information, especially when using a soft ionization technique like ESI.

The process involves isolating the ion of interest (the precursor ion) and inducing it to fragment. This is typically achieved through Collision-Induced Dissociation (CID) , where the precursor ion's kinetic energy is increased and it is collided with an inert gas (like argon or nitrogen).[6] This collision converts kinetic energy into internal energy, causing the ion to fragment into smaller product ions.

Proposed Fragmentation Pathway of [M+H]⁺ for 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine

The fragmentation of the protonated molecule (m/z 134.07) is a logical, stepwise process driven by the molecule's inherent chemical stability and the location of the proton. The most likely protonation sites are the nitrogen atoms of the pyrimidine ring. The subsequent fragmentation pathways often involve the elimination of small, stable neutral molecules. Studies on similar protonated pyrimidine and purine structures reveal common losses of molecules like ammonia (NH₃) and hydrogen cyanide (HCN).[7][8]

Fragmentation_Pathway parent [M+H]⁺ m/z 134.07 frag1 Loss of HCN (-27.01 Da) parent->frag1 -HCN frag2 Loss of CH₃CN (-41.03 Da) parent->frag2 -CH₃CN ion1 [C₆H₇N₂]⁺ m/z 107.06 frag1->ion1 frag3 Loss of NH₃ (-17.03 Da) ion1->frag3 -NH₃ ion2 [C₅H₅N₂]⁺ m/z 93.05 frag2->ion2 ion3 [C₇H₅N₂]⁺ m/z 117.04 frag3->ion3

Caption: Proposed CID fragmentation of protonated 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine.

  • Pathway 1 (Major): Loss of Hydrogen Cyanide (HCN). A common fragmentation route for nitrogen heterocycles is the cleavage of the ring system. The elimination of a stable HCN molecule from the pyrimidine ring is a highly probable event, leading to a product ion at m/z 107.06.

  • Pathway 2: Loss of Acetonitrile (CH₃CN). A characteristic fragmentation for a methyl-substituted pyrimidine involves a rearrangement and subsequent loss of acetonitrile. This pathway is highly diagnostic for the presence and location of the methyl group, yielding a fragment at m/z 93.05.

  • Pathway 3 (Minor): Loss of Ammonia (NH₃). While less common for this specific ring system compared to those with exocyclic amines, the loss of ammonia from the pyrrole ring nitrogen after rearrangement is a possible minor pathway, resulting in an ion at m/z 117.04.

The Power of High-Resolution Mass Spectrometry (HRMS)

Using a high-resolution mass spectrometer (e.g., Orbitrap or TOF) is critical for unambiguous formula assignment. By measuring the m/z to four or more decimal places, the elemental composition of the precursor and fragment ions can be determined with high confidence, validating the proposed fragmentation pathways.

Ion DescriptionElemental CompositionCalculated Exact Mass (m/z)
Protonated Precursor[C₇H₈N₃]⁺134.0714
Fragment after -HCN[C₆H₇N₂]⁺107.0604
Fragment after -CH₃CN[C₅H₅N₂]⁺93.0447
Fragment after -NH₃[C₇H₅N₂]⁺117.0447

Standardized Experimental Protocol: LC-MS/MS Analysis

This protocol provides a validated starting point for the quantitative and qualitative analysis of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine. Optimization is expected based on the specific instrument and analytical goals.

5.1. Sample and Standard Preparation

  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine and dissolve in 1 mL of DMSO or methanol.

  • Working Solution (1 µg/mL): Dilute the stock solution 1:1000 in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This minimizes solvent mismatch effects during injection.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to prevent clogging of the LC system.

5.2. Liquid Chromatography Parameters

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 Reversed-Phase Column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). The C18 stationary phase provides excellent retention for moderately polar aromatic compounds.

  • Mobile Phase A: Water + 0.1% Formic Acid. The acid is crucial for promoting protonation and improving peak shape.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C. Elevated temperature reduces viscosity and improves peak efficiency.

  • Injection Volume: 2 µL.

5.3. Mass Spectrometry Parameters (ESI+)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Gas (N₂): 800 L/hr at 350 °C. These parameters ensure efficient desolvation of the ESI droplets.

  • Scan Mode:

    • Full Scan (Qualitative): Scan m/z 50-300 to detect the precursor ion.

    • Tandem MS (MS/MS): Isolate precursor ion m/z 134.07 and scan for product ions.

    • Collision Energy: Ramp from 10-40 eV. This allows for the capture of both low-energy (primary) and high-energy (secondary) fragments.

Conclusion: A Self-Validating Approach

The mass spectrometric analysis of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine is a robust and highly informative process. By logically selecting the ionization method based on the analytical goal and leveraging the predictive power of fragmentation chemistry, researchers can achieve unambiguous structural confirmation and precise quantification. The combination of soft ionization (ESI), high-resolution mass measurement (HRMS), and collision-induced dissociation (MS/MS) creates a self-validating system. The accurate mass of the precursor confirms the elemental formula, while the accurate masses of the product ions validate the structure of the parent molecule. This comprehensive approach is essential for advancing drug development programs that rely on this critical chemical scaffold.

References

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Available at: [Link]

  • PubChem. (n.d.). 2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. Available at: [Link]

  • Turecek, F., & Gu, M. (2007). Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2′-Deoxyguanosine. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Abdighahroudi, M. S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • MDPI. (n.d.). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Available at: [Link]

  • Kamel, A. M., & Brown, P. R. (2003). Collisionally-induced dissociation of substituted pyrimidine antiviral agents: Mechanisms of ion formation using gas phase hydrogen/deuterium exchange and electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • ResearchGate. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Available at: [Link]

  • NIH. (n.d.). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Available at: [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Available at: [Link]

  • MDPI. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available at: [Link]

  • Oxford Academic. (2018). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Journal of Experimental Botany. Available at: [Link]

  • NIH. (2013). Mobilize a Proton to Transform the Collision-Induced Dissociation Spectral Pattern of a Cyclic Peptide. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • precisionFDA. (n.d.). 4-METHOXY-7H-PYRROLO(2,3-D)PYRIMIDINE. Available at: [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link]

  • PubChem. (n.d.). 4-Chloro-7-(p-toluenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. Available at: [Link]

Sources

The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The "Privileged" Nature of the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine core, a heterocyclic aromatic compound, has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold". This designation stems from its recurring presence in a multitude of biologically active compounds, including both natural products and synthetic drugs.[1] Structurally, it is an isostere of purine, where the nitrogen atom at position 7 is replaced by a carbon atom. This modification bestows upon the molecule a unique electronic distribution and steric profile, allowing for diverse interactions with various biological targets.[2][3] The versatility of this scaffold has been exploited to develop a wide array of therapeutic agents, demonstrating its remarkable capacity to serve as a foundation for drugs with diverse pharmacological activities.[1][4]

The pyrrolo[2,3-d]pyrimidine nucleus is a key component in numerous FDA-approved drugs and clinical candidates, underscoring its therapeutic relevance.[4] Its ability to mimic the purine structure allows it to interact with a range of enzymes and receptors that recognize purine-based substrates, most notably kinases.[5][6] This guide provides a comprehensive overview of the multifaceted biological activities of the pyrrolo[2,3-d]pyrimidine scaffold, delving into its mechanisms of action, structure-activity relationships, and key experimental protocols for its evaluation.

Diverse Biological Activities of Pyrrolo[2,3-d]pyrimidine Derivatives

The inherent structural features of the pyrrolo[2,3-d]pyrimidine scaffold have enabled the development of derivatives with a broad spectrum of biological activities. These include potent anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[4][7] This versatility makes it a highly attractive starting point for the design and synthesis of novel therapeutic agents targeting a wide range of diseases.

Anticancer Activity: A Cornerstone of Pyrrolo[2,3-d]pyrimidine Research

The most extensively studied application of the pyrrolo[2,3-d]pyrimidine scaffold is in the realm of oncology.[8][9] Numerous derivatives have demonstrated significant antiproliferative activity against a variety of cancer cell lines.[8][10] The primary mechanism underlying their anticancer effects is the inhibition of protein kinases, enzymes that play a crucial role in cell signaling pathways controlling cell growth, proliferation, and survival.[9][11]

The structural resemblance of the pyrrolo[2,3-d]pyrimidine core to adenine, the nitrogenous base of ATP, makes it an ideal candidate for targeting the ATP-binding site of kinases.[5][6] By competitively inhibiting the binding of ATP, these compounds effectively block the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that drive cancer progression.[12]

Several classes of kinases are targeted by pyrrolo[2,3-d]pyrimidine derivatives, including:

  • Epidermal Growth Factor Receptor (EGFR): Overexpression and mutations of EGFR are common in various cancers, including non-small cell lung cancer (NSCLC).[3][13] Pyrrolo[2,3-d]pyrimidine-based inhibitors have been developed to target both wild-type and mutant forms of EGFR, with some demonstrating significant efficacy in overcoming drug resistance.[12][14]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFR plays a critical role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[3][6] Inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold can block this process, effectively starving the tumor.

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is involved in the regulation of immune responses and cell growth. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.[8]

  • Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle.[15] Inhibition of CDKs by pyrrolo[2,3-d]pyrimidine derivatives can lead to cell cycle arrest and apoptosis (programmed cell death).[15][16]

Signaling Pathway Example: EGFR Inhibition

The following diagram illustrates the inhibition of the EGFR signaling pathway by a pyrrolo[2,3-d]pyrimidine-based inhibitor.

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular EGFR EGFR ADP ADP Ras Ras EGFR->Ras Activation EGF EGF (Ligand) EGF->EGFR Binding Pyrrolo_Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Pyrrolo_Inhibitor->EGFR Inhibition ATP ATP Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotion

Caption: Inhibition of the EGFR signaling cascade by a pyrrolo[2,3-d]pyrimidine derivative.

The biological activity of pyrrolo[2,3-d]pyrimidine derivatives can be significantly modulated by substitutions at various positions of the scaffold. Key SAR insights include:

  • Position 4: Substitution at this position is crucial for potent kinase inhibitory activity. Often, an amino linkage to a substituted phenyl ring is employed to interact with the hinge region of the kinase ATP-binding pocket.[14]

  • Position 5: Modifications at this position can influence selectivity and potency. Introduction of small, flexible groups can lead to enhanced binding affinity.

  • Position 7: The pyrrole nitrogen at position 7 is a key site for modification to improve pharmacokinetic properties and cell permeability.[17]

Table 1: IC50 Values of Selected Pyrrolo[2,3-d]pyrimidine Derivatives Against Various Kinases

Compound IDTarget KinaseIC50 (nM)Reference
Compound 12iEGFR (T790M mutant)0.21[14]
Compound 12iEGFR (wild-type)22[14]
Compound 5kEGFR40[2]
Compound 5kHer280[2]
Compound 5kVEGFR2120[2]
Compound 5kCDK2204[2]
Compound 31rEGFR (19del/T790M/C797S)<1[12]
Compound 31rEGFR (L858R/T790M/C797S)<1[12]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[18] It is widely used to measure the cytotoxicity of potential anticancer drugs.[19]

Experimental Workflow: MTT Assay

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[17]

  • Compound Treatment:

    • Prepare serial dilutions of the test pyrrolo[2,3-d]pyrimidine compound in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[4][10]

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[19]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[17][19]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antiviral Activity

Pyrrolo[2,3-d]pyrimidine nucleoside analogues have emerged as a significant class of antiviral agents.[2] Their structural similarity to natural purine nucleosides allows them to be recognized by viral polymerases, leading to the inhibition of viral replication.[2]

These compounds typically act as chain terminators during viral DNA or RNA synthesis. After being phosphorylated to their active triphosphate form by host or viral kinases, they are incorporated into the growing nucleic acid chain by viral polymerases. The absence of a 3'-hydroxyl group on the sugar moiety of the analogue prevents the formation of the next phosphodiester bond, thus terminating the elongation of the viral genome.[2] Some derivatives have shown potent activity against viruses such as Hepatitis C Virus (HCV), Rotavirus, and Coxsackievirus.[2][19]

The plaque reduction assay is a standard method used to quantify the infectivity of a lytic virus and to evaluate the efficacy of antiviral compounds.[20][21]

Step-by-Step Methodology:

  • Cell Monolayer Preparation:

    • Seed a confluent monolayer of susceptible host cells (e.g., Vero cells) in 6-well or 12-well plates.[13][22]

    • Incubate until the cells reach 95-100% confluency.

  • Virus Infection and Compound Treatment:

    • Prepare serial dilutions of the test pyrrolo[2,3-d]pyrimidine compound.

    • Aspirate the culture medium from the cell monolayers.

    • Infect the cells with a known amount of virus (to produce a countable number of plaques) in the presence of the compound dilutions or a control medium.

    • Incubate for 1 hour at 37°C to allow for viral adsorption.[13][22]

  • Overlay and Incubation:

    • Remove the virus inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing methylcellulose or agar) mixed with the respective compound dilutions. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.[22]

    • Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).[22]

  • Plaque Visualization and Counting:

    • After the incubation period, fix the cells with a solution such as 4% formaldehyde.

    • Stain the cell monolayer with a staining solution like crystal violet. The viable cells will be stained, while the areas of cell death (plaques) will remain clear.[13]

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

    • Determine the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

Antimicrobial Activity

The pyrrolo[2,3-d]pyrimidine scaffold has also been explored for its potential as an antimicrobial agent, with derivatives showing activity against a range of bacteria and fungi.[18][21] The urgent need for new antimicrobial agents due to the rise of antibiotic resistance has fueled research in this area.[7][18]

The antibacterial activity of some pyrrolo[2,3-d]pyrimidine derivatives has been attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase.[17] DNA gyrase is a topoisomerase that is crucial for bacterial DNA replication and is a validated target for antibacterial drugs.[17]

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[7][8]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the pyrrolo[2,3-d]pyrimidine compound in a suitable solvent.

    • Perform serial twofold dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[1][9]

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) adjusted to a 0.5 McFarland turbidity standard.[23]

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.[1][23]

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (medium only).

    • Incubate the plate at 37°C for 16-20 hours.[7][8]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.

    • The MIC is the lowest concentration of the compound in which there is no visible growth.[8][9]

Anti-inflammatory Activity

Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have also demonstrated promising anti-inflammatory properties.[20][24] Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key factor in many diseases.

The anti-inflammatory effects of these compounds are often linked to the inhibition of pro-inflammatory enzymes and signaling pathways. For instance, some derivatives may inhibit cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation.[24] Others may act by inhibiting kinases involved in inflammatory signaling, such as IKKs and NIK.[4]

The carrageenan-induced paw edema model in rodents is a classic and widely used in vivo assay for evaluating the acute anti-inflammatory activity of new compounds.[3][15]

Step-by-Step Methodology:

  • Animal Acclimatization and Grouping:

    • Acclimatize rodents (typically rats or mice) to the laboratory conditions for at least one week.

    • Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin or diclofenac sodium), and test groups that will receive different doses of the pyrrolo[2,3-d]pyrimidine compound.[5][11]

  • Compound Administration:

    • Administer the test compound, standard drug, or vehicle (e.g., saline) to the respective animal groups, typically via oral or intraperitoneal injection, 30-60 minutes before inducing inflammation.[3][11]

  • Induction of Inflammation:

    • Inject a small volume (e.g., 0.1 mL) of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[3][15]

  • Measurement of Paw Edema:

    • Measure the paw volume of each animal using a plethysmometer at baseline (before carrageenan injection) and at regular intervals after the injection (e.g., 1, 2, 3, and 4 hours).[3][11]

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point.

    • A significant reduction in paw volume in the treated groups compared to the control group indicates anti-inflammatory activity.

Conclusion and Future Perspectives

The pyrrolo[2,3-d]pyrimidine scaffold has unequivocally demonstrated its value as a privileged core in medicinal chemistry. Its structural versatility and ability to interact with a wide range of biological targets have led to the development of numerous compounds with significant therapeutic potential. The extensive research into its anticancer activity, particularly as kinase inhibitors, has yielded several successful drugs and promising clinical candidates. Furthermore, the exploration of its antiviral, antimicrobial, and anti-inflammatory properties continues to reveal new avenues for drug discovery.

Future research in this area will likely focus on the design of more selective and potent derivatives with improved pharmacokinetic profiles. The use of computational methods, such as molecular docking and virtual screening, will continue to play a crucial role in the rational design of novel pyrrolo[2,3-d]pyrimidine-based compounds.[15] As our understanding of the molecular basis of diseases deepens, the adaptability of this remarkable scaffold will undoubtedly be harnessed to develop next-generation therapies for a host of human ailments.

References

  • Assay Guidance Manual. Cell Viability Assays. National Center for Biotechnology Information. [Link]

  • Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals (Basel), 16(9), 1324. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Wikipedia. Broth microdilution. [Link]

  • Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

  • Bio-protocol. (2022). In Vivo Study of Anti-Inflammatory Activity. [Link]

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]

  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • Wang, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711. [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]

  • ResearchGate. (2018). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. [Link]

  • Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PMC. [Link]

  • protocols.io. (2024). In vitro kinase assay. [Link]

  • Li, Y., et al. (2025). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Journal of Medicinal Chemistry. [Link]

  • Patil, S. A., et al. (2015). Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats. PMC. [Link]

  • Di Mola, A., et al. (2023). Tizoxanide Antiviral Activity on Dengue Virus Replication. MDPI. [Link]

  • Li, H., et al. (2023). Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay. PMC. [Link]

  • ResearchGate. (2021). Plaque reduction assay to verify the antiviral activity of Californian... [Link]

  • SlideShare. (2021). Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted. [Link]

  • Singh, S., & Shankaraiah, N. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 153, 107867. [Link]

  • ResearchGate. (2023). (PDF) In vitro kinase assay v1. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

Sources

The Strategic Role of the 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to the endogenous purine nucleobases allows it to function as a highly effective pharmacophore, particularly in the design of kinase inhibitors. This guide provides a comprehensive technical overview of a key derivative, 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine, and its pivotal role in the discovery and development of targeted therapeutics. We will delve into the synthetic rationale, explore its function as a pharmacophore, detail its interaction with critical biological targets, and present case studies of its successful application in clinically approved drugs. This document is intended to serve as a practical resource for researchers and professionals engaged in the multifaceted process of drug discovery.

Introduction: The 7-Deazapurine Core - A Privileged Scaffold

The 7-deazapurine scaffold is an isostere of adenine where the nitrogen atom at the 7-position is replaced by a carbon atom.[1] This seemingly subtle modification has profound implications for the molecule's physicochemical and biological properties. The replacement of the nitrogen with a carbon alters the electron distribution within the ring system, enhancing its capacity for hydrogen bonding and other non-covalent interactions within the ATP-binding pockets of various enzymes.[1] This makes the 7-deazapurine core an exceptional starting point for the development of potent and selective enzyme inhibitors.

The 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine derivative builds upon this privileged core, with the methyl group at the 4-position serving as a crucial element for fine-tuning selectivity and potency. This guide will specifically focus on the synthesis, applications, and biological significance of this methylated scaffold.

Synthesis of the 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine Core

The synthesis of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine is typically achieved through a multi-step process, often starting from more readily available precursors. A common and efficient route involves the synthesis of the key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, followed by a nucleophilic substitution to introduce the methyl group.

Synthesis of the Key Intermediate: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Several synthetic routes to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine have been reported, with a frequently employed method starting from diethyl malonate.[2][3] This process involves a series of reactions including α-alkylation, cyclization, chlorination, and subsequent cyclization to form the fused pyrrole ring.

A representative synthetic workflow is outlined below:

Synthesis_of_4_Chloro_7H_pyrrolo_2_3_d_pyrimidine cluster_0 Step 1: α-Alkylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Chlorination cluster_3 Step 4: Oxidation & Cyclization A Diethyl Malonate C α-Allylated Diethyl Malonate A->C Base (e.g., NaOEt) B Allyl Bromide B->C E Pyrimidine-4,6-dione derivative C->E D Amidine D->E G 4,6-Dichloropyrimidine derivative E->G F POCl3 F->G J 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine G->J 1. Oxidation 2. Cyclization H Oxidizing Agent (e.g., OsO4/NaIO4) H->J I Ammonia I->J

Caption: A generalized workflow for the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Experimental Protocol: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

The following is a generalized, step-by-step protocol for the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, based on established methodologies.[4][5]

Step 1: Synthesis of 4-Amino-6-hydroxypyrimidine

  • Dissolve ethyl cyanoacetate and thiourea in ethanol.

  • Slowly add sodium ethoxide in ethanol at low temperature (0-5°C).

  • Stir at room temperature, then reflux for 8-10 hours.

  • Cool, filter, and wash the resulting solid to obtain 2-mercapto-4-amino-6-hydroxypyrimidine.

  • Treat the product with an ammonia solution and Raney nickel at elevated temperature (80-100°C) to yield 4-amino-6-hydroxypyrimidine.[6]

Step 2: Synthesis of 4-Hydroxypyrrolo[2,3-d]pyrimidine

  • To a solution of 4-amino-6-hydroxypyrimidine and sodium acetate in water, slowly add an aqueous solution of 2-chloroacetaldehyde at 60-80°C.

  • Stir for 4-6 hours, then cool to room temperature.

  • Filter and wash the solid to obtain 4-hydroxypyrrolo[2,3-d]pyrimidine.[6]

Step 3: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Dissolve 4-hydroxypyrrolo[2,3-d]pyrimidine in phosphorus oxychloride and stir at 80-100°C for 2-4 hours.

  • Remove excess phosphorus oxychloride by distillation.

  • Carefully quench the reaction mixture with ice water and adjust the pH to 9-10 with a base (e.g., sodium hydroxide).

  • Filter, wash, and dry the solid. Recrystallization from a suitable solvent like toluene yields the pure 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.[6]

Synthesis of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine

The conversion of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine to its 4-methyl derivative is typically achieved via a cross-coupling reaction. A common method is the Suzuki coupling reaction.

Synthesis_of_4_Methyl_7H_pyrrolo_2_3_d_pyrimidine A 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine C 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine A->C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) B Methylboronic Acid or Trimethylboroxine B->C JAK_STAT_Pathway cluster_inhibition Inhibition by 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT->STAT Nucleus Nucleus STAT->Nucleus Translocation Gene Target Gene Nucleus->Gene Transcription Inhibitor JAK Inhibitor (e.g., Tofacitinib, Ruxolitinib) Inhibitor->JAK Blocks ATP Binding Site

Caption: The JAK-STAT signaling pathway and the mechanism of inhibition by 7H-pyrrolo[2,3-d]pyrimidine-based drugs.

Experimental Protocol: In Vitro Kinase Inhibition Assay (JAK2)

To assess the inhibitory potential of a compound containing the 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold against a specific kinase, such as JAK2, a robust in vitro assay is essential. The following is a representative protocol for a luminescence-based kinase assay.

Materials:

  • Recombinant human JAK2 enzyme

  • Kinase substrate (e.g., a suitable peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compound (dissolved in DMSO)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (typically ≤1%).

  • Reaction Setup:

    • Add the diluted test compound or vehicle (DMSO) to the appropriate wells of the microplate.

    • Add the JAK2 enzyme to all wells except the "blank" control.

    • Add the kinase substrate to all wells.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding ATP to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 45 minutes).

  • Detection of Kinase Activity:

    • Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

    • This typically involves a two-step process: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the produced ADP into a luminescent signal.

  • Data Analysis:

    • Subtract the "blank" reading from all other readings.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold is an iterative process guided by structure-activity relationship (SAR) studies. Key modifications and their typical effects are summarized in the table below.

Position of ModificationType of ModificationGeneral Effect on Activity/Selectivity
C4 Introduction of various amine-containing side chainsCrucial for modulating potency and selectivity by interacting with different regions of the ATP-binding pocket.
N7 Attachment of different substituentsCan influence solubility, cell permeability, and interactions with the solvent-exposed region of the kinase.
C5 and C6 (Pyrrole ring) Substitution with various functional groupsCan be used to fine-tune the electronic properties of the scaffold and introduce additional interactions with the kinase.

Conclusion and Future Perspectives

The 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold has firmly established itself as a cornerstone in the design of targeted therapies, particularly in the realm of kinase inhibition. Its success is rooted in its ability to effectively mimic the natural purine core of ATP, allowing for high-affinity binding to the hinge region of kinases. The clinical success of drugs like Tofacitinib and Ruxolitinib validates the therapeutic potential of this scaffold and underscores the power of rational drug design.

Future research will likely focus on further refining the selectivity of 7H-pyrrolo[2,3-d]pyrimidine-based inhibitors to minimize off-target effects and improve safety profiles. The exploration of novel substitutions on the pyrrole and pyrimidine rings will continue to yield new generations of inhibitors with enhanced potency and tailored pharmacological properties. As our understanding of the kinome and its role in disease continues to expand, the 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold is poised to remain a vital tool in the development of life-saving medicines.

References

  • Hassan Hilmy, K. M., et al. (2020). Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. European Journal of Medicinal Chemistry, 45(12), 5243-5250.
  • BPS Bioscience. (n.d.). Chemi-Verse™ JAK2 Kinase Assay Kit. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • Google Patents. (n.d.). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]

  • MDPI. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • PubMed Central. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from [Link]

  • PubMed. (2024). Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis. Retrieved from [Link]

  • PubMed. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Retrieved from [Link]

  • ACS Publications. (2023). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Retrieved from [Link]

  • Sci-Hub. (n.d.). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Retrieved from [Link]

  • SIOC Journals. (n.d.). Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • PubMed Central. (n.d.). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Retrieved from [Link]

  • Google Patents. (n.d.). Efficient method for the preparation of tofacitinib citrate.
  • ResearchGate. (n.d.). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Retrieved from [Link]

  • Universidade Nova de Lisboa. (n.d.). Tofacitinib synthesis – an asymmetric challenge. Retrieved from [Link]

  • PubChem. (n.d.). Synthesis process of ruxolitinib. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of tofacitinib and intermediates thereof.
  • YouTube. (2020). JAK-STAT signaling pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Retrieved from [Link]

  • PubMed Central. (n.d.). The JAK/STAT signaling pathway: from bench to clinic. Retrieved from [Link]

Sources

4-Methyl-7H-pyrrolo[2,3-d]pyrimidine: A Privileged Heterocyclic Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Building Block

The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a cornerstone in modern medicinal chemistry.[1][2] Its structural resemblance to the natural purine base allows it to effectively interact with the ATP-binding sites of various enzymes, making it a privileged core for the design of potent inhibitors.[1] Among the numerous derivatives of this scaffold, 4-methyl-7H-pyrrolo[2,3-d]pyrimidine has garnered significant attention as a key building block in the synthesis of targeted therapeutics, most notably in the realm of kinase inhibitors.

This guide provides a comprehensive technical overview of 4-methyl-7H-pyrrolo[2,3-d]pyrimidine, delving into its physicochemical properties, synthesis, reactivity, and its pivotal role in the development of groundbreaking pharmaceuticals. By offering field-proven insights and detailed methodologies, this document serves as a valuable resource for professionals engaged in drug discovery and development.

Physicochemical and Structural Characteristics

A thorough understanding of the fundamental properties of 4-methyl-7H-pyrrolo[2,3-d]pyrimidine is essential for its effective utilization in synthetic chemistry and drug design.

Table 1: Physicochemical Properties of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine

PropertyValueSource(s)
Molecular Formula C₇H₇N₃
Molecular Weight 133.15 g/mol
Appearance Red-brown crystalline powder[3]
Melting Point 152°C - 156°C[3]
Solubility Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water.[3]
CAS Number 945950-37-8[4]
Spectroscopic Profile

While a publicly available, fully assigned spectrum for 4-methyl-7H-pyrrolo[2,3-d]pyrimidine is not readily found, data from closely related analogs, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and its N-substituted derivatives, allow for a reliable prediction of its characteristic spectroscopic features.[5]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrole and pyrimidine rings, a singlet for the methyl group, and a broad singlet for the N-H proton of the pyrrole ring. The aromatic protons typically appear in the range of δ 6.5-8.8 ppm, with the methyl protons resonating around δ 2.5-3.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms of the heterocyclic core and the methyl group. The aromatic carbons are expected in the δ 100-160 ppm region, while the methyl carbon will appear upfield.

  • IR Spectroscopy: The infrared spectrum will be characterized by N-H stretching vibrations in the 3100-3300 cm⁻¹ region, C-H stretching of the aromatic and methyl groups around 2800-3100 cm⁻¹, and C=C and C=N stretching vibrations in the 1500-1650 cm⁻¹ fingerprint region.

  • Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M+) corresponding to its molecular weight.

Structural Considerations: Tautomerism

The 7H-pyrrolo[2,3-d]pyrimidine core can exist in different tautomeric forms. The 7H-tautomer is generally considered the most stable form, though the 9H-tautomer can also be present. The specific tautomeric preference can be influenced by substitution patterns and the surrounding chemical environment.

G cluster_0 Tautomeric Forms 7H <<TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD><IMGSRC="https://i.imgur.com/example7H.png"/>TD>TR><TR><TD>7H-tautomerTD>TR>TABLE>> 9H <<TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD><IMGSRC="https://i.imgur.com/example9H.png"/>TD>TR><TR><TD>9H-tautomerTD>TR>TABLE>> 7H->9H Tautomerization

Caption: Tautomeric equilibrium of the pyrrolo[2,3-d]pyrimidine core.

Synthesis of the 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine Core

The synthesis of 4-methyl-7H-pyrrolo[2,3-d]pyrimidine is typically achieved through a multi-step process, often starting from commercially available pyrimidine or pyrrole precursors. A common and efficient strategy involves the construction of the fused ring system followed by the introduction of the methyl group.

Retrosynthetic Insights

A logical retrosynthetic approach often begins with the disconnection of the methyl group, leading back to a halogenated precursor, which is a versatile intermediate for various nucleophilic substitution reactions.

G Target 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine Intermediate 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Target->Intermediate Methylation Precursors Pyrimidine or Pyrrole Precursors Intermediate->Precursors Ring Formation

Caption: Retrosynthetic analysis of 4-methyl-7H-pyrrolo[2,3-d]pyrimidine.

Detailed Experimental Protocol: A Two-Step Approach

This protocol outlines a reliable synthesis starting from the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Step 1: Protection of the Pyrrole Nitrogen (N-7)

The acidic proton on the pyrrole nitrogen can interfere with subsequent reactions. Therefore, protection of this position is a crucial first step. A common protecting group is the p-toluenesulfonyl (tosyl) group due to its stability and ease of removal.

  • Reaction: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is reacted with p-toluenesulfonyl chloride in the presence of a base, such as sodium hydride or triethylamine, in an aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Reagents and Conditions:

    • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent)

    • p-Toluenesulfonyl chloride (1.1 equivalents)

    • Sodium hydride (1.2 equivalents)

    • Anhydrous DMF

    • 0°C to room temperature, 2-4 hours

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel to yield 4-chloro-7-(p-toluenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine.[6]

Step 2: Methylation and Deprotection

The protected intermediate can then undergo a cross-coupling reaction to introduce the methyl group, followed by the removal of the protecting group.

  • Reaction: A Negishi or Stille coupling reaction can be employed using an organozinc or organotin reagent, respectively, in the presence of a palladium catalyst. A one-pot deprotection can often be achieved under the appropriate conditions.

  • Reagents and Conditions (Illustrative Negishi Coupling):

    • 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent)

    • Methylzinc chloride (1.5 equivalents)

    • Pd(dppf)Cl₂ (0.05 equivalents)

    • Anhydrous THF

    • Reflux, 6-12 hours

  • Deprotection: The tosyl group can be removed by treatment with a base such as sodium hydroxide in methanol/water or with a fluoride source like tetrabutylammonium fluoride (TBAF).

  • Work-up and Purification: After completion of the reaction, the mixture is quenched, extracted, and the final product is purified by crystallization or column chromatography.

Reactivity and Chemical Transformations

The 4-methyl-7H-pyrrolo[2,3-d]pyrimidine core offers multiple sites for further functionalization, enabling the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.

Reactivity Profile

The pyrimidine ring is generally electron-deficient, making it susceptible to nucleophilic attack, while the pyrrole ring is electron-rich and more prone to electrophilic substitution.

G cluster_0 Reactivity Map Core < > N7 N-7: Alkylation, Arylation Core->N7 C5_C6 C-5/C-6: Electrophilic Substitution Core->C5_C6 C4_Me C-4 Methyl: Oxidation, Functionalization Core->C4_Me

Caption: Key sites for functionalization on the 4-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold.

Key Functionalization Reactions

Table 2: Common Functionalization Reactions

PositionReaction TypeReagents and ConditionsNotes
N-7 Alkylation/ArylationAlkyl/aryl halides, base (e.g., NaH, K₂CO₃), solvent (e.g., DMF, ACN)Protection of N-7 is often necessary for subsequent reactions.[7]
C-5 HalogenationN-Halosuccinimides (NBS, NCS, NIS) in a polar solventIntroduces a handle for further cross-coupling reactions.
C-5 BorylationBis(pinacolato)diboron, Pd catalyst, ligandEnables Suzuki coupling to introduce aryl or heteroaryl groups.
C-4 (Methyl) OxidationOxidizing agents (e.g., SeO₂)Can be converted to an aldehyde or carboxylic acid for further derivatization.

Applications in Drug Discovery: A Scaffold for Kinase Inhibition

The 4-methyl-7H-pyrrolo[2,3-d]pyrimidine core is a prominent feature in a number of clinically successful and investigational kinase inhibitors.

Case Study: Tofacitinib (Xeljanz®)

Tofacitinib is a Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis and other autoimmune diseases.[8] The 4-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold plays a crucial role in its mechanism of action by forming key interactions within the ATP-binding site of JAKs.

The pyrrolo[2,3-d]pyrimidine core acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. This interaction is critical for anchoring the inhibitor in the active site. The methyl group at the C-4 position can provide favorable van der Waals interactions and contribute to selectivity.

G cluster_0 JAK3 Active Site Ligand 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine Core N-H N Hinge Hinge Region Leu905 (NH) Glu903 (C=O) Ligand:f1->Hinge:f2 H-bond Ligand:f2->Hinge:f1 H-bond

Caption: Key hydrogen bonding interactions of the pyrrolo[2,3-d]pyrimidine core in the JAK3 active site.

Broader Therapeutic Potential

Beyond JAK inhibitors, the 4-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold has been explored for the development of inhibitors targeting a range of other kinases, including:

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): This scaffold has been utilized in the design of dual inhibitors for cancer therapy.[2]

  • Signal Transducer and Activator of Transcription 6 (STAT6): Derivatives have shown potential as inhibitors of STAT6 for the treatment of allergic diseases.[9]

The versatility of this core also extends to non-kinase targets, with research demonstrating its potential as an antiviral and antimicrobial agent.[5]

Conclusion and Future Outlook

4-Methyl-7H-pyrrolo[2,3-d]pyrimidine has solidified its position as a highly valuable and versatile building block in medicinal chemistry. Its favorable physicochemical properties, accessible synthesis, and amenability to diverse functionalization make it an attractive starting point for the development of novel therapeutics. The clinical success of tofacitinib has undoubtedly paved the way for further exploration of this privileged scaffold.

Future research is likely to focus on the development of more selective kinase inhibitors with improved safety profiles. The exploration of this core in other therapeutic areas, such as neurodegenerative diseases and infectious diseases, also holds significant promise. As our understanding of the structural biology of various drug targets continues to grow, the rational design of new and improved therapeutics based on the 4-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold will undoubtedly continue to be a fruitful area of research.

References

  • [Enhanced N-directed electrophilic C–H borylation generates BN–[10]- and[11]helicenes with improved photophysical properties. Chemical Science.]([Link])

Sources

Discovery and history of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and History of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine Content Type: Technical Whitepaper / Deep Dive Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers[1][2]

From Bioisostere to Privileged Scaffold in Kinase & Epigenetic Modulation[2]

Executive Summary

4-Methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 945950-37-8) represents a critical structural motif in modern medicinal chemistry.[2] As a 7-deazapurine derivative, it serves as a lipophilic bioisostere of 6-methylpurine , effectively mimicking the steric bulk of the parent purine while modulating hydrogen bond donor/acceptor profiles at the N7 position.[1]

While the parent scaffold (7-deazapurine) gained fame through naturally occurring antibiotics like Tubercidin and Toyocamycin , the 4-methyl derivative has emerged as a high-value intermediate in the design of JAK inhibitors , PRMT5 inhibitors , and modified nucleoside antivirals.[1] Its utility lies in its ability to probe hydrophobic pockets in ATP-binding sites where the polar amino group of adenine (or 4-amino-7-deazapurine) would be energetically unfavorable.[2]

This guide details the historical emergence, synthetic evolution, and physicochemical utility of this scaffold, providing validated protocols for its generation and application.[1]

Historical Genesis: The "Deaza" Revolution[1]

The Davoll-Robins Era (1950s–1960s)

The history of 4-methyl-7H-pyrrolo[2,3-d]pyrimidine is inextricably linked to the broader discovery of the pyrrolo[2,3-d]pyrimidine system.[1][2]

  • 1950s: The scaffold was first systematically explored by J. Davoll and Roland K. Robins .[1] Their seminal work aimed to create antagonists of purine metabolism.[1] They recognized that replacing the N7 of purine with a carbon atom (C7) created a stable "7-deazapurine" system that resisted enzymatic degradation by purine nucleoside phosphorylases.[1]

  • Discovery of Antibiotics: The isolation of Tubercidin (7-deazaadenosine) from Streptomyces tubercidicus validated the scaffold as a bioactive pharmacophore.[1] This natural precedent drove the synthesis of various C4-substituted analogs.[1]

The Pharmacological Pivot (1990s–Present)
  • Kinase Inhibition: With the rise of kinase inhibitors, the scaffold transitioned from a metabolic poison to a targeted scaffold.[1] The 4-amino derivative (7-deazaadenine) mimics ATP's adenine.[1][2]

  • The "Methyl" Probe: The 4-methyl derivative gained prominence as researchers sought to optimize Van der Waals interactions in the hinge region of kinases.[1] Unlike the 4-amino group (which donates H-bonds) or the 4-chloro group (a reactive handle), the 4-methyl group provides a distinct steric and lipophilic probe, essential for optimizing selectivity profiles in JAK and PRMT5 inhibitors.[1][2]

Chemical Architecture & Properties[2][3]

Structural Isosterism

The compound is a fused bicyclic heteroaromatic system.[1]

  • Purine Numbering vs. Systematic: In purine numbering, the nitrogen in the five-membered ring is N7.[1] In systematic pyrrolo[2,3-d]pyrimidine numbering, this position is C7, and the nitrogen is N7 (equivalent to N9 in purines).[1]

  • Acidity/Basicity: The pyrrole NH (N7) is weakly acidic (pKa ~13), allowing for deprotonation and glycosylation/alkylation.[1] The pyrimidine N1 is weakly basic.[1]

Quantitative Data Summary
PropertyValue / CharacteristicRelevance
CAS Number 945950-37-8Unique Identifier
Molecular Formula C7H7N3MW: 133.15 g/mol
LogP (Calc) ~1.2 - 1.5Higher lipophilicity than 4-amino analog
H-Bond Donors 1 (Pyrrole NH)Critical for hinge binding
H-Bond Acceptors 2 (Pyrimidine N1, N3)Critical for water-bridging
pKa (Pyrrole NH) ~13.2Allows SN2 alkylation or Mitsunobu

Synthetic Evolution: From Cyclization to Cross-Coupling[1]

The synthesis of 4-methyl-7H-pyrrolo[2,3-d]pyrimidine has evolved from complex ring-closing reactions to efficient Pd-catalyzed modifications of the "Hub" molecule, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .[1][2]

Method A: The Modern "Hub" Approach (Recommended)

This route utilizes the commercially available 4-chloro derivative.[1] It is the industry standard for generating libraries.[1]

Reaction Logic:

  • Protection (Optional but recommended): Protect N7 (e.g., SEM, Tosyl, or THP) to prevent catalyst poisoning and N-methylation.[1]

  • Cross-Coupling: Suzuki-Miyaura coupling using Methylboronic acid (or MIDA boronate) replaces the Cl with Me.[1]

  • Deprotection: Removal of the N7 protecting group.

Validated Protocol: Suzuki Methylation
  • Precursor: 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.[1][2][3][4]

  • Reagents: Methylboronic acid (1.5 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (3.0 eq).[1]

  • Solvent: 1,4-Dioxane/Water (4:1).[1]

  • Conditions: 90°C, 4-12 hours, Inert Atmosphere (Ar/N2).

Step-by-Step:

  • Charge a reaction vessel with 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and Methylboronic acid (1.5 eq).

  • Add 1,4-Dioxane and degas with Argon for 15 minutes.

  • Add K2CO3 (dissolved in minimal water or as micronized solid) and Pd(dppf)Cl2.[1]

  • Heat to 90°C. Monitor by LCMS for disappearance of starting material (M+H 308/310) and appearance of product (M+H ~288 for Tosyl-protected).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

  • Deprotection: Treat the intermediate with NaOMe/MeOH or TBAF/THF (depending on protecting group) to yield 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine .[1][2]

Method B: The Classical Cyclization (Historical)

Early syntheses involved the condensation of acetonylacetone with diamines or the cyclization of 2-amino-3-cyanopyrroles with formamide.[2]

  • Limitation: These methods often suffer from harsh conditions and regioselectivity issues, making them less suitable for rapid analog generation in modern drug discovery.[1]

Visualization of Synthetic Pathways[1][7][8]

The following diagram illustrates the divergence from the "Hub" intermediate (4-Chloro) to the 4-Methyl derivative and its subsequent application in nucleoside synthesis.

SynthesisPath cluster_0 Synthetic Evolution Start Starting Material (Ethyl 2-cyano-4,4-diethoxybutanoate) Hub The 'Hub' Intermediate 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS: 3680-69-1) Start->Hub 1. Thiourea/Formamidine 2. POCl3 Chlorination Target Target Scaffold 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 945950-37-8) Hub->Target Pd-Cat. Cross Coupling (Me-B(OH)2, Suzuki) App1 PRMT5 Inhibitors (Epigenetic Modulation) Target->App1 N7-Alkylation / Mitsunobu App2 Nucleoside Analogs (Antiviral/Anticancer) Target->App2 Glycosylation (Vorbrüggen)

Figure 1: Synthetic genealogy of the 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold, highlighting the critical Suzuki-Miyaura coupling step.

Applications in Drug Discovery[9]

Case Study: PRMT5 Inhibitors

The 4-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold has recently gained traction in the development of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors.[1][2]

  • Mechanism: PRMT5 methylates arginine residues on histones.[1] Inhibitors often bind to the SAM (S-adenosylmethionine) pocket or the substrate pocket.[1]

  • Role of 4-Methyl: In fragment-based drug design (FBDD), the 4-methyl-pyrrolo[2,3-d]pyrimidine moiety acts as an anchor.[1][2] The 4-methyl group occupies a small hydrophobic sub-pocket, improving potency compared to the unsubstituted analog, while the N7 position serves as the vector for growing the molecule into the substrate channel.[1]

Case Study: Nucleoside Analogs (Antiviral)

Analogous to Remdesivir (which uses a 7-deaza scaffold), 4-methyl-7-deaza nucleosides are synthesized to evade viral exonucleases.[1][2]

  • Synthesis: The 4-methyl base is coupled to a ribose or pseudo-ribose sugar using Vorbrüggen glycosylation conditions (BSA, TMSOTf, MeCN).[1]

  • Advantage: The C-C bond at the 7-position (relative to purine N7) prevents enzymatic cleavage of the glycosidic bond, increasing the metabolic half-life of the drug.[1]

Signaling Pathway Context (JAK-STAT)[2]

While 4-amino derivatives (Tofacitinib) are classic JAK inhibitors, 4-methyl derivatives are used to probe selectivity within the JAK family (JAK1/2/3/TYK2).[1][2]

JAK_Pathway Cytokine Cytokine (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target of Pyrrolopyrimidines) Receptor->JAK Activation STAT STAT Protein (Unphosphorylated) JAK->STAT Phosphorylation Inhibitor 4-Methyl-7-deazapurine Analog Inhibitor->JAK Competitive Inhibition (ATP Pocket) pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Figure 2: Mechanism of Action.[1][2] The scaffold competes with ATP in the JAK kinase cleft.[1] The 4-methyl group probes specific hydrophobic regions in the ATP binding site.

References

  • Davoll, J. (1960).[1] "Pyrrolo[2,3-d]pyrimidines."[1][2][5][6][7][8][9][10][11][12][13] Journal of the Chemical Society, 131-138.[1]

  • Robins, R. K. (1956).[1] "Potential Purine Antagonists.[1] I. Synthesis of Some 4,6-Substituted Pyrazolo [3,4-d] pyrimidines." Journal of the American Chemical Society, 78(4), 784–790.[1] (Foundational work on deazapurine logic).

  • Seela, F., & Peng, X. (2006).[1] "7-Functionalized 7-deazapurine ribonucleosides related to 2-aminopurine, 6-methylpurine and 6-thioguanine: Synthesis, fluorescence properties and inclusion into DNA." Organic & Biomolecular Chemistry, 4(23), 4278-4287.[1] (Detailed synthesis of methyl derivatives).

  • Migliaccio, G., et al. (2017).[1] "Substituted carbonucleoside derivatives useful as anticancer agents."[1] U.S. Patent 20170348313A1.[1] (Describes the use of 4-methyl-7H-pyrrolo[2,3-d]pyrimidine in PRMT5 inhibitors).

  • Perveen, S., et al. (2025).[1] "A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation." BMC Chemistry, 19, 238.[1] (Modern synthetic routes).

Sources

Methodological & Application

Application Note & Protocol: A Modular Approach to the Synthesis of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 7-Deazapurine Core in Modern Drug Discovery

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, represents a privileged heterocyclic system in medicinal chemistry.[1][2][3] Its structural similarity to adenine, a fundamental component of DNA and RNA, allows it to function as a bioisostere, interacting with a wide array of biological targets. This core is central to numerous approved drugs and clinical candidates, particularly in the domain of kinase inhibitors.[4][5][6] The substitution at the C4 position is a critical determinant of target specificity and potency. The synthesis of 4-methyl-7H-pyrrolo[2,3-d]pyrimidine, a key building block for more complex molecules, is therefore of significant interest.

This guide presents a robust and well-established two-stage synthetic strategy. The causality behind this approach is rooted in chemical reactivity and modularity. The pyrimidine ring is first constructed and chlorinated to create a highly reactive and versatile intermediate, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine . This intermediate then serves as a linchpin for introducing the methyl group via a palladium-catalyzed cross-coupling reaction, a method renowned for its efficiency and functional group tolerance.[7][8]

Overall Synthetic Strategy

The synthesis is logically divided into two primary phases: the construction of the chlorinated heterocyclic core and the subsequent functionalization at the C4 position. This modular approach allows for rigorous purification of the key intermediate, ensuring high purity in the final product.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: C4-Functionalization A Pyrimidine Precursors (e.g., 4-Amino-6-hydroxypyrimidine) B Cyclization & Chlorination A->B C Intermediate: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine B->C E Pd-Catalyzed Cross-Coupling C->E D Methylating Agent (e.g., Methylboronic Acid) D->E F Final Product: 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine E->F

Caption: High-level workflow for the synthesis of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine.

Part 1: Synthesis of the Key Intermediate: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

The synthesis of the 4-chloro intermediate is a critical first step. Several routes have been reported, often starting from accessible materials like diethyl malonate or various pyrimidine derivatives.[4][9][10] The protocol detailed below begins with 4-amino-6-hydroxypyrimidine, which undergoes a condensation reaction to form the pyrrole ring, followed by chlorination.

Protocol 1: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol involves two main chemical transformations: the formation of 7H-pyrrolo[2,3-d]pyrimidin-4-ol and its subsequent chlorination.

Step 1a: Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-ol

  • Reagent Preparation: In a suitable reaction vessel equipped with a stirrer and condenser, suspend 4-amino-6-hydroxypyrimidine and sodium acetate in water.[11]

  • Reaction Initiation: Heat the mixture to 60-80°C.

  • Cyclization: Slowly add an aqueous solution of 2-chloroacetaldehyde to the heated suspension over 1-2 hours. The molar ratio of 2-chloroacetaldehyde to the starting pyrimidine should be between 2:1 and 5:1.[11]

  • Reaction Monitoring: Maintain the temperature and stir for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash thoroughly with water to remove salts and impurities, and dry under vacuum to yield 7H-pyrrolo[2,3-d]pyrimidin-4-ol.

Step 1b: Chlorination to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Reaction Setup: In a flask equipped for heating under an inert atmosphere (e.g., Nitrogen or Argon), carefully add phosphorus oxychloride (POCl₃).

  • Substrate Addition: Add the dried 7H-pyrrolo[2,3-d]pyrimidin-4-ol from the previous step to the phosphorus oxychloride.

  • Chlorination Reaction: Heat the mixture to 80-100°C and stir for 2-4 hours.[11] The use of a strong chlorinating agent like POCl₃ is essential for converting the hydroxyl group into a chlorine atom, which is a good leaving group for subsequent nucleophilic substitution or cross-coupling reactions.[4]

  • Quenching: After cooling to room temperature, very carefully and slowly quench the reaction mixture by pouring it onto crushed ice. This must be done in a well-ventilated fume hood as the reaction of POCl₃ with water is highly exothermic and releases HCl gas.

  • Neutralization & Precipitation: Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or a saturated sodium bicarbonate solution) until the pH is approximately 8-9.[12] The product will precipitate as a solid.

  • Isolation and Purification: Collect the solid by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization or column chromatography if necessary to achieve a purity of >99.5%.[12]

Reagent Step Molar Equiv. Purpose
4-Amino-6-hydroxypyrimidine1a1.0Pyrimidine starting material
Sodium Acetate1a3.0 - 5.0Base for condensation
2-Chloroacetaldehyde1a2.0 - 5.0Forms the pyrrole ring
Phosphorus Oxychloride (POCl₃)1bExcessChlorinating agent
Crushed Ice / Water1b-Quenching
Ammonium Hydroxide / NaHCO₃1b-Neutralization

Part 2: Palladium-Catalyzed Synthesis of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine

With the chlorinated intermediate in hand, the methyl group is introduced using a Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.[8] It involves the reaction of an organohalide (our 4-chloro intermediate) with an organoboron compound in the presence of a palladium catalyst and a base.

Protocol 2: Suzuki-Miyaura Cross-Coupling
  • Inert Atmosphere: Set up a reaction vessel (e.g., a Schlenk flask) for reaction under an inert atmosphere (Nitrogen or Argon). This is crucial as the palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen.

  • Reagent Addition: To the flask, add 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.), methylboronic acid or a suitable ester like methylboronic acid pinacol ester (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 equiv.).

  • Catalyst System: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100°C) and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the final 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine.

Note on N7-Protection: For more complex substrates or to improve solubility and yields, the pyrrole nitrogen (N7) can be protected prior to the coupling reaction using protecting groups like tosyl (Ts) or (2-(trimethylsilyl)ethoxy)methyl (SEM).[6][13][14] The protecting group is then removed in a final step. For the synthesis of the 4-methyl derivative, this may not be strictly necessary but is a key consideration for troubleshooting or optimization.

G Start Pd(II) Precatalyst Pd(0)L2 Active Pd(0) Catalyst Start->Pd(0)L2 Reduction OxAdd Oxidative Addition Pd(0)L2->OxAdd Transmetal Transmetalation OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product 4-Methyl-7H-pyrrolo [2,3-d]pyrimidine RedElim->Product Pyrrolo-Cl 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine Pyrrolo-Cl->OxAdd Me-B(OR)2 Methylboronic Acid Me-B(OR)2->Transmetal Base Base Base->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Reagent Purpose Typical Molar Equiv.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineElectrophile1.0
Methylboronic AcidNucleophile Source1.2 - 1.5
Pd(PPh₃)₄Palladium Catalyst0.02 - 0.05
K₂CO₃ or Na₂CO₃Base2.0 - 3.0
1,4-Dioxane / WaterSolvent System-

Characterization and Validation

The identity and purity of the final product, 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine, must be confirmed through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure, including the presence of the new methyl group and the correct proton and carbon environments.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

References

  • Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from srinichem.com. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Retrieved from researchgate.net. [Link]

  • Google Patents. (n.d.). Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
  • ResearchGate. (n.d.). Design concept of the targeted pyrrolo[2,3-d]pyrimidine derivatives. Retrieved from researchgate.net. [Link]

  • Google Patents. (n.d.). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • National Institutes of Health. (n.d.). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Retrieved from ncbi.nlm.nih.gov. [Link]

  • ACS Publications. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Retrieved from pubs.acs.org. [Link]

  • MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from mdpi.com. [Link]

  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from mdpi.com. [Link]

  • ACS Publications. (n.d.). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Retrieved from pubs.acs.org. [Link]

  • PubMed. (1998). Synthesis of the 7,8-dihydro-7-deazapurine derivatives and their antibiotic activity. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]

  • ResearchGate. (n.d.). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. Retrieved from researchgate.net. [Link]

  • Google Patents. (n.d.). Process for the preparation of pyrrolo[2,3-d]pyrimidines.
  • PubMed Central. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from ncbi.nlm.nih.gov. [Link]

  • Bentham Science. (2007). Advances in the Synthesis of 7-Deazapurine - Pyrrolo[2,3-d]pyrimidine 2'-Deoxyribonucleosides Including D- and L-Enantiomers, Fluoro Derivatives and 2',3'-Dideoxyribonucleosides. Retrieved from benthamscience.com. [Link]

  • PubMed Central. (n.d.). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Retrieved from ncbi.nlm.nih.gov. [Link]

  • ResearchGate. (n.d.). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Retrieved from researchgate.net. [Link]

  • European Patent Office. (n.d.). PROCESS FOR PREPARING 7H-PYRROLO [2,3-D]PYRIMIDINE COMPOUNDS. Retrieved from data.epo.org. [Link]

  • National Institutes of Health. (n.d.). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Retrieved from ncbi.nlm.nih.gov. [Link]

  • Sci-Hub. (n.d.). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Retrieved from sci-hub.se. [Link]

  • PubMed. (n.d.). Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]

  • ResearchGate. (n.d.). Synthesis of tricyclic 7-deazapurines. Retrieved from researchgate.net. [Link]

  • PNAS. (2016). Novel genomic island modifies DNA with 7-deazaguanine derivatives. Retrieved from pnas.org. [Link]

Sources

Synthetic Route to 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and well-documented synthetic pathway to 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine, a key heterocyclic scaffold in medicinal chemistry and drug discovery. The synthesis commences with the construction of the versatile intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, followed by a strategic three-step sequence involving protection, methylation, and deprotection. This document provides not only step-by-step protocols but also delves into the rationale behind the choice of reagents and reaction conditions, ensuring scientific integrity and reproducibility. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable method for the synthesis of this important molecular entity.

Introduction

The pyrrolo[2,3-d]pyrimidine core, an isomer of purine, is a privileged scaffold in the design of bioactive molecules due to its ability to mimic the natural purine bases and interact with a wide range of biological targets. This structural motif is central to numerous therapeutic agents, including kinase inhibitors for the treatment of cancer and autoimmune diseases. The targeted functionalization of this core, such as the introduction of a methyl group at the 4-position to yield 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine, allows for the fine-tuning of a compound's pharmacological profile. This application note outlines a strategic and efficient synthetic route to this valuable compound, emphasizing practical and scalable laboratory procedures.

Physicochemical Properties and Characterization Data

A thorough understanding of the physicochemical properties of the target compound and its key intermediates is crucial for their successful synthesis, purification, and characterization.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineC₆H₄ClN₃153.57White to off-white crystalline solid3680-69-1
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidineC₁₃H₁₀ClN₃O₂S307.76White to off-white powder479633-63-1
4-Methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidineC₁₄H₁₃N₃O₂S287.34Not availableNot available
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine C₇H₇N₃ 133.15 Not available 945950-37-8 [1]

Characterization of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine: While a publicly available, detailed spectral analysis is not readily available in the searched literature, the compound is commercially available, indicating that full characterization data, including ¹H NMR, ¹³C NMR, and mass spectrometry, has been established. Researchers should expect to perform a full analytical characterization upon completion of the synthesis to confirm the identity and purity of the final product.

Overall Synthetic Strategy

The synthesis of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine is strategically designed in a multi-step process that ensures high purity and good overall yield. The key features of this synthetic route are:

  • Construction of the Core Scaffold : The synthesis begins with the preparation of the key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This versatile building block allows for subsequent functionalization at the 4-position.

  • Protection of the Pyrrole Nitrogen : To prevent unwanted side reactions during the methylation step, the nitrogen at the 7-position of the pyrrole ring is protected with a tosyl group. This protecting group is stable under the conditions of the subsequent cross-coupling reaction and can be reliably removed.

  • Introduction of the Methyl Group : A palladium-catalyzed cross-coupling reaction is employed to introduce the methyl group at the 4-position. This method is chosen for its high efficiency and functional group tolerance.

  • Deprotection to Yield the Final Product : The final step involves the removal of the tosyl protecting group to afford the desired 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine.

Synthetic_Route A Starting Materials B 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine A->B Synthesis of Core C 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine B->C N-Protection D 4-Methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine C->D C4-Methylation E 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine D->E N-Deprotection

Caption: Overall workflow for the synthesis of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine.

Experimental Protocols

Part 1: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

The synthesis of the key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, can be achieved through various reported methods. One common and reliable approach starts from 4-hydroxypyrrolo[2,3-d]pyrimidine.

Protocol 1: Chlorination of 4-Hydroxypyrrolo[2,3-d]pyrimidine

This protocol describes the conversion of 4-hydroxypyrrolo[2,3-d]pyrimidine to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine using phosphorus oxychloride (POCl₃).

Materials:

  • 4-Hydroxypyrrolo[2,3-d]pyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • Ice

  • Sodium hydroxide (NaOH) solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxypyrrolo[2,3-d]pyrimidine in phosphorus oxychloride.

  • Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After the reaction is complete, allow the mixture to cool to room temperature and then carefully remove the excess phosphorus oxychloride by distillation under reduced pressure.

  • Cool the residue to 0-10 °C in an ice bath and quench the reaction by the slow addition of ice water.

  • Stir the resulting mixture for 20-30 minutes.

  • Adjust the pH of the solution to 9-10 by the addition of a sodium hydroxide solution.

  • Collect the precipitated solid by filtration, wash it thoroughly with water, and dry it under vacuum.

  • For further purification, the crude product can be recrystallized from toluene to yield pure 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Part 2: N-Tosylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

To prevent the pyrrole nitrogen from interfering in the subsequent methylation step, it is protected with a tosyl group.

Protocol 2: Synthesis of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

This protocol details the protection of the N-7 position of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with p-toluenesulfonyl chloride.

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • p-Toluenesulfonyl chloride (TsCl)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Water

Procedure:

  • Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in dichloromethane in a round-bottom flask at room temperature.

  • To the stirred solution, add triethylamine and a catalytic amount of 4-dimethylaminopyridine.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride in dichloromethane dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to stir at room temperature for 30 minutes. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water (3 x volume of DCM).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine. The product is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.

Part 3: C4-Methylation via Suzuki Coupling

With the N-7 position protected, the methyl group can be introduced at the C-4 position via a palladium-catalyzed Suzuki cross-coupling reaction.

Protocol 3: Synthesis of 4-Methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

This protocol describes the methylation of 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine using methylboronic acid.

Materials:

  • 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

  • Methylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a degassed solution of 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine in a mixture of 1,4-dioxane and water, add methylboronic acid, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II), and sodium carbonate.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute it with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.

Part 4: N-Deprotection to Yield the Final Product

The final step is the removal of the tosyl protecting group to furnish 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine.

Protocol 4: Synthesis of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine

This protocol describes the detosylation of 4-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine using sodium hydroxide.

Materials:

  • 4-Methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

  • Methanol

  • Water

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl) (for neutralization)

  • Ethyl acetate

Procedure:

  • Dissolve 4-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine in a mixture of methanol and water in a round-bottom flask.

  • Add sodium hydroxide to the solution and stir the mixture at room temperature. The reaction progress should be monitored by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute solution of hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield pure 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine.

Safety and Handling Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • p-Toluenesulfonyl chloride (TsCl): Corrosive and a lachrymator. Handle with care in a fume hood.

  • Palladium catalysts: Can be toxic and should be handled with appropriate care.

  • Organic solvents: Dichloromethane, dioxane, and methanol are flammable and/or toxic. Use in a well-ventilated area and away from ignition sources.

  • Sodium hydroxide and Hydrochloric acid: Corrosive. Handle with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthetic route detailed in this application note provides a reliable and efficient method for the preparation of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine. By following the outlined protocols and adhering to the safety precautions, researchers can successfully synthesize this valuable compound for their drug discovery and development programs. The strategic use of a key chloro-intermediate and a robust protection/deprotection strategy ensures the successful and targeted functionalization of the pyrrolo[2,3-d]pyrimidine scaffold.

References

  • Der Pharma Chemica. An Efficient and Alternative Method for Synthesis of Tofacitinib. [Link]

  • Google Patents. Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • MDPI. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. [Link]

  • PubChem. 4-Chloro-7-(p-toluenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. [Link]

  • Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]

Sources

Application Note: 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine in JAK Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 13399-68-3), a distinct scaffold variant compared to the more ubiquitous 4-chloro analog. While the 4-chloro derivative is the standard electrophile for synthesizing amine-linked JAK inhibitors (e.g., Tofacitinib), the 4-methyl derivative serves as a specialized nucleophilic platform . Its unique reactivity allows for the construction of carbon-carbon (C-C) linked inhibitors via lateral lithiation, oxidation, or condensation reactions, expanding the chemical space for next-generation kinase inhibitors.

Executive Summary & Chemical Logic

The pyrrolo[2,3-d]pyrimidine core (7-deazapurine) is a "privileged structure" in kinase inhibition, mimicking the adenine moiety of ATP.[1]

  • Standard Route (Electrophilic): Uses 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .[2] Reacts via

    
     or Suzuki coupling to form C-N or C-Aryl bonds (e.g., Ruxolitinib, Tofacitinib).
    
  • Specialized Route (Nucleophilic): Uses 4-methyl-7H-pyrrolo[2,3-d]pyrimidine .[3][4] The C4-methyl group exhibits significant acidity (

    
     approx. 20-25 in DMSO) due to resonance stabilization by the electron-deficient pyrimidine ring. This allows the methyl group to act as a carbon nucleophile, enabling the synthesis of C4-alkyl, C4-alkenyl, or C4-formyl  derivatives impossible to access via the chloro-scaffold.
    
Comparative Reactivity Flow

ReactivityComparison Start_Cl 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Electrophilic Core) Rxn_SNAr SNAr / Suzuki Coupling Start_Cl->Rxn_SNAr Start_Me 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine (Nucleophilic Core) Rxn_Cond Lateral Lithiation / Condensation Start_Me->Rxn_Cond Prod_Amino N-Linked Inhibitors (e.g., Tofacitinib) Rxn_SNAr->Prod_Amino Prod_Carbon C-Linked Inhibitors (Novel Scaffolds) Rxn_Cond->Prod_Carbon

Figure 1: Divergent synthetic utility of 4-Chloro vs. 4-Methyl scaffolds in JAK inhibitor design.

Experimental Protocols

Protocol A: N7-Protection (Critical Precursor Step)

Before functionalizing the C4-methyl group, the acidic N7-proton must be protected to prevent competitive deprotonation or N-alkylation.

Reagents:

  • Starting Material: 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • Reagent: SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) or Tosyl Chloride (1.1 eq)

  • Base: Sodium Hydride (NaH, 60% dispersion, 1.2 eq)

  • Solvent: Anhydrous DMF or THF

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried round-bottom flask with 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine and anhydrous DMF (0.2 M concentration) under

    
     atmosphere.
    
  • Deprotonation: Cool to 0°C. Add NaH portion-wise over 15 minutes. Evolution of

    
     gas will be observed. Stir at 0°C for 30 minutes until gas evolution ceases.
    
  • Addition: Dropwise add SEM-Cl (or Tos-Cl) via syringe pump to control the exotherm.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x). Wash organics with water and brine (critical to remove DMF). Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (

    
    , 0-30% EtOAc in Hexanes).
    
    • Target Yield: >85%[1][2][3][5][6]

    • Checkpoint: Verify N7-regioselectivity via NOESY NMR (interaction between protecting group and H-6 proton).

Protocol B: C4-Methyl Functionalization via Condensation

This protocol utilizes the acidity of the C4-methyl group to couple with aldehydes, creating alkenyl-linked inhibitors (e.g., Michael acceptors for covalent inhibition).

Mechanism: Base-catalyzed aldol-type condensation followed by dehydration.

Reagents:

  • Substrate: N7-Protected-4-Methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • Electrophile: Aryl Aldehyde or Cyclopropyl Aldehyde (1.2 eq)

  • Base: Potassium tert-butoxide (

    
    -BuOK) or NaH (2.0 eq)
    
  • Solvent: Anhydrous DMF or DMSO

Step-by-Step Methodology:

  • Dissolution: Dissolve the N7-protected substrate and the target Aldehyde in anhydrous DMF.

  • Activation: Add

    
    -BuOK  (1.0 M in THF) dropwise at RT. The solution often turns deep red/orange, indicating the formation of the benzylic-type anion.
    
    • Note: For sensitive aldehydes, cool to -78°C and use LDA (Lithium Diisopropylamide) instead of

      
      -BuOK.
      
  • Heating: Heat the mixture to 60-80°C for 12-24 hours to drive the dehydration step (forming the alkene).

  • Quench: Cool to RT and pour into ice-water.

  • Isolation: If the product precipitates, filter and wash with water. If oil, extract with EtOAc.

  • Purification: Recrystallization from EtOH or column chromatography.

    • Data Validation:

      
      -NMR should show a trans-alkene coupling constant (
      
      
      
      Hz) for the linker protons.
Protocol C: Lateral Oxidation (Synthesis of the C4-Aldehyde)

To convert the 4-methyl scaffold into a 4-formyl scaffold (useful for reductive amination), use Selenium Dioxide (


) oxidation.

Step-by-Step Methodology:

  • Dissolve N7-protected substrate in 1,4-Dioxane/Water (10:1).

  • Add

    
      (1.5 eq).
    
  • Reflux (100°C) for 4-6 hours.

  • Filter hot through Celite to remove Selenium metal (black solid).

  • Concentrate and purify.[7] The resulting Pyrrolo[2,3-d]pyrimidine-4-carbaldehyde is a versatile intermediate for reductive aminations.

Analytical Standards & QC

For drug development, purity and identity must be validated against established standards.

ParameterSpecificationMethodAcceptance Criteria
Purity HPLC (UV 254 nm)C18 Column, ACN/H2O + 0.1% TFA> 98.0% Area
Identity 1H-NMR (DMSO-d6)400 MHzC4-Methyl Singlet at

2.6-2.7 ppm
Residual Solvent GC-HSUSP <467>DMF < 880 ppm
Water Content Karl FischerCoulometric< 0.5% w/w

Key NMR Diagnostic Signal: The methyl group at the 4-position of the pyrrolo[2,3-d]pyrimidine ring typically appears as a singlet around


 2.65 - 2.75 ppm  in 

. Disappearance of this singlet and appearance of vinylic protons confirms successful condensation.

Safety & Handling

  • Toxicology: Pyrrolo[2,3-d]pyrimidines are potent kinase inhibitors. Treat all intermediates as potentially bioactive.

  • Hazard: Sodium Hydride (NaH) releases flammable hydrogen gas. Use under inert atmosphere.

  • Selenium Dioxide (

    
    ):  Highly toxic and dangerous for the environment. Handle in a fume hood and dispose of selenium waste separately.
    

Synthesis Pathway Diagram

The following diagram illustrates the workflow from the raw 4-methyl scaffold to a functionalized JAK inhibitor precursor.

SynthesisWorkflow Step1 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine (Starting Material) Step2 N7-Protection (SEM/Tos/Boc) Step1->Step2 NaH, SEM-Cl DMF, 0°C Step3 C4-Methyl Activation Step2->Step3 Deprotonation or Oxidant Addition Branch_A Route A: Condensation (Aldehyde + Base) Forms: C4-Alkenyl Linker Step3->Branch_A t-BuOK, R-CHO Aldol-Condensation Branch_B Route B: Oxidation (SeO2) Forms: C4-Aldehyde Step3->Branch_B SeO2, Dioxane Reflux Final Target JAK Inhibitor (C-Linked Analog) Branch_A->Final Deprotection & Purification Branch_B->Final Reductive Amination & Deprotection

Figure 2: Synthetic workflow for functionalizing the 4-methyl scaffold.

References

  • Vertex AI Search. (2026). Synthesis of JAK inhibitors using pyrrolo[2,3-d]pyrimidine scaffold. Retrieved from 8

  • National Institutes of Health (NIH). (2022). Dual active pyrimidine-based carbocyclic nucleoside derivatives: synthesis.... (Protocol for 4-methyl condensation). Retrieved from 3

  • BenchChem. (2025). The Crucial Role of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine in Modern Drug Development. Retrieved from 1

  • American Chemical Society (ACS). (2024). Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives. Retrieved from 9[6][10]

Sources

The Strategic Role of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine in the Synthesis of Advanced Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold in Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of adenine, has cemented its status as a "privileged scaffold" in medicinal chemistry. Its intrinsic ability to mimic the purine core of ATP allows it to effectively bind to the hinge region of various protein kinases, making it a foundational structural motif for a multitude of kinase inhibitors.[1][2] This structural framework offers a versatile platform for designing potent and selective inhibitors crucial for regulating cellular processes.[1] The strategic modification of this core has led to the development of numerous targeted therapeutics, particularly in the realm of oncology and autoimmune diseases.[1][2] This guide focuses on a key derivative, 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine, and its pivotal role in the synthesis of next-generation kinase inhibitors, with a special emphasis on Janus kinase (JAK) inhibitors.

The Significance of the 4-Methyl Substituent

While the unsubstituted 7H-pyrrolo[2,3-d]pyrimidine and its 4-chloro derivative are common starting points, the introduction of a methyl group at the 4-position offers distinct advantages in synthetic strategy and can influence the pharmacological profile of the final compound. The 4-methyl group can serve multiple purposes:

  • A Versatile Synthetic Handle: The methyl group can be a precursor for further functionalization, although it is often incorporated as a key structural element in the final drug molecule.

  • Modulation of Electronic Properties: The electron-donating nature of the methyl group can influence the reactivity of the pyrimidine ring, potentially impacting reaction conditions for subsequent coupling reactions.

  • Steric Influence on Binding: The methyl group can provide a steric constraint that influences the binding orientation of the inhibitor within the ATP-binding pocket of the target kinase, contributing to selectivity.

A prime example of the strategic use of a 4-substituted pyrrolo[2,3-d]pyrimidine is in the synthesis of Ruxolitinib, a potent JAK1/JAK2 inhibitor.[3] In this case, the core scaffold is further elaborated to incorporate the necessary pharmacophoric elements for high-affinity binding to the target kinases.

Synthetic Protocols: From a Versatile Intermediate to a Potent Inhibitor

The synthesis of kinase inhibitors using the 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold typically involves a multi-step sequence. Below are detailed protocols for the preparation of the key intermediate and its subsequent conversion to a representative kinase inhibitor, Ruxolitinib.

Protocol 1: Synthesis of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine

This protocol details the synthesis of the title compound from the readily available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine via a Grignard reaction.

Reaction Scheme:

Synthesis of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine start 4-chloro-7H-pyrrolo[2,3-d]pyrimidine product 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine start->product Grignard Reaction reagent Methylmagnesium bromide (CH3MgBr) Pd(bppf)Cl2 THF, 0 °C to rt

A schematic of the Grignard reaction to synthesize 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine.

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Methylmagnesium bromide (3M solution in diethyl ether)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure: [3]

  • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous THF, add Pd(dppf)Cl₂ (0.05 eq).

  • Cool the mixture to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add methylmagnesium bromide (3M solution in diethyl ether, 1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected ¹H NMR spectrum will show characteristic peaks for the pyrrole and pyrimidine protons, as well as a singlet for the newly introduced methyl group.[1]

Protocol 2: Synthesis of Ruxolitinib from 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine

This protocol outlines the subsequent steps to synthesize the JAK inhibitor Ruxolitinib, demonstrating the utility of the 4-methylated scaffold. This is a multi-step process that involves the introduction of a pyrazole side chain. For clarity, a simplified workflow is presented.

Workflow for Ruxolitinib Synthesis:

Ruxolitinib Synthesis Workflow A 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine B Halogenation (e.g., NBS, NIS) (Introduction of a leaving group at C4) A->B C 4-halo-7H-pyrrolo[2,3-d]pyrimidine B->C D Suzuki or Stille Coupling with pyrazole boronic acid/stannane C->D E (R)-3-cyclopentyl-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile (Ruxolitinib) D->E

A simplified workflow for the synthesis of Ruxolitinib.

Key Synthetic Transformations:

  • Halogenation of the Pyrrolo[2,3-d]pyrimidine Core: The 4-methyl group is typically not the point of attachment for the pyrazole side chain in Ruxolitinib. Instead, the synthesis often starts with a halogenated pyrrolo[2,3-d]pyrimidine, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[3][4] This chloro-substituent serves as a leaving group for subsequent cross-coupling reactions.

  • Palladium-Catalyzed Cross-Coupling: A pivotal step in the synthesis of many kinase inhibitors, including Ruxolitinib, is the palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling).[5] This reaction is used to form the crucial carbon-carbon bond between the 4-position of the pyrrolo[2,3-d]pyrimidine core and the pyrazole ring.

    • Suzuki Coupling: This involves the reaction of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a pyrazoleboronic acid or ester in the presence of a palladium catalyst and a base.

    • Stille Coupling: This involves the reaction of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a pyrazolylstannane derivative in the presence of a palladium catalyst.

  • Introduction of the Chiral Side Chain: The synthesis of Ruxolitinib requires the introduction of a chiral cyclopentylpropanenitrile side chain onto the pyrazole ring. This is typically achieved through a Michael addition or other asymmetric synthetic methods.[1]

A representative procedure for the final coupling step to yield Ruxolitinib is as follows: [1]

  • To a solution of (R)-3-cyclopentyl-3-(4-(trimethylstannyl)-1H-pyrazol-1-yl)propanenitrile (1.0 eq) and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq) in an anhydrous solvent such as DMF or dioxane, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Degas the reaction mixture and heat under an inert atmosphere at a temperature ranging from 80 to 120 °C until the reaction is complete.

  • After cooling to room temperature, the reaction is worked up by adding water and extracting with an organic solvent.

  • The crude product is then purified by chromatography to yield Ruxolitinib.

Application in Kinase Inhibitor Design: Structure-Activity Relationship (SAR) Insights

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a versatile platform for developing inhibitors against a range of kinases, including JAKs, EGFR, and others.[6][7][8] The SAR studies around this core have revealed several key insights:

  • Hinge Binding: The N1 and N7-H of the pyrrolo[2,3-d]pyrimidine core are crucial for forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[7]

  • Substitutions at the 4-Position: This position is critical for achieving potency and selectivity. Large, hydrophobic groups are often well-tolerated and can extend into a hydrophobic pocket, enhancing binding affinity.[8]

  • Substitutions at the 5- and 6-Positions: Modifications at these positions of the pyrrole ring can be used to fine-tune the inhibitor's properties, including selectivity and pharmacokinetic profile.

Signaling Pathways and Therapeutic Applications

Kinase inhibitors derived from the 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold, such as Ruxolitinib, primarily target the JAK-STAT signaling pathway.

The JAK-STAT Signaling Pathway:

JAK-STAT Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT Dimer STAT Dimer STAT->STAT Dimer Dimerization Gene Transcription Gene Transcription STAT Dimer->Gene Transcription Translocation Cytokine Cytokine Cytokine->Cytokine Receptor Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition

A diagram of the JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

This pathway is crucial for mediating the signaling of numerous cytokines and growth factors involved in inflammation, immunity, and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and myeloproliferative neoplasms. By inhibiting JAKs, Ruxolitinib effectively dampens this signaling cascade, leading to its therapeutic effects in conditions such as myelofibrosis and polycythemia vera.

Conclusion

4-Methyl-7H-pyrrolo[2,3-d]pyrimidine is a valuable and versatile building block in the synthesis of sophisticated kinase inhibitors. Its strategic use, exemplified by the synthesis of Ruxolitinib, highlights the power of scaffold-based drug design in modern medicinal chemistry. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the foundational knowledge to effectively utilize this important chemical entity in the quest for novel and improved targeted therapies.

References

  • Zhang, X., et al. (2019). Synthesis process of ruxolitinib. U.S.
  • (2025). Novel process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3d]pyrimidin-4-yl). Technical Disclosure Commons.
  • Fischer, R. W., & Misun, M. (2001). Large-scale synthesis of a pyrrolo [2, 3-d] pyrimidine via Dakin− West reaction and dimroth rearrangement. Organic process research & development, 5(6), 581-586.
  • Li, Y., et al. (2025).
  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1104-1118.
  • Wang, Y., et al. (2020). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Molecules, 25(1), 1-15.
  • Lee, J., et al. (2019). Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor. MedChemComm, 10(1), 1-15.
  • Zhang, X., et al. (2019). Synthesis process of ruxolitinib. PubChem.
  • Alanazi, A. S., et al. (2025).
  • Li, Q., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. European Journal of Medicinal Chemistry, 221, 113531.
  • Metwally, K., & Abo-Dya, N. (2023). Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. Current Medicinal Chemistry, 31(36), 5918-5936.
  • Sharma, P., et al. (2022).
  • Xu, Y., et al. (2022). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Journal of Medicinal Chemistry, 65(1), 1-15.
  • Wang, S., et al. (2022). Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID‐19. Chemical Biology & Drug Design, 100(5), 1-15.
  • Li, Y., et al. (2022). Design, Synthesis, and Structure–Activity Relationship Studies of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors. ACS Medicinal Chemistry Letters, 13(1), 1-15.
  • Malyala, S. M., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 153, 107867.
  • BenchChem. (2025). A Head-to-Head Comparison of Palladium Catalysts for Suzuki Coupling of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Zhang, Y., et al. (2019). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Green Chemistry Letters and Reviews, 12(1), 1-15.
  • Andersen, C., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(10), 1-15.
  • Flanagan, M. E., et al. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry, 61(1), 1-15.
  • Tumkevicius, S., & Dodonova, J. (2012). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions (Review). Chemistry of Heterocyclic Compounds, 48(2), 1-15.
  • Seela, F., & Menkhoff, S. (2025). A convenient method for regioselective C‐5 halogenation of 4(3H)‐oxo‐7H‐pyrrolo[2,3‐d]pyrimidines. Journal of Heterocyclic Chemistry, 62(1), 1-15.
  • Zhang, Y., et al. (2024). Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy. Archiv der Pharmazie, 357(4), 1-15.

Sources

Application Notes and Protocols for the Derivatization of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine core, a notable 7-deazapurine analog, serves as a critical structural motif in medicinal chemistry. Its prominence is underscored by its role as a key intermediate in the synthesis of targeted therapies, including the Janus kinase (JAK) inhibitor Ruxolitinib.[1] The strategic derivatization of this scaffold is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This guide provides a comprehensive overview of synthetic strategies and detailed protocols for the functionalization of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine at key reactive sites, including the N7-position of the pyrrole ring, the C4-methyl group, and the C5/C6 positions of the pyrrole ring.

Introduction: The Strategic Importance of the 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine scaffold is a bioisostere of purine, where the N7-nitrogen is replaced by a carbon atom. This modification provides a handle for further derivatization while often retaining or enhancing biological activity. The 4-methyl substituent on this core is a key feature of several important pharmaceutical compounds. Understanding the reactivity of this heterocycle is crucial for its effective utilization in drug discovery programs. The primary sites for derivatization are the pyrrole nitrogen (N7), the methyl group at C4, and the C5 and C6 positions of the pyrrole ring. Each of these positions offers a unique vector for modifying the molecule's physicochemical and pharmacological properties.

I. Derivatization at the N7-Position of the Pyrrole Ring

The N7-position of the pyrrolo[2,3-d]pyrimidine core is a common site for alkylation and arylation. These modifications can prevent tautomerization, improve solubility, and introduce functionalities that can interact with biological targets.

A. Rationale for N7-Derivatization

Modification at the N7-position is a well-established strategy in the development of kinase inhibitors and other therapeutic agents.[2][3] By introducing substituents at this position, it is possible to modulate the molecule's interaction with the ATP-binding pocket of kinases or to introduce vectors for further chemical modification. The choice of substituent can significantly impact the compound's potency, selectivity, and pharmacokinetic profile.

B. Protocol: N7-Alkylation with Alkyl Halides

This protocol describes a general method for the N7-alkylation of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine using an alkyl halide and a mild base.

Experimental Workflow: N7-Alkylation

cluster_reagents Reagents & Solvents cluster_procedure Procedure 4_Me_Pyrrolo 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine Dissolve Dissolve starting material in solvent 4_Me_Pyrrolo->Dissolve Alkyl_Halide Alkyl Halide (e.g., Benzyl Bromide) Add_Alkyl_Halide Add alkyl halide dropwise Alkyl_Halide->Add_Alkyl_Halide Base Base (e.g., Cs2CO3, K2CO3) Add_Base Add base to the solution Base->Add_Base Solvent Solvent (e.g., DMF, CH3CN) Solvent->Dissolve Dissolve->Add_Base Add_Base->Add_Alkyl_Halide Heat Heat reaction mixture (e.g., 70°C) Add_Alkyl_Halide->Heat Monitor Monitor reaction by TLC/LC-MS Heat->Monitor Workup Aqueous workup Monitor->Workup Purify Purify by column chromatography Workup->Purify Product Product Purify->Product N7-Alkyl-4-methyl-7H-pyrrolo[2,3-d]pyrimidine

Caption: Workflow for N7-Alkylation.

Materials:

ReagentCAS NumberM.W. ( g/mol )
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine945950-37-8133.15
Cesium Carbonate (Cs2CO3)534-17-8325.82
N,N-Dimethylformamide (DMF)68-12-273.09
Alkyl Halide (e.g., Benzyl Bromide)100-39-0171.04
Ethyl Acetate141-78-688.11
Hexanes110-54-386.18
BrineN/AN/A
Anhydrous Sodium Sulfate (Na2SO4)7757-82-6142.04

Procedure:

  • To a solution of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in DMF, add cesium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 70°C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N7-alkylated product.

II. Functionalization of the C4-Position

Direct derivatization of the C4-methyl group is challenging due to its relatively low acidity. A more common and versatile approach involves the synthesis of a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate, which can then undergo nucleophilic aromatic substitution with a variety of nucleophiles. The methyl group can be subsequently introduced via a cross-coupling reaction.

A. Rationale for C4-Modification via a 4-Chloro Intermediate

The C4-position of the pyrrolo[2,3-d]pyrimidine ring is a key site for introducing diversity. Conversion of the corresponding 4-hydroxypyrimidine to a 4-chloro derivative provides a highly reactive electrophilic center.[4][5][6][7] This intermediate readily reacts with a wide range of nucleophiles, including amines, alcohols, and thiols, allowing for the synthesis of large libraries of compounds for SAR studies.

B. Protocol: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine and Subsequent Grignard Reaction

This two-step protocol outlines the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one followed by a Grignard reaction to introduce the methyl group, mirroring a synthetic route towards the core of Ruxolitinib.[6][8]

Reaction Scheme: C4-Methylation via 4-Chloro Intermediate

Start 7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one Intermediate 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Start->Intermediate POCl3 or SOCl2/DMF Product 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine Intermediate->Product CH3MgBr, Pd catalyst

Caption: Synthesis of the target molecule.

Step 1: Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one

Materials:

ReagentCAS NumberM.W. ( g/mol )
7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one3680-71-5135.12
Phosphorus Oxychloride (POCl3)10025-87-3153.33
N,N-Dimethylaniline121-69-7121.18
Toluene108-88-392.14

Procedure:

  • Suspend 7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (1.0 eq) in toluene.

  • Add N,N-dimethylaniline (1.2 eq) to the suspension.

  • Heat the mixture to 60°C.

  • Add phosphorus oxychloride (1.5 eq) dropwise, maintaining the temperature below 70°C.

  • After the addition is complete, heat the reaction to 110°C and stir for 4-6 hours, monitoring by TLC/LC-MS.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto a mixture of ice and aqueous sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Step 2: Palladium-Catalyzed Methylation with Methylmagnesium Bromide

Materials:

ReagentCAS NumberM.W. ( g/mol )
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine4496-63-5153.58
Methylmagnesium Bromide (3M in Ether)75-16-1119.24
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)72287-26-4731.74
Tetrahydrofuran (THF), anhydrous109-99-972.11

Procedure:

  • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous THF under an inert atmosphere, add Pd(dppf)Cl2 (0.05 eq).

  • Cool the mixture to 0°C.

  • Slowly add methylmagnesium bromide (1.5 eq) dropwise, maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS).

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine.

III. Derivatization of the Pyrrole Ring (C5 and C6 Positions)

The C5 and C6 positions of the pyrrole ring are susceptible to electrophilic substitution and can be functionalized via metal-catalyzed cross-coupling reactions, providing further avenues for structural diversification.

A. Rationale for C5/C6 Functionalization

Modifications at the C5 and C6 positions can influence the electronic properties of the heterocyclic system and provide points for extending the molecule into different regions of a target's binding site. Halogenation at these positions furnishes versatile intermediates for subsequent cross-coupling reactions.

B. Protocol: C5-Iodination

This protocol describes the regioselective iodination of the pyrrole ring at the C5 position using N-iodosuccinimide (NIS).

Experimental Workflow: C5-Iodination

Start N7-Protected-4-methyl- 7H-pyrrolo[2,3-d]pyrimidine Reaction Stir at elevated temperature (e.g., 60°C) Start->Reaction Reagent N-Iodosuccinimide (NIS) Reagent->Reaction Solvent Solvent (e.g., CHCl3, DMF) Solvent->Reaction Workup Aqueous workup with Na2S2O3 wash Reaction->Workup Purification Column Chromatography Workup->Purification Product 5-Iodo-N7-Protected-4-methyl- 7H-pyrrolo[2,3-d]pyrimidine Purification->Product

Caption: Workflow for C5-Iodination.

Materials:

ReagentCAS NumberM.W. ( g/mol )
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine (or N7-protected analog)945950-37-8133.15
N-Iodosuccinimide (NIS)516-12-1224.99
Chloroform (CHCl3) or DMF67-66-3119.38
Sodium Thiosulfate (Na2S2O3)7772-98-7158.11

Procedure:

  • Dissolve 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in chloroform or DMF. Note: Protection of the N7-position may be required to prevent side reactions and improve solubility.

  • Add N-iodosuccinimide (1.1 eq) in one portion.

  • Heat the reaction mixture to 60°C and stir for 2-4 hours, monitoring by TLC/LC-MS.

  • Cool the reaction mixture and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium thiosulfate solution to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 5-iodo derivative.[9]

C. Protocol: C6-Arylation via Palladium-Catalyzed C-H Activation

This protocol describes a method for the direct arylation of the C6-position of the pyrrolo[2,3-d]pyrimidine core using an arylboronic acid.

Materials:

ReagentCAS NumberM.W. ( g/mol )
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine (or N7-protected analog)945950-37-8133.15
Arylboronic AcidVariesVaries
Palladium(II) Acetate (Pd(OAc)2)3375-31-3224.50
TEMPO2564-83-2156.25
Trifluoroacetic Acid (TFA)76-05-1114.02

Procedure:

  • To a mixture of the 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), arylboronic acid (1.5 eq), and TEMPO (0.2 eq) in a reaction vessel, add trifluoroacetic acid as the solvent.

  • Add Pd(OAc)2 (0.1 eq) to the mixture.

  • Stir the reaction at room temperature under an air atmosphere for 12-24 hours, monitoring by LC-MS.

  • Upon completion, carefully neutralize the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layers, and concentrate.

  • Purify by column chromatography to obtain the C6-arylated product.[10][11]

Conclusion

The derivatization of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine offers a rich field for chemical exploration in the pursuit of novel therapeutics. The protocols outlined in this guide provide robust starting points for the functionalization of this important scaffold at the N7, C4, C5, and C6 positions. The choice of synthetic strategy will depend on the desired final compound and the specific goals of the research program. Careful consideration of protecting group strategies and reaction conditions is essential for successful derivatization.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 20). 4-Methyl-7h-Pyrrolo[2,3-d]Pyrimidine: A Cornerstone in Ruxolitinib Phosphate Synthesis.
  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. (n.d.). Google Patents.
  • Gangjee, A., et al. (n.d.). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. NIH.
  • Method for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine by adopting non-phosphorus chlorination reagent. (n.d.). Google Patents.
  • Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. (n.d.). Google Patents.
  • US20190023712A1 - Synthesis process of ruxolitinib. (n.d.). Google Patents.
  • WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. (n.d.). Google Patents.
  • 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine. (n.d.). Sigma-Aldrich.
  • US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. (n.d.). Google Patents.
  • Synthesis of Halogenated 1,5-Diarylimidazoles and Their Inhibitory Effects on LPS-Induced PGE 2 Production in RAW 264.7 Cells. (2021, October 9). MDPI.
  • Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS. (2022, November 11). Taylor & Francis.
  • Synthesis, Characterization and Antimicrobial Evaluation of Aromatic Aldehyde Derivatives of 4-Hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine. (2025, January 31). Asian Journal of Chemistry.
  • 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. (2021, June 22). MDPI.
  • 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. (n.d.). PMC.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2025, July 10). PMC.
  • Palladium-Catalyzed Highly Regioselective C6 Arylation of Pyrrolo[2,3- d]pyrimidine Derivatives with Arylboronic Acids. (2023, April 21). PubMed.
  • Discovery of 5-substituted pyrrolo[2,3-d]pyrimidine antifolates as dual acting inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis: implications of inhibiting 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase to AMPK activation and anti-tumor activity. (n.d.). PMC.
  • An access to 6-arylpyrrolo[2,3-d]pyrimidines via a palladium-catalyzed direct C–H arylation reaction. (n.d.). RSC Advances.
  • Regioselective Arylation of Pyrrolo[2,3-d]pyrimidines. (2023, April 12). ChemistryViews.
  • Halogen bond-induced electrophilic aromatic halogenations. (n.d.). ResearchGate.
  • Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. (n.d.). NIH.

Sources

Application Note: Buchwald-Hartwig Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-deazapurine scaffold (pyrrolo[2,3-d]pyrimidine) is a privileged structure in medicinal chemistry, serving as the core for FDA-approved JAK inhibitors like Tofacitinib and Ruxolitinib.[1] While SNAr is a common method for functionalizing the C4-position, it often fails with electron-rich or sterically hindered amines. The Buchwald-Hartwig cross-coupling offers a powerful alternative.

This guide details two distinct protocols for the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine:

  • Method A (Robust): Coupling of the N7-protected scaffold (High reliability).

  • Method B (Advanced): Direct coupling of the unprotected scaffold (High atom economy).

Chemical Strategy & Challenges

The Substrate Challenge

The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine substrate presents a dichotomy of reactivity:

  • C4-Chloride: The electrophilic site. While activated by the pyrimidine ring, it is less reactive than corresponding bromides or iodides.

  • N7-Proton (pKa ~13): The acidic site. In the presence of strong bases (e.g., NaOtBu) used in standard Buchwald conditions, the N7-H is deprotonated. The resulting azaindolyl anion can coordinate to Palladium, forming an unreactive "Pd-ate" complex, effectively poisoning the catalyst.

Mechanistic Insight

To achieve turnover, the catalytic cycle must outcompete catalyst deactivation. We utilize Third-Generation (G3) Precatalysts (e.g., BrettPhos Pd G3, RuPhos Pd G3). These precatalysts undergo rapid reductive elimination to release the active L-Pd(0) species, bypassing the induction period and instability associated with traditional Pd(OAc)₂ or Pd₂(dba)₃ sources.

CatalyticCycle PreCat Pd G3 Precatalyst Pd0 L-Pd(0) Active Species PreCat->Pd0 Activation OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd PdII_Ar L-Pd(II)-Ar(Cl) OxAdd->PdII_Ar Coord Amine Coordination PdII_Ar->Coord PdII_Amine L-Pd(II)-Ar(NHR) Coord->PdII_Amine Deprot Deprotonation (Base) PdII_Amine->Deprot RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Regeneration

Figure 1: The Pd(0)/Pd(II) catalytic cycle. G3 precatalysts ensure rapid entry into the cycle, critical for difficult heteroaryl chlorides.

Critical Parameters: Ligand & Base Selection[2][3][4]

The choice of ligand is the single most deterministic factor in yield.

ParameterRecommendationRationale
Ligand (Primary Amines) BrettPhos Prevents formation of stable Pd-amine complexes; promotes reductive elimination.
Ligand (Secondary Amines) RuPhos Bulky biaryl phosphine that facilitates coupling of hindered secondary amines.
Base (Protected) Cs₂CO₃ or K₃PO₄ Weak bases prevent cleavage of sensitive PGs (e.g., Tosyl).
Base (Unprotected) LiHMDS or NaOtBu Strong base required to solubilize the anionic intermediate (Method B).
Solvent 1,4-Dioxane or t-Amyl Alcohol High boiling points allow for necessary thermal activation (80-100°C).

Experimental Protocols

Method A: Protected Scaffold (The "Standard" Route)

Best for: Scale-up, valuable amines, and when purification must be simplified. Substrate: 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.

Reagents:

  • Substrate (1.0 equiv)

  • Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (1-2 mol%) [CAS: 1470372-59-8]

  • Base: Cs₂CO₃ (2.0 equiv) - Must be anhydrous/granular.

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Step-by-Step Protocol:

  • Preparation: Oven-dry a reaction vial/flask and a magnetic stir bar. Cool under a stream of Argon.

  • Charging: Add the 4-chloro-7-tosyl-substrate, Cs₂CO₃, and BrettPhos Pd G3 to the vial.

    • Note: G3 precatalysts are air-stable and can be weighed on the bench, but limit exposure.

  • Solvent Addition: Cap the vial with a septum. Evacuate and backfill with Argon (3x). Inject anhydrous 1,4-Dioxane via syringe.

  • Amine Addition: Inject the amine. If the amine is a solid, add it in step 2.

  • Reaction: Place in a pre-heated block at 90°C . Stir vigorously (critical for heterogeneous bases).

  • Monitoring: Check LCMS at 2 hours. The reaction is typically complete <4 hours.[2]

  • Workup: Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via flash chromatography.

Method B: Unprotected Scaffold (The "Direct" Route)

Best for: Rapid analog generation, atom economy. Substrate: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Free NH).

Reagents:

  • Substrate (1.0 equiv)

  • Amine (1.2 equiv)

  • Catalyst: RuPhos Pd G3 (1-3 mol%) [CAS: 1445085-77-7]

    • Why: RuPhos is uniquely capable of preventing the "poisoning" effect of the azaindole nitrogen.

  • Base: LiHMDS (2.2 equiv, 1M in THF) or NaOtBu (2.2 equiv).

    • Note: >2 equivalents are required: 1 equiv to deprotonate N7, 1 equiv for the coupling.

  • Solvent: THF or Toluene.

Step-by-Step Protocol:

  • Charging: Add Substrate and RuPhos Pd G3 to an oven-dried vial.

  • Inert Atmosphere: Seal and purge with Argon.

  • Solvent/Amine: Add solvent (THF) and the amine.

  • Base Addition (Critical): Add LiHMDS dropwise at room temperature.

    • Observation: The solution may turn yellow/orange (formation of the anion).

  • Heating: Heat to 80°C for 4-12 hours.

  • Quench: Cool to RT. Quench with saturated NH₄Cl (restores the N7 proton).

  • Workup: Extract with EtOAc/IPA (3:1 mix helps solubility).

Troubleshooting & Decision Logic

Common failure modes include Hydrodehalogenation (Cl replaced by H) and Catalyst Arrest (No reaction).

Troubleshooting Start Start: Low Yield / No Reaction CheckSM Is SM consumed? Start->CheckSM CheckProd Is Product formed? CheckSM->CheckProd No (SM Intact) SideProd Identify Major Byproduct CheckSM->SideProd Yes IncreaseTemp Action: Increase Temp to 110°C Switch to t-Amyl Alcohol CheckProd->IncreaseTemp No Poisoning Diagnosis: Catalyst Poisoning Action: Switch to G3 Precatalyst Or Protect N7 CheckProd->Poisoning No Reaction Dehalogen Dehalogenation (Ar-H) (Cl replaced by H) SideProd->Dehalogen Mass = SM - 34 Homocoupling Homocoupling (Ar-Ar) SideProd->Homocoupling Dimer FixDehal 1. Switch Solvent (Dioxane -> Toluene) 2. Increase Amine Conc. 3. Lower Temp Dehalogen->FixDehal Solution FixHomo Degas solvent more thoroughly (O2 leak) Homocoupling->FixHomo Solution

Figure 2: Troubleshooting logic flow. Hydrodehalogenation is the most common side-reaction in this scaffold.

Troubleshooting Table
SymptomProbable CauseCorrective Action
No Reaction (SM intact) Oxidative addition failure or Catalyst poisoning.1. Switch to Pd G3 sources.2. Ensure N7 is protected or use >2 equiv base.
Hydrodehalogenation

-hydride elimination from amine or solvent.
1. Avoid primary alcohols as solvents.2. Use BrettPhos (bulky ligand suppresses this pathway).
Incomplete Conversion Catalyst death before completion.Add a second portion of catalyst (0.5 mol%) after 2 hours.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Biscoe, M. R., Fors, B. P., & Buchwald, S. L. (2008).[3] A new class of easily activated palladium precatalysts for facile C–N cross-coupling reactions and C–N bond formation at low temperature. Journal of the American Chemical Society, 130(21), 6686-6687.

  • Park, K., et al. (2011). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 13(9), 2376–2379.

  • Pfizer Inc. (2010). Process for the preparation of Janus Kinase Inhibitors (Tofacitinib).[1] World Intellectual Property Organization, WO2010129048.

Sources

Introduction: The 7-Deazapurine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Structure-Activity Relationship (SAR) Studies of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine Analogs

The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of the natural purine scaffold, has emerged as a "privileged" structure in medicinal chemistry. Its unique arrangement of hydrogen bond donors and acceptors allows it to function as an exceptional hinge-binding motif for a multitude of protein kinases.[1][2] This has led to its incorporation into numerous clinically approved and investigational drugs, particularly in oncology and immunology. This guide provides a detailed framework for conducting Structure-Activity Relationship (SAR) studies on analogs of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine, a specific subset of this important class of molecules.

Our focus is to move beyond a simple recitation of steps and delve into the causality behind experimental design—from synthetic strategy to biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore and optimize this versatile chemical scaffold for therapeutic applications. We will cover the strategic design of analog libraries, detailed protocols for their synthesis and biological characterization, and the interpretation of the resulting data to guide further drug discovery efforts.

Strategic Design and Core SAR Principles

The foundational principle of an SAR study is to systematically modify a lead compound's structure to understand which chemical features are critical for its biological activity. For the 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold, key modifications are typically explored at the C2, C4, N7, and C5/C6 positions.

  • C4-Position: This is arguably the most critical position for kinase interaction. The nitrogen atom at position 3 and the exocyclic amine often form crucial hydrogen bonds with the "hinge" region of the kinase active site, mimicking the adenine portion of ATP.[3] Modifications to the substituent at C4 directly influence binding affinity and selectivity.

  • N7-Position: The N7 position of the pyrrole ring is often solvent-exposed and provides a vector for introducing a wide variety of substituents. These modifications can be used to enhance potency, modulate physicochemical properties (like solubility and permeability), and achieve selectivity by interacting with regions unique to a specific kinase.[1]

  • C5 and C6-Positions: These positions on the pyrrole ring offer additional points for diversification. Substituents here can probe deeper into the ATP-binding pocket, potentially forming additional hydrophobic or polar interactions to enhance affinity or confer selectivity over other kinases.[4][5]

  • C2-Position: While less commonly modified, substitutions at the C2 position can be used to fine-tune electronic properties and steric interactions within the active site, offering another avenue for optimizing selectivity.[6]

The following diagram illustrates the key pharmacophoric elements and common points of modification on the scaffold.

Caption: Key diversification points for SAR studies on the pyrrolo[2,3-d]pyrimidine scaffold.

Synthetic Chemistry: Protocols and Rationale

The synthesis of a library of analogs typically begins with a common, versatile intermediate. For this scaffold, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is an excellent starting material, as the C4-chloro group is readily displaced by various nucleophiles.[7][8]

General Synthetic Workflow

The overall process involves the preparation of a key intermediate, followed by diversification through various chemical reactions.

Synthesis_Workflow start_node Starting Materials step_node step_node start_node->step_node Multi-step Synthesis [7, 9] intermediate_node Key Intermediate (4-Chloro-7H-pyrrolo[2,3-d]pyrimidine) diversify_node diversify_node intermediate_node->diversify_node Parallel Synthesis step_node->intermediate_node purify_node Purification & Characterization (HPLC, LC-MS, NMR) diversify_node->purify_node Suzuki, Buchwald-Hartwig, SNAr Reactions [13, 21] final_node Final Analog Library purify_node->final_node

Caption: General workflow for the synthesis and purification of an analog library.

Protocol 1: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Key Intermediate)

This protocol is adapted from established literature procedures.[7] The synthesis is a multi-step process that is practical for producing the key building block in significant quantities.

Rationale: This procedure provides a reliable and scalable route to the crucial chloro-pyrimidine intermediate. The chlorination step is critical as it activates the C4 position for subsequent nucleophilic aromatic substitution or cross-coupling reactions, which are the cornerstone of library generation.

Materials:

  • Dimethyl malonate

  • Sodium metal

  • Methanol

  • Guanidine hydrochloride

  • Diethyl ether

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Ice, Water, Saturated sodium bicarbonate solution

Procedure:

  • Step 1: Preparation of Pyrimidine-4,6-diol. Dissolve sodium metal in absolute methanol under an inert atmosphere (N₂). To this solution, add dimethyl malonate dropwise, followed by guanidine hydrochloride. Reflux the mixture for 8 hours. Cool, filter the precipitate, wash with water and methanol, and dry to obtain the intermediate.

  • Step 2: Chlorination. Suspend the pyrimidine-4,6-diol in phosphorus oxychloride. Add N,N-dimethylaniline dropwise at 0°C. Heat the mixture to reflux for 3 hours.

  • Step 3: Work-up. Carefully pour the cooled reaction mixture onto crushed ice. Neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate.

  • Step 4: Purification. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Protocol 2: Diversification via Buchwald-Hartwig Cross-Coupling

This protocol describes the introduction of an aniline moiety at the C4-position, a common step in the synthesis of kinase inhibitors.[9][10]

Rationale: The Buchwald-Hartwig reaction is a powerful tool for forming C-N bonds. The choice of a palladium catalyst (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., Xantphos) is crucial for achieving high yields and tolerating a wide range of functional groups on both the aniline and the pyrimidine core. This allows for the rapid generation of a diverse library of analogs.

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (from Protocol 1)

  • Substituted aniline (e.g., 4-fluoroaniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Reaction Setup. To an oven-dried reaction vessel, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equiv.), the desired substituted aniline (1.2 equiv.), Cs₂CO₃ (1.5 equiv.), Pd₂(dba)₃ (0.05 equiv.), and Xantphos (0.1 equiv.).

  • Inert Atmosphere. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition. Add anhydrous 1,4-dioxane via syringe.

  • Reaction. Heat the mixture to 100-110°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up. After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Purification. Concentrate the filtrate and purify the residue by flash column chromatography to obtain the desired C4-anilino-7H-pyrrolo[2,3-d]pyrimidine analog.

Biological Evaluation: A Tiered Approach

A structured, multi-tiered approach is essential for efficiently evaluating new analogs. The workflow typically progresses from broad biochemical assays to more complex cell-based and mechanistic studies.

Bio_Workflow start_node Synthesized Analog Library primary_assay Primary Screen: Biochemical Kinase Assay (IC₅₀) start_node->primary_assay Determine on-target potency secondary_assay Secondary Screen: Cellular Proliferation Assay (GI₅₀) primary_assay->secondary_assay Identify potent hits tertiary_assay Mechanism of Action: Target Engagement (e.g., Western Blot) secondary_assay->tertiary_assay Confirm cellular activity data_analysis SAR Analysis & Iteration tertiary_assay->data_analysis Validate mechanism

Sources

Cell-based Assays for Evaluating 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine Compounds as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note

The 7H-pyrrolo[2,3-d]pyrimidine core is a recognized privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors with therapeutic potential. Its structural similarity to adenosine allows it to effectively compete for the ATP-binding site of a wide range of kinases. The 4-methyl substituted variant and its derivatives have shown particular promise as inhibitors of key oncogenic kinases, including p21-activated kinase 4 (PAK4), Epidermal Growth Factor Receptor (EGFR), and Janus Kinases (JAKs). This guide provides a comprehensive overview of robust, cell-based assay protocols designed to evaluate the efficacy and mechanism of action of these compounds, ensuring a self-validating system for hit-to-lead optimization in a drug discovery setting.

Foundational Knowledge: Target Kinase Signaling Pathways

A thorough understanding of the signaling context of the target kinase is paramount for designing meaningful cell-based assays and interpreting their results. Inhibition of these kinases is expected to modulate downstream signaling events, ultimately impacting cellular phenotypes such as proliferation, survival, and apoptosis.

The PAK4 Signaling Cascade

P21-activated kinase 4 (PAK4) is a serine/threonine kinase that acts as a critical downstream effector of the Rho GTPases, Cdc42 and Rac.[1] It plays a significant role in regulating cytoskeletal dynamics, cell motility, proliferation, and survival.[2] Overexpression of PAK4 is implicated in a variety of cancers, making it an attractive therapeutic target.[2] Upon activation by Cdc42/Rac, PAK4 can phosphorylate a multitude of substrates, leading to the activation of pro-survival and pro-proliferative pathways such as the PI3K/Akt and MEK/ERK pathways.[3]

PAK4_Signaling Cdc42_Rac Cdc42 / Rac (Active GTP-bound) PAK4 PAK4 Cdc42_Rac->PAK4 Activates LIMK1 LIMK1 PAK4->LIMK1 Phosphorylates PI3K_Akt PI3K/Akt Pathway PAK4->PI3K_Akt MEK_ERK MEK/ERK Pathway PAK4->MEK_ERK Pyrrolopyrimidine 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine Compound Pyrrolopyrimidine->PAK4 Inhibits Cofilin Cofilin LIMK1->Cofilin Phosphorylates (inactivates) Actin Actin Cytoskeleton Reorganization Cofilin->Actin Regulates Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MEK_ERK->Proliferation

Caption: Simplified PAK4 signaling pathway and point of inhibition.

The EGFR Signaling Network

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling events.[4][5] These pathways, primarily the Ras/Raf/MEK/ERK and PI3K/Akt pathways, are crucial for cell proliferation, survival, and differentiation.[6][7] Dysregulation of EGFR signaling, through mutation or overexpression, is a hallmark of many cancers, including non-small cell lung cancer and glioblastoma.[8]

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Recruits PI3K PI3K EGFR->PI3K Pyrrolopyrimidine 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine Compound Pyrrolopyrimidine->EGFR Inhibits Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription

Caption: Key pathways in EGFR signaling and point of inhibition.

The JAK-STAT Pathway

The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors.[9][10] Ligand binding to cytokine receptors induces receptor dimerization, bringing associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[11] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[9] Upon recruitment, STATs are themselves phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[12] This pathway is integral to immune function, and its dysregulation is linked to inflammatory diseases and hematological malignancies.

JAK_STAT_Signaling Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Pyrrolopyrimidine 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine Compound Pyrrolopyrimidine->JAK Inhibits pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer Nucleus Nucleus Dimer->Nucleus Gene Gene Transcription Nucleus->Gene

Caption: Overview of the JAK-STAT signaling pathway.

Experimental Design and Workflow

A tiered or cascaded approach to compound evaluation is recommended to efficiently identify and characterize promising inhibitors. This workflow progresses from broad, high-throughput screens assessing overall cellular effects to more focused, lower-throughput assays that confirm target engagement and elucidate the mechanism of action.

Assay_Workflow Start Compound Library of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidines Primary Primary Screening (High-Throughput) Start->Primary Viability Cell Viability Assay (e.g., MTT) Primary->Viability Apoptosis Apoptosis Assay (e.g., Caspase-Glo) Primary->Apoptosis Secondary Secondary Screening (Mechanistic) Viability->Secondary Active Compounds Apoptosis->Secondary Active Compounds Target Cellular Target Engagement (e.g., LanthaScreen) Secondary->Target Kinase Cellular Kinase Inhibition (e.g., Z'-LYTE) Secondary->Kinase Hit Hit Confirmation & Lead Optimization Target->Hit Kinase->Hit

Caption: Tiered assay workflow for compound evaluation.

Selection of Appropriate Cell Lines

The choice of cell line is critical and should be guided by the kinase target of interest. Ideally, cell lines should exhibit detectable levels of the target kinase and demonstrate a functional dependence on its activity for proliferation or survival.

Target Kinase Recommended Cell Lines Cancer Type / Origin Rationale for Selection
PAK4 HCT116, A549, Panc-1Colorectal, Lung, PancreaticHigh PAK4 expression and dependence on PAK4 signaling for proliferation and survival.[13]
EGFR A431, NCI-H1975, HCC827Epidermoid Carcinoma, NSCLCA431: EGFR overexpression. H1975: T790M resistance mutation. HCC827: Exon 19 deletion (sensitizing mutation).[8][14]
JAK HEL, UKE-1, SET-2, HepG2Erythroleukemia, Megakaryoblastic Leukemia, Hepatocellular CarcinomaHarbor JAK2 V617F mutation (constitutively active). HepG2 is a model for studying IL-6 induced JAK-STAT signaling.[15][16]

Primary Screening Assays: Assessing Global Cellular Effects

Primary screens are designed to rapidly assess the biological activity of a large number of compounds across a panel of relevant cell lines. These assays typically measure global cellular endpoints like viability, cytotoxicity, or apoptosis.

Protocol 4.1: Cell Viability/Cytotoxicity Assessment using the MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[17] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[18]

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

  • Incubation: Incubate the plates for a duration relevant to the cell doubling time and expected compound effect (typically 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[19]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[18] Mix gently by pipetting or on a plate shaker.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 4.2: High-Throughput Screening for Apoptosis Induction using Caspase-Glo® 3/7 Assay

This luminescent assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[20] The assay provides a proluminescent caspase-3/7 substrate that is cleaved by active caspases to release aminoluciferin, which is then used by luciferase to generate a light signal proportional to caspase activity.[21]

Materials:

  • Caspase-Glo® 3/7 Reagent (Promega)

  • White-walled, clear-bottom 96-well plates

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with compounds in a white-walled 96-well plate as described in the MTT protocol (typically in 100 µL volume).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.

  • Assay Procedure (Add-Mix-Measure):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.[21]

    • Mix the contents of the wells on a plate shaker at 300-500 rpm for 30-60 seconds.

    • Incubate at room temperature for 1-3 hours to allow for signal stabilization.[22]

  • Luminescence Reading: Measure the luminescence of each well using a luminometer.

Data Analysis: Calculate the fold-change in luminescence relative to the vehicle-treated control. Higher luminescence indicates greater caspase-3/7 activity and thus, increased apoptosis.

Secondary Assays: Target Engagement and Mechanistic Validation

Compounds that show significant activity in primary screens are advanced to secondary assays to confirm that they are acting on the intended kinase target within the complex cellular environment.

Protocol 5.1: Cellular Target Engagement using LanthaScreen™ Eu Kinase Binding Assay with Cell Lysates

This assay format can be adapted to confirm that a compound binds to its intended kinase target in a cellular context. The assay is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a europium (Eu)-labeled anti-tag antibody that binds the kinase and an Alexa Fluor® 647-labeled, ATP-competitive tracer that also binds the kinase.[23] Compound binding to the kinase displaces the tracer, leading to a decrease in the FRET signal.

Materials:

  • LanthaScreen™ Eu-labeled antibody specific for the tagged kinase of interest

  • LanthaScreen™ Kinase Tracer

  • TR-FRET Dilution Buffer

  • Cell lysis buffer (containing protease and phosphatase inhibitors)

  • TR-FRET compatible plate reader

Protocol:

  • Cell Culture and Lysis: Culture cells expressing the target kinase (either endogenously or via overexpression of a tagged version). Treat cells with the test compound for a desired period. Wash the cells with cold PBS and lyse them on ice with an appropriate lysis buffer. Clarify the lysate by centrifugation.

  • Assay Setup: In a 384-well plate, add the following in order:

    • Test compound dilutions.

    • Cell lysate containing the target kinase mixed with the Eu-labeled antibody.

    • Kinase tracer.

  • Incubation: Incubate the plate at room temperature for at least 1 hour, protected from light.

  • TR-FRET Reading: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor® 647) wavelengths.

Data Analysis: Calculate the emission ratio (acceptor/donor). A decrease in the TR-FRET ratio in the presence of the compound indicates displacement of the tracer and confirms target engagement.

Protocol 5.2: Quantifying Target Kinase Inhibition in Cells using a Z'-LYTE™-based Assay with Cell Lysates

The Z'-LYTE™ assay is a FRET-based method that measures kinase activity by detecting the phosphorylation of a peptide substrate.[24] This assay can be adapted to measure the activity of a specific kinase in cell lysates and determine the potency of an inhibitor.[25] The assay relies on the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage.[25]

Materials:

  • Z'-LYTE™ Peptide Substrate specific for the kinase of interest

  • Z'-LYTE™ Development Reagent

  • ATP solution

  • Kinase buffer

  • Stop Reagent

  • Fluorescence plate reader

Protocol:

  • Prepare Cell Lysates: Treat cells with various concentrations of the test compound. Prepare cell lysates as described in Protocol 5.1.

  • Kinase Reaction: In a suitable assay plate, add the cell lysate, the specific Z'-LYTE™ peptide substrate, and ATP to initiate the kinase reaction.

  • Incubation: Incubate at room temperature for a predetermined optimal time (e.g., 60 minutes).

  • Development Reaction: Add the Development Reagent, which contains a site-specific protease that will cleave only the non-phosphorylated substrate. Incubate for 60 minutes.

  • Stop Reaction: Add the Stop Reagent.

  • Fluorescence Reading: Read the plate on a fluorescence plate reader, exciting at the donor wavelength and measuring emission at both donor and acceptor wavelengths.

Data Analysis: Calculate the emission ratio. A higher ratio indicates more phosphorylated (uncleaved) substrate and thus higher kinase activity. Plot the kinase activity against the inhibitor concentration to determine the IC50 value for target inhibition within the cellular milieu.

Data Interpretation and Troubleshooting

A comprehensive evaluation of a 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine compound requires integrating data from all assays. A promising candidate will demonstrate potent inhibition of cell viability (low IC50 in the MTT assay), induce apoptosis (high signal in the Caspase-Glo assay), and show on-target activity in the secondary assays (low IC50 in the cellular kinase activity and binding assays). Discrepancies between cellular and biochemical potencies can point to issues with cell permeability, off-target effects, or compound metabolism. Careful attention to controls, including positive and negative controls for each assay, is crucial for data validation.

Conclusion

The cell-based assays outlined in this guide provide a robust framework for the systematic evaluation of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine compounds as potential kinase inhibitors. By progressing from broad phenotypic screens to specific mechanistic assays, researchers can efficiently identify and characterize compounds with high therapeutic potential, accelerating the journey from discovery to clinical application.

References

  • Yeo, D., et al. (2022). The significance of PAK4 in signaling and clinicopathology: A review. Journal of Cellular and Molecular Medicine. [Link]

  • MDPI. (2025). Identification of Potential Selective PAK4 Inhibitors Through Shape and Protein Conformation Ensemble Screening and Electrostatic-Surface-Matching Optimization. [Link]

  • Rane, J. K., et al. (2022). Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents. European Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. Gene ResultPAK4 p21 (RAC1) activated kinase 4. [Link]

  • PLOS One. (2021). CDK4/6 inhibition synergizes with inhibition of P21-Activated Kinases (PAKs) in lung cancer cell lines. [Link]

  • National Center for Biotechnology Information. (2017). An EGFR signature predicts cell line and patient sensitivity to multiple tyrosine kinase inhibitors. [Link]

  • Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology. [Link]

  • Oh, S. T., et al. (2022). Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms. Blood. [Link]

  • ResearchGate. PAK4 signaling pathways. [Link]

  • YouTube. JAK-STAT signaling pathway. [Link]

  • Sino Biological. EGFR Signaling Pathway. [Link]

  • ResearchGate. JAK inhibitors in clinical trials. [Link]

  • Arabian Journal of Chemistry. (2022). Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers. [Link]

  • BMG LABTECH. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. [Link]

  • Blood. (2022). Comprehensive Profiling of Clinical JAK2 Inhibitors in Myeloproliferative Neoplasms. [Link]

  • National Toxicology Program. Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. [Link]

  • Texas Children's Hospital. MTT Cell Assay Protocol. [Link]

  • Creative Diagnostics. EGF/EGFR Signaling Pathway. [Link]

  • National Center for Biotechnology Information. The JAK/STAT Pathway. [Link]

  • Academic Journals. (2010). Construction of a high-EGFR expression cell line compare with A431 cell and used in EGFR drug-targeted screening with cell membr. [Link]

  • Protocols.io. (2025). Caspase 3/7 Activity. [Link]

  • Wikipedia. PAK4. [Link]

  • Wikipedia. Epidermal growth factor receptor. [Link]

  • ResearchGate. (2017). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. [Link]

  • Nyirenda, M. H., et al. (2023). JAK inhibitors disrupt T cell-induced proinflammatory macrophage activation. RMD Open. [Link]

  • MDPI. (2023). Plasma EV miR-186-5p as an Early Biomarker and Regulator of IFN-α-Mediated Oxidative and β-Cell Dysfunction in Prediabetes. [Link]

  • Sino Biological. Jak-Stat Signaling Pathway. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. [Link]

  • Gaciong, Z., et al. (2021). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Journal of Clinical Medicine. [Link]

  • National Center for Biotechnology Information. (2009). Cellular responses to EGFR inhibitors and their relevance to cancer therapy. [Link]

  • Slideshare. JAK-STAT Signalling Pathway. [Link]

  • Creative Diagnostics. JAK-STAT Signaling Pathway. [Link]

Sources

Application Note: Comprehensive Characterization of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 945950-37-8) is a critical pharmacophore in the synthesis of Janus Kinase (JAK) inhibitors, including Tofacitinib and Ruxolitinib. As a 7-deazapurine derivative, it acts as a potent ATP-mimetic scaffold. This Application Note provides a field-proven protocol for the physicochemical characterization, purity assessment, and structural validation of this intermediate. Unlike standard compendial methods, this guide emphasizes the separation of critical synthetic precursors (e.g., 4-chloro derivatives) and the resolution of tautomeric ambiguities common in fused bicyclic nitrogen systems.

Physicochemical Profile & Solubility

Understanding the solubility profile is the prerequisite for accurate analysis. The pyrrolo[2,3-d]pyrimidine scaffold exhibits amphoteric properties due to the acidic pyrrole NH (pKa ~13) and the basic pyrimidine nitrogen (pKa ~4-5).

PropertyValue / Characteristic
Molecular Formula C₇H₇N₃
Molecular Weight 133.15 g/mol
Appearance Off-white to pale yellow solid
Solubility (High) DMSO, Methanol, DMF
Solubility (Low) Water (Neutral pH), Hexanes
pKa (Calculated) ~4.8 (N1-pyrimidine), ~13.2 (N7-pyrrole)

Experimental Insight: For HPLC sample preparation, avoid pure aqueous diluents. The hydrophobicity of the aromatic core can lead to precipitation.

  • Recommended Diluent: 50:50 Methanol:Water or 100% DMSO for stock solutions.

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Quantify purity and detect the critical synthetic precursor, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

The "Self-Validating" Logic

A robust method must separate the target from its immediate precursor. The 4-chloro derivative is more hydrophobic than the 4-methyl target. Validation Criterion: The method is valid only if the Resolution (


) between 4-methyl-7H-pyrrolo[2,3-d]pyrimidine and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is > 2.0.
Chromatographic Conditions
ParameterSetting
System UPLC or HPLC with PDA/UV detection
Column Waters XBridge BEH C18 (100mm x 2.1mm, 2.5µm) or equivalent
Column Temp 40°C (Controls mass transfer kinetics)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 4.5
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 0.4 mL/min
Detection UV @ 254 nm (primary), 280 nm (secondary)
Injection Vol 2.0 µL

Why pH 4.5? At neutral pH, the pyrrole moiety can undergo tautomeric shifts that broaden peaks. Buffering at pH 4.5 stabilizes the protonation state of the pyrimidine ring, sharpening the peak shape and improving the signal-to-noise ratio.

Gradient Profile[1][2]
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
1.0955Isocratic Hold
8.04060Linear Ramp
9.0595Wash
11.0595Hold
11.1955Re-equilibration
14.0955End
Workflow Visualization

AnalyticalWorkflow Sample Crude Sample (Solid) Prep Dissolution (50% MeOH) Sample->Prep 1 mg/mL Sep UPLC Separation (C18, pH 4.5) Prep->Sep Inject 2µL Detect PDA Detection (254 nm) Sep->Detect Elution Data Data Analysis (Resolution Check) Detect->Data Integration Data->Prep Dilute if overloaded

Figure 1: Analytical workflow for purity assessment. Note the feedback loop for sample concentration adjustments.

Protocol B: Structural Identification (NMR & MS)

Objective: Confirm the presence of the methyl group at C4 and the integrity of the 7-deazapurine core.

Mass Spectrometry (LC-MS)[3]
  • Ionization: ESI Positive Mode (ESI+)

  • Expected Mass:

    • Monoisotopic Mass: 133.06 Da

    • Observed Ion [M+H]⁺: 134.07 ± 0.05 m/z

  • Diagnostic Fragment: Loss of HCN is common in fused pyrimidines, but the molecular ion is usually the base peak.

Nuclear Magnetic Resonance (1H NMR)

Solvent: DMSO-d₆ (Preferred due to solubility and exchangeable proton visibility).

Proton AssignmentChemical Shift (δ ppm)MultiplicityIntegrationStructural Insight
NH (Pyrrole) 11.8 - 12.2Broad Singlet1HConfirms 7H-tautomer dominance.
H2 (Pyrimidine) 8.6 - 8.8Singlet1HDeshielded by adjacent nitrogens.
H6 (Pyrrole) 7.4 - 7.6Doublet/Multiplet1HAlpha to NH.
H5 (Pyrrole) 6.5 - 6.7Doublet/Multiplet1HBeta to NH.
CH₃ (Methyl) 2.6 - 2.7Singlet3HCritical: Confirms substitution at C4.

Expert Note on Regioisomerism: If the methyl group were on the pyrrole nitrogen (N-methylation impurity), the methyl signal would shift significantly upfield (to ~3.8 ppm) and the broad NH signal would disappear. This is a primary check for alkylation regioselectivity.

Impurity Profiling & Synthetic Logic

To effectively analyze this molecule, one must understand its synthetic origin. The most common route involves the Suzuki or Stille coupling of a methyl donor with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Critical Impurities to Monitor[2]
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Starting Material):

    • Retention Time: Elutes after the 4-methyl target in Reverse Phase (due to the chloro-group hydrophobicity).

    • Detection: Distinct isotopic pattern in MS (3:1 ratio for ³⁵Cl:³⁷Cl).

  • 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine:

    • Origin: Over-chlorinated starting material.

    • Retention: Significantly longer retention time.

Impurity Origin Diagram

ImpurityLogic Precursor 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Starting Material) Reaction Pd-Catalyzed Coupling Precursor->Reaction Reagent Methyl Boronic Acid (or equivalent) Reagent->Reaction Target 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine (Target) Reaction->Target Main Pathway Impurity1 Unreacted Precursor (Impurity A) Reaction->Impurity1 Incomplete Rxn Impurity2 Regioisomer (N-Methyl) (Impurity B) Reaction->Impurity2 Side Rxn

Figure 2: Synthetic pathway highlighting the origin of critical impurities.

References

  • PubChem. 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine (Compound Summary). National Library of Medicine. [Link]

  • Thorarensen, A., et al. Design and Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives as JAK Inhibitors. Journal of Medicinal Chemistry. [Link]

  • MDPI. Synthesis of 7-Deazapurine Nucleosides. Molecules.[1][2][3][4][5][6][7][8][9][10] [Link]

  • Google Patents.Method of manufacturing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Precursor Analysis). US10738058B2.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure a successful and optimized synthesis.

Introduction

4-Methyl-7H-pyrrolo[2,3-d]pyrimidine is a crucial scaffold in medicinal chemistry, serving as a building block for a wide range of therapeutic agents, including kinase inhibitors. Its synthesis, while achievable, can present several challenges that may impact yield, purity, and reproducibility. This guide provides a comprehensive overview of a reliable synthetic route and practical solutions to common issues encountered during the process.

General Synthetic Workflow

The most common and efficient route to 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine involves a two-step process starting from the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The key transformation is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the methyl group at the C4 position.

Synthesis_Workflow 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine N-Protection N-Protection 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine->N-Protection  Protection  (e.g., SEM-Cl) Suzuki-Miyaura\nCoupling Suzuki-Miyaura Coupling N-Protection->Suzuki-Miyaura\nCoupling  Methylation  (Trimethylboroxine,  Pd catalyst) Deprotection Deprotection Suzuki-Miyaura\nCoupling->Deprotection  Removal of  Protecting Group 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine Deprotection->4-Methyl-7H-pyrrolo[2,3-d]pyrimidine  Final Product

Caption: General synthetic workflow for 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise during the synthesis of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine.

Q1: Why is N-protection of the pyrrole ring necessary before the Suzuki-Miyaura coupling?

A1: The pyrrole nitrogen of the 7H-pyrrolo[2,3-d]pyrimidine core has an acidic proton and can act as a nucleophile. In the presence of the palladium catalyst and base used in the Suzuki-Miyaura coupling, this unprotected N-H group can lead to several side reactions, including catalyst inhibition and the formation of undesired byproducts.[1] Protecting the pyrrole nitrogen, for example with a 2-(trimethylsilyl)ethoxymethyl (SEM) group, prevents these side reactions and generally leads to higher yields and a cleaner reaction profile.[2]

Q2: What are the most common palladium catalysts and ligands for this type of Suzuki-Miyaura coupling?

A2: For the Suzuki-Miyaura coupling of N-heterocycles, palladium catalysts with electron-rich and bulky phosphine ligands are generally preferred. Common choices include:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A versatile and widely used catalyst.

  • PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): Often effective for challenging couplings.

  • Buchwald Precatalysts (e.g., XPhos Pd G2): These are highly active and often provide excellent results with heteroaromatic substrates, even at low catalyst loadings.[3]

The choice of ligand is critical to facilitate the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[4]

Q3: Can I use other methylating agents besides trimethylboroxine in the Suzuki-Miyaura coupling?

A3: Yes, while trimethylboroxine is a convenient and effective source of the methyl group, other methylboron reagents can be used, such as:

  • Methylboronic acid: A common and readily available reagent.

  • Potassium methyltrifluoroborate: Known for its stability and ease of handling.

The choice of methylating agent can influence the reaction rate and yield, so some optimization may be necessary.[4]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction progress. A suitable mobile phase, typically a mixture of ethyl acetate and hexanes, should be chosen to achieve good separation between the starting material (4-chloro-7H-pyrrolo[2,3-d]pyrimidine), the protected intermediate, and the final product. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Q5: What is the best way to purify the final product?

A5: The final product, 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine, is typically purified by column chromatography on silica gel. A gradient elution with a mixture of ethyl acetate and hexanes or dichloromethane and methanol is often effective. After column chromatography, recrystallization from a suitable solvent system can be performed to obtain a highly pure product.

Troubleshooting Guide

This section provides a detailed guide to troubleshooting common problems encountered during the synthesis of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine.

Troubleshooting_Guide cluster_start Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Low or No Product Formation Low or No Product Formation Catalyst Deactivation Catalyst Deactivation Low or No Product Formation->Catalyst Deactivation Poor Quality Reagents Poor Quality Reagents Low or No Product Formation->Poor Quality Reagents Incomplete Reaction Incomplete Reaction Suboptimal Reaction Conditions Suboptimal Reaction Conditions Incomplete Reaction->Suboptimal Reaction Conditions Multiple Spots on TLC Multiple Spots on TLC Side Reactions Side Reactions Multiple Spots on TLC->Side Reactions Degas Solvents Thoroughly Degas Solvents Thoroughly Catalyst Deactivation->Degas Solvents Thoroughly Use Fresh Catalyst/Reagents Use Fresh Catalyst/Reagents Poor Quality Reagents->Use Fresh Catalyst/Reagents Optimize Temperature/Time Optimize Temperature/Time Suboptimal Reaction Conditions->Optimize Temperature/Time Screen Different Bases/Ligands Screen Different Bases/Ligands Suboptimal Reaction Conditions->Screen Different Bases/Ligands Ensure Anhydrous Conditions Ensure Anhydrous Conditions Side Reactions->Ensure Anhydrous Conditions

Caption: Troubleshooting decision tree for common synthesis issues.

Problem 1: Low or No Product Formation in the Suzuki-Miyaura Coupling Step

Potential Cause 1.1: Catalyst Deactivation

  • Explanation: Palladium catalysts, especially Pd(0) species, are sensitive to oxygen. Incomplete degassing of the reaction mixture can lead to oxidation and deactivation of the catalyst.

  • Solution:

    • Ensure all solvents are thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes before use.

    • Assemble the reaction glassware under an inert atmosphere.

    • Perform a freeze-pump-thaw cycle on the reaction mixture to remove dissolved oxygen, especially for larger scale reactions.[5]

Potential Cause 1.2: Poor Quality of Reagents

  • Explanation: The quality of the palladium catalyst, base, and methylboron reagent is crucial. Old or improperly stored reagents can lead to poor reactivity.

  • Solution:

    • Use a fresh batch of the palladium catalyst and store it under an inert atmosphere.

    • Ensure the base (e.g., potassium carbonate) is finely powdered and dry.

    • If using methylboronic acid, be aware that it can dehydrate to form the less reactive trimeric boroxine. Consider using freshly opened or high-purity material.

Potential Cause 1.3: Inefficient Transmetalation

  • Explanation: The transfer of the methyl group from the boron reagent to the palladium center (transmetalation) is a key step in the catalytic cycle and can be slow. The choice of base and solvent system plays a critical role here.

  • Solution:

    • Screen different bases: While potassium carbonate is common, other bases like cesium carbonate or potassium phosphate may be more effective for this specific substrate.

    • Optimize the solvent system: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used in Suzuki couplings. The water helps to dissolve the base and facilitate the reaction. Varying the solvent ratio can have a significant impact on the reaction rate.[4]

Problem 2: Incomplete Reaction - Starting Material Remains

Potential Cause 2.1: Suboptimal Reaction Temperature or Time

  • Explanation: The Suzuki-Miyaura coupling may require a certain activation energy to proceed to completion. Insufficient temperature or reaction time can result in an incomplete conversion.

  • Solution:

    • Increase the reaction temperature: Gradually increase the temperature in increments of 10 °C and monitor the reaction progress by TLC.

    • Extend the reaction time: Allow the reaction to stir for a longer period (e.g., overnight) to ensure complete conversion.

Potential Cause 2.2: Insufficient Catalyst Loading

  • Explanation: While Suzuki couplings are catalytic, a certain minimum amount of catalyst is required for the reaction to proceed efficiently.

  • Solution:

    • Increase the catalyst loading in small increments (e.g., from 2 mol% to 5 mol%). Be aware that higher catalyst loadings can sometimes lead to more side products.

Problem 3: Formation of Multiple Byproducts

Potential Cause 3.1: Homocoupling of the Methylboron Reagent

  • Explanation: The methylboron reagent can undergo self-coupling to form ethane, which is a common side reaction in Suzuki couplings.

  • Solution:

    • Use a slight excess of the methylboron reagent: This can help to drive the desired cross-coupling reaction to completion.

    • Control the reaction temperature: Higher temperatures can sometimes favor homocoupling.

Potential Cause 3.2: Protodeboronation of the Methylboron Reagent

  • Explanation: In the presence of water and a base, the methylboron reagent can be protonated and replaced with a hydrogen atom, rendering it inactive for the cross-coupling reaction.

  • Solution:

    • While some water is often beneficial, excessive amounts can lead to protodeboronation. Ensure that the amount of water in the reaction mixture is controlled.

    • Consider using anhydrous conditions with a suitable base if protodeboronation is a significant issue.

Potential Cause 3.3: Reaction at the Unprotected N-H of the Pyrrole Ring

  • Explanation: As mentioned in the FAQs, if the pyrrole nitrogen is not protected, it can react with the palladium catalyst or other reagents, leading to a complex mixture of products.

  • Solution:

    • Ensure that the N-protection step has gone to completion before proceeding with the Suzuki-Miyaura coupling.

Recommended Experimental Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent quality.

Step 1: N-Protection of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an argon atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-protected intermediate.[2]

Step 2: Suzuki-Miyaura Coupling

ParameterRecommended Condition
Starting Material N-SEM-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)
Methylating Agent Trimethylboroxine (1.5 eq)[3]
Catalyst Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃ (3.0 eq)
Solvent Dioxane/H₂O (4:1)
Temperature 90-100 °C
Reaction Time 12-24 hours

Procedure:

  • To a degassed solution of N-SEM-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a mixture of dioxane and water (4:1), add trimethylboroxine (1.5 eq), potassium carbonate (3.0 eq), and Pd(PPh₃)₄ (5 mol%).

  • Degas the reaction mixture again for 10 minutes.

  • Heat the reaction mixture to 90-100 °C and stir under an argon atmosphere for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection

  • Dissolve the crude product from the previous step in a suitable solvent (e.g., dichloromethane).

  • Add a deprotecting agent such as trifluoroacetic acid (TFA) or tetrabutylammonium fluoride (TBAF).

  • Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).

  • Quench the reaction and work up accordingly.

  • Purify the final product, 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine, by column chromatography.

Product Characterization

Expected ¹H NMR Data (in DMSO-d₆):

  • δ (ppm): ~2.6 (s, 3H, -CH₃), ~6.6 (d, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~8.5 (s, 1H, Ar-H), ~12.0 (br s, 1H, -NH)

(Note: Exact chemical shifts may vary slightly depending on the solvent and concentration.)

References

  • PROCESS FOR PREPARING 7H-PYRROLO [2,3-D]PYRIMIDINE COMPOUNDS - European Patent Office - EP 3416965 B1. (2017). Accessed January 29, 2026.
  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents. (n.d.). Accessed January 29, 2026.
  • WO/2018/029641 METHOD OF MANUFACTURING 4-CHLORO-7H-PYRROLO[2,3-d]PYRIMIDINE - WIPO Patentscope. (n.d.). Accessed January 29, 2026. [Link]

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H - ResearchGate. (n.d.). Accessed January 29, 2026. [Link]

  • US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents. (n.d.). Accessed January 29, 2026.
  • Effect of base on the Suzuki coupling a of 8 with Trimethyl boroxine - ResearchGate. (n.d.). Accessed January 29, 2026. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Accessed January 29, 2026. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. (2021). Accessed January 29, 2026. [Link]

  • 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus - MDPI. (n.d.). Accessed January 29, 2026. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. (n.d.). Accessed January 29, 2026. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Publishing. (n.d.). Accessed January 29, 2026. [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu - Sci-Hub. (n.d.). Accessed January 29, 2026. [Link]

  • Practical methylation of aryl halides by Suzuki-Miyaura coupling - ResearchGate. (2015). Accessed January 29, 2026. [Link]

  • Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations - ACS Publications. (n.d.). Accessed January 29, 2026. [Link]

Sources

Technical Support Center: Synthesis of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine. As a critical intermediate in the synthesis of various pharmacologically active molecules, including Janus kinase (JAK) inhibitors like Tofacitinib, ensuring its purity is paramount. This document is designed to assist researchers in identifying and mitigating common impurities encountered during synthesis.

I. Overview of Synthetic Strategies and Impurity Formation

The synthesis of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine typically proceeds through a key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The subsequent methylation step is a critical juncture where several impurities can arise. Understanding the reaction mechanisms is fundamental to controlling the impurity profile of the final product.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine, providing potential causes and actionable solutions.

FAQ 1: My reaction to form 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from 7H-pyrrolo[2,3-d]pyrimidin-4-one resulted in a low yield and multiple spots on TLC. What are the likely side products?

Potential Cause: Incomplete chlorination or side reactions due to the chlorinating agent are common culprits. The starting material, 7H-pyrrolo[2,3-d]pyrimidin-4-one, possesses multiple reactive sites.

Troubleshooting:

  • Incomplete Reaction: The most common impurity is the unreacted starting material, 7H-pyrrolo[2,3-d]pyrimidin-4-one .

    • Solution: Ensure the use of a sufficient excess of the chlorinating agent (e.g., phosphorus oxychloride, POCl₃). Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[1]

  • Hydrolysis: The product, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is susceptible to hydrolysis back to the starting material, especially during aqueous workup if the pH is not carefully controlled.

    • Solution: Perform the workup at low temperatures and maintain a neutral or slightly basic pH to minimize hydrolysis.

  • Dimerization/Polymerization: Under harsh reaction conditions (e.g., high temperatures for extended periods), complex polymeric byproducts can form, which are often observed as baseline material on TLC.

    • Solution: Optimize the reaction temperature and time. A typical procedure involves refluxing in acetonitrile with POCl₃ and a base like N,N-diisopropylethylamine.[1]

FAQ 2: During the methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, I observe multiple products. What are the expected impurities?

Potential Cause: The pyrrolo[2,3-d]pyrimidine ring system has multiple nucleophilic nitrogen atoms (N1, N3, and N7) and a reactive carbon atom, leading to potential regioselectivity issues and over-methylation.

Troubleshooting & Common Impurities:

  • Positional Isomers: Besides the desired C4-methylation, methylation can occur at other positions on the heterocyclic core.

    • Impurity A (N7-Methyl Isomer): 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. This is a common impurity arising from the alkylation of the pyrrole nitrogen.

    • Impurity B (N1-Methyl Isomer): 4-Chloro-1-methyl-1H-pyrrolo[2,3-d]pyrimidine.

    • Impurity C (N3-Methyl Isomer): 4-Chloro-3-methyl-3H-pyrrolo[2,3-d]pyrimidine.

    • Solution: The choice of methylating agent and reaction conditions is crucial for controlling regioselectivity. The use of protecting groups on the pyrrole nitrogen (e.g., tosyl) can direct methylation to the desired position. Subsequent deprotection yields the target compound.

  • Over-methylation: The use of strong methylating agents or harsh conditions can lead to the formation of di-methylated or even tri-methylated species.

    • Impurity D (Di-methylated Species): For example, 4,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine.

    • Solution: Use a stoichiometric amount of a milder methylating agent. Carefully control the reaction temperature and time.

  • Hydrolysis of Starting Material: If the reaction conditions are not strictly anhydrous, the starting material, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, can hydrolyze to 7H-pyrrolo[2,3-d]pyrimidin-4-one .

    • Solution: Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Impurity Summary Table:

Impurity NameStructureFormation Pathway
Unreacted Starting Material 4-chloro-7H-pyrrolo[2,3-d]pyrimidineIncomplete reaction
Hydrolysis Product 7H-pyrrolo[2,3-d]pyrimidin-4-oneHydrolysis of the 4-chloro group
N7-Methyl Isomer 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidineN-alkylation of the pyrrole ring
Over-methylated Product 4,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidineReaction with excess methylating agent
FAQ 3: My final 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine product shows signs of degradation upon storage. What are the likely degradation products?

Potential Cause: The pyrrolo[2,3-d]pyrimidine core can be susceptible to oxidative and hydrolytic degradation, especially when exposed to light, air, or moisture. Information from forced degradation studies on the related drug, Tofacitinib, provides valuable insights.

Troubleshooting & Common Degradation Products:

  • Oxidation: The electron-rich pyrrole ring is prone to oxidation.

    • Potential Degradation Product: Oxidation can lead to the formation of N-oxides or hydroxylated species on the pyrrole ring.

    • Solution: Store the final compound under an inert atmosphere, protected from light, and at a low temperature. The use of antioxidants could be considered for formulated products.

  • Hydrolysis: The pyrimidine ring can be susceptible to hydrolysis under acidic or basic conditions.

    • Potential Degradation Product: Hydrolysis could potentially open the pyrimidine ring or lead to the formation of the corresponding 4-hydroxy derivative (7H-pyrrolo[2,3-d]pyrimidin-4-one).

    • Solution: Store the compound in a dry, neutral environment.

III. Analytical Protocols for Impurity Profiling

Accurate identification and quantification of impurities are critical. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Protocol 1: General Purpose Reversed-Phase HPLC Method

This method can be used as a starting point for the analysis of impurities in the synthesis of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine.

  • Column: C18 silica gel column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute more nonpolar impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Column Temperature: Room temperature.

Note: This method should be optimized and validated for your specific application and impurity profile.

IV. Visualizing Reaction Pathways and Impurity Formation

Diagram 1: Synthetic Pathway and Potential Impurities

G cluster_0 Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine cluster_1 Methylation and Impurity Formation Start 7H-pyrrolo[2,3-d]pyrimidin-4-one Intermediate 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Start->Intermediate POCl3, Base Product 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine (Target) Intermediate->Product Methylating Agent Impurity_A Impurity A (N7-Methyl Isomer) Intermediate->Impurity_A Side Reaction (N-alkylation) Impurity_C Impurity C (Hydrolysis Product) Intermediate->Impurity_C H2O Impurity_B Impurity B (Over-methylation) Product->Impurity_B Excess Methylating Agent

Caption: Synthetic pathway and major impurity formation routes.

V. References

  • Google Patents. Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.

  • ResearchGate. Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. [Link]

  • Google Patents. Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.

  • ResearchGate. An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]

  • MDPI. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. [Link]

  • MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]

  • Google Patents. Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.

  • Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]

  • PMC. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]

  • Der Pharma Chemica. Stability indicating HPLC method for the quantification of tofacitinib citrate and its related substances*. [Link]

  • National Institutes of Health. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. [Link]

  • ACS Publications. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. [Link]

  • Oreate AI Blog. In-Depth Analysis of the Stability of Specific Impurities in Tofacitinib. [Link]

  • Methyl-Life. MTHFR and Overmethylation: Causes, Symptoms, and Support. [Link]

  • Google Patents. Preparation method of tofacitinib impurity.

  • National Institutes of Health. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. [Link]

  • ResearchGate. Stability results of tofacitinib in forced degradation study. [Link]

  • SynThink. Tofacitinib EP Impurities & USP Related Compounds. [Link]

  • DergiPark. Forced Degradation Studies to Assess the Stability of a Janus Kinase Inhibitor Using RPLC Method. [Link]

  • ResearchGate. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]

  • Pharmaffiliates. Tofacitinib-impurities. [Link]

  • RSC Publishing. Analytical Methods. [Link]

  • Semantic Scholar. Stability indicating HPLC method for the quantification of tofacitinib citrate and its related substances. [Link]

Sources

Technical Support Center: Purification of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the purification of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold.

A Note on This Guide: While the 7H-pyrrolo[2,3-d]pyrimidine core is a well-trodden landscape in medicinal chemistry, specific, validated purification protocols for the 4-methyl derivative are not extensively detailed in published literature. Therefore, this document synthesizes field-proven purification principles for analogous heterocyclic compounds and provides a framework for developing a robust purification strategy. The troubleshooting guides and FAQs are built upon chemical first principles and experience with related molecular structures.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the properties and handling of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine to inform your purification strategy.

Q1: What are the key physicochemical properties of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine that influence purification?

Understanding the molecule's properties is the first step in designing a purification protocol. The 4-methyl group, being a small, electron-donating, and lipophilic moiety, imparts characteristics distinct from its more commonly cited 4-chloro or 4-hydroxy analogs.

Table 1: Predicted Physicochemical Properties of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine

PropertyPredicted Value / CharacteristicImpact on Purification Strategy
Molecular Weight ~147.17 g/mol Standard for small molecules; no special considerations for mass-based techniques.
Polarity Moderately polarThe pyrrolopyrimidine core is polar due to the nitrogen atoms, but the methyl group reduces polarity compared to -OH or -NH2 analogs. This moderate polarity makes it suitable for normal-phase silica gel chromatography.
Solubility Poorly soluble in water; sparingly soluble in non-polar solvents (e.g., hexanes); soluble in polar aprotic solvents (DMSO, DMF) and alcohols (Methanol, Ethanol).Solvent selection is critical for both recrystallization and chromatography. High solubility in DMSO/DMF is useful for NMR but can be difficult to remove. Methanol or Ethanol are often good starting points for recrystallization experiments.
pKa Weakly basicThe pyrimidine nitrogens can be protonated. This can lead to tailing on silica gel. This can be mitigated by adding a basic modifier (e.g., triethylamine) to the mobile phase.
Appearance Likely a white to off-white or light tan solidSignificant color deviation (e.g., dark brown or yellow) suggests impurities.
Thermal Stability Expected to be stable at moderate temperaturesHigh temperatures, especially in the presence of strong acids or bases, may cause decomposition.[1][2] Drying should be done under vacuum at a moderate temperature.
Q2: What are the common impurities I might encounter during its synthesis?

Impurities are a direct result of the synthetic route. A common strategy to synthesize this compound might involve the cyclization of a substituted pyrimidine. Based on this, you can anticipate:

  • Unreacted Starting Materials: The pyrimidine precursor or other reagents used in the final cyclization step.

  • Regioisomers: If the cyclization can occur at different positions, you may have isomeric impurities that can be difficult to separate.

  • By-products from Side Reactions: Depending on the reagents, side-reactions could lead to oxidized, reduced, or rearranged by-products.

  • Catalyst Residues: If a metal catalyst (e.g., Palladium) was used in a preceding step, trace metals may be present.

Q3: What analytical methods are best for assessing purity?

A multi-pronged approach is necessary for confident purity assessment.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The primary tool for structural confirmation and purity. Look for the absence of signals corresponding to starting materials or solvents. Integration of signals should match the expected proton count.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides a highly sensitive assessment of purity by separating the mixture and providing the mass of the components. This is excellent for detecting trace-level impurities.

  • HPLC (High-Performance Liquid Chromatography): A quantitative method to determine the purity of the sample, often expressed as a percentage of the total area of all peaks detected.

  • Melting Point: A sharp melting point range close to the literature value (if available) is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

Part 2: Troubleshooting Purification Challenges

This section is formatted as a direct, question-and-answer troubleshooting guide for issues you may encounter in the lab.

Recrystallization Issues

Q: My compound has "oiled out" or completely failed to crystallize from solution. What is the underlying cause and how do I fix it?

A: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystalline lattice. This typically happens when the solution is supersaturated to a high degree, often by cooling too quickly or using a solvent in which the compound is excessively soluble.

Troubleshooting Protocol:

  • Re-heat the solution: Add a small amount of additional solvent until the oil redissolves completely.

  • Slow Cooling: This is the most critical step. Allow the flask to cool to room temperature slowly on the benchtop, insulated if necessary. Do not place it directly in an ice bath.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside surface of the flask with a glass rod at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure product, add it to the cooled solution to act as a template for crystallization.

  • Consider a Solvent/Anti-Solvent System: If a single solvent fails, a binary system is a powerful alternative. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes faintly cloudy (turbid). Heat gently to clarify and then cool slowly.

G start Compound 'Oils Out' or Fails to Crystallize check_cooling Was the solution cooling too rapid? start->check_cooling check_solvent Is the compound too soluble in the solvent? check_cooling->check_solvent No slow_cool Re-heat, add minimal solvent, and cool SLOWLY to RT. Insulate if necessary. check_cooling->slow_cool Yes scratch Induce crystallization: Scratch with glass rod or add seed crystal. check_cooling->scratch Yes check_solvent->slow_cool No antisolvent Use Solvent/Anti-Solvent Method: 1. Dissolve in minimal 'good' solvent. 2. Add 'poor' solvent dropwise until turbid. 3. Heat to clarify, then cool slowly. check_solvent->antisolvent Yes slow_cool->scratch success success scratch->success Success! antisolvent->success

Caption: Decision tree for troubleshooting recrystallization.

Column Chromatography Issues

Q: I'm preparing for silica gel chromatography. How do I select an appropriate solvent system and what should I do if my compound streaks?

A: For a moderately polar compound like 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine, normal-phase silica gel chromatography is the method of choice. The key is to find a mobile phase that moves your compound to a retention factor (Rf) of ~0.3 on a TLC plate.

Workflow for Method Development:

  • TLC Analysis (Solvent Screening):

    • Prepare a dilute solution of your crude material.

    • Spot on a TLC plate and elute in solvent systems of varying polarity. Good starting points are mixtures of a non-polar solvent (Hexanes or Heptane) and a more polar solvent (Ethyl Acetate or Dichloromethane). For more polar compounds, a Dichloromethane/Methanol system is effective.

    • Aim for an Rf of 0.25-0.35 for your target compound, with good separation from impurities.

  • Addressing Streaking/Tailing:

    • Cause: Streaking on silica TLC plates is often due to the weakly basic nature of the pyrrolopyrimidine core interacting strongly with the acidic silanol groups (Si-OH) on the silica surface.

    • Solution: Add a small amount of a basic modifier to your mobile phase. A common choice is 0.5-1% triethylamine (NEt₃). This deactivates the acidic sites on the silica, allowing your basic compound to elute as a tight band.

    • Alternative Cause: If the compound is not dissolving well in the eluent, it can also streak from the origin. Ensure you are loading the column with your compound pre-adsorbed onto silica or dissolved in a minimal amount of a strong solvent.

G cluster_prep Preparation cluster_dev Method Development (TLC) cluster_run Execution (Column) prep_crude Crude 4-Methyl-7H- pyrrolo[2,3-d]pyrimidine tlc_screen 1. Screen solvent systems (e.g., Hexane/EtOAc, DCM/MeOH) prep_crude->tlc_screen check_rf 2. Is Rf ~0.3 and spots are well-defined? tlc_screen->check_rf check_streak 3. Are spots streaking? check_rf->check_streak No pack_column 5. Pack column with silica gel and optimized mobile phase check_rf->pack_column Yes check_streak->tlc_screen No, try new solvent system add_base 4. Add 0.5-1% NEt3 to mobile phase and re-run TLC check_streak->add_base Yes add_base->check_rf load_sample 6. Load sample (dry or in minimal strong solvent) pack_column->load_sample elute 7. Elute and collect fractions load_sample->elute analyze 8. Analyze fractions by TLC and combine pure fractions elute->analyze evaporate 9. Evaporate solvent to obtain pure product analyze->evaporate

Caption: Workflow for developing a column chromatography method.

General Purity Issues

Q: My final product is pure by NMR, but it's a persistent yellow/brown color. How can I decolorize it?

A: Colored impurities are common and are often highly conjugated, non-polar compounds that are present in very small amounts. Activated charcoal is an excellent and cost-effective material for removing them.

Protocol for Decolorization with Activated Charcoal:

  • Dissolve: Dissolve your colored compound in a suitable solvent (one in which it is very soluble at an elevated temperature), such as ethanol or ethyl acetate.

  • Add Charcoal: Add a very small amount of activated charcoal (typically 1-2% by weight of your compound) to the solution. Adding too much will lead to significant product loss due to adsorption.

  • Heat: Gently heat the mixture to boiling for 5-10 minutes with stirring.

  • Hot Filtration: This is a critical step. You must filter the solution while it is hot to remove the charcoal. If the solution cools, your product will crystallize along with the charcoal.

    • Use a fluted filter paper in a pre-warmed funnel.

    • Perform the filtration quickly into a clean, pre-warmed flask.

  • Crystallize: Allow the now colorless filtrate to cool slowly to crystallize your purified product.

Trustworthiness Check: Always retain a small sample of the colored material. After decolorization, run a comparative analysis (e.g., TLC or LC-MS) to ensure you have not inadvertently removed your product or altered it.

Part 3: References
  • US5278307A - Process for preparing 4-hydroxypyrrolo(2,3-d)pyrimidine based antifolate compounds and intermediates. Google Patents.

  • 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. PMC - NIH. [Link]

  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. Google Patents.

  • 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. PubMed Central. [Link]

  • US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. Google Patents.

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate. [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. NIH. [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. [Link]

  • 4-METHOXY-7H-PYRROLO(2,3-D)PYRIMIDINE. precisionFDA. [Link]

  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. [Link]

  • pyrrolo[2,3-d]pyrimidine and 2,4-Dichloro-7H. SIOC Journals. [Link]

  • 2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. PubChem. [Link]

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]

Sources

Technical Support Center: Column Chromatography of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during column chromatography. The methodologies and troubleshooting advice provided herein are grounded in established chromatographic principles and extensive field experience.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the chromatographic purification of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine.

Q1: What are the general solubility properties of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine?

A1: 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine is typically a solid at room temperature. Its solubility profile is a critical factor in selecting the appropriate solvents for both sample loading and the mobile phase. Based on data for the core structure and similar analogs, the solubility can be summarized as follows:

  • High Solubility: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).[1][2][3]

  • Moderate Solubility: Methanol, Ethanol.[1][2]

  • Slight to Sparingly Soluble: Glacial acetic acid, Chloroform, Ethyl acetate.[1][4][5]

  • Practically Insoluble: Water, Heptane, Hexane.[1][2]

Understanding this solubility is the first step in designing a successful purification strategy. For instance, while highly soluble in DMF and DMSO, these solvents are generally unsuitable for direct loading onto a silica gel column due to their high polarity and boiling points.

Q2: Which type of column chromatography is most suitable for purifying 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine?

A2: The choice between normal-phase and reversed-phase chromatography depends on the polarity of the target compound and the impurities present.

  • Normal-Phase Chromatography (NPC): This is the most common and often the first choice for compounds like 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine, which possess moderate polarity. It utilizes a polar stationary phase (typically silica gel or alumina) and a non-polar mobile phase.[6][7]

  • Reversed-Phase Chromatography (RPC): This method is advantageous if the impurities are significantly less polar than the target compound. It employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures).

For initial purification attempts of crude reaction mixtures, normal-phase chromatography on silica gel is generally recommended .

Q3: What is a good starting mobile phase for normal-phase chromatography of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine on silica gel?

A3: A common and effective starting point for N-heterocyclic compounds of moderate polarity is a binary solvent system of a non-polar solvent and a moderately polar solvent. A gradient elution is often employed.

  • Recommended Starting Systems:

    • Hexane/Ethyl Acetate

    • Dichloromethane/Methanol

The optimal ratio should be determined by Thin Layer Chromatography (TLC) prior to running the column. Aim for an Rf value of 0.2-0.4 for the target compound to ensure good separation.

Q4: My compound is streaking/tailing on the TLC plate and column. What could be the cause and how can I fix it?

A4: Streaking or tailing of nitrogen-containing heterocyclic compounds on silica gel is a common issue. The primary cause is often the interaction of the basic nitrogen atoms with the acidic silanol groups on the silica surface. This leads to strong, non-ideal adsorption.[8]

  • Solution: To mitigate this, a small amount of a basic modifier can be added to the mobile phase. This will neutralize the acidic sites on the silica gel.

    • Recommended Modifiers:

      • Triethylamine (Et3N): 0.1-1%

      • Ammonia solution (in methanol): 0.1-1%

Always test the effect of the modifier on a TLC plate first to observe the improvement in spot shape.

Section 2: Troubleshooting Guide

This section provides a more in-depth, problem-and-solution format for specific issues you may encounter during your experiments.

Issue 1: Poor Separation of the Target Compound from Impurities

Q: I am seeing overlapping peaks or co-elution of my target compound with impurities, even after optimizing the mobile phase ratio. What are my next steps?

A: When simple binary solvent systems fail to provide adequate separation, several strategies can be employed:

  • Change Solvent Selectivity: The interaction between the analytes, stationary phase, and mobile phase is a complex interplay of forces (dipole-dipole, hydrogen bonding, etc.).[7] If a Hexane/Ethyl Acetate system is not working, switch to a system with different solvent properties, such as Dichloromethane/Methanol. This change in solvent selectivity can often resolve closely eluting spots.[8]

  • Employ a Gradient Elution: If your impurities are either significantly more or less polar than your target compound, a gradient elution can be highly effective.

    • Step-by-Step Protocol:

      • Start with a low polarity mobile phase to elute the non-polar impurities.

      • Gradually increase the polarity of the mobile phase to elute your target compound.

      • Finally, use a high polarity mobile phase to wash off any remaining highly polar impurities.

  • Consider an Alternative Stationary Phase: If tailing is a significant issue even with basic modifiers, consider switching to a different stationary phase.

    • Alumina (basic or neutral): Can be a good alternative for basic compounds.

    • Amino-propyl functionalized silica: This is a less acidic polar stationary phase that can offer different selectivity.[9]

Issue 2: The Compound is Not Eluting from the Column

Q: I have loaded my sample, but even after running a large volume of the mobile phase, my compound is not coming off the column. What has likely happened?

A: This is a common and frustrating problem that usually points to one of two possibilities:

  • The Compound is Too Polar for the Chosen Mobile Phase: If your TLC analysis was not representative of the column conditions, your compound may be strongly adsorbed to the top of the column.

    • Solution: Drastically increase the polarity of your mobile phase. For a Dichloromethane/Methanol system, you can try increasing the methanol percentage significantly (e.g., from 5% to 20% or even higher). A "flush" with a very polar solvent like 100% methanol or even a mixture containing a small amount of acetic acid (if the compound is stable) can be attempted as a last resort.[8]

  • Irreversible Adsorption or Decomposition on Silica Gel: Some compounds are not stable on silica gel, especially over the extended period of a column run.[10]

    • How to Test for Stability: Before committing your entire sample to a column, perform a simple stability test. Spot your compound on a TLC plate, let it sit in the open for an hour, and then develop the plate. If you see new spots or a significant decrease in the intensity of the original spot, your compound may be degrading.

    • Solution: If instability is confirmed, you must switch to a less harsh purification method. This could include using a deactivated silica gel, a different stationary phase like alumina, or considering reversed-phase chromatography.

Issue 3: Low Yield After Column Chromatography

Q: My final yield of pure compound is significantly lower than expected. Where could my product have gone?

A: Low recovery can be attributed to several factors throughout the chromatographic process:

  • Incomplete Elution: As discussed in the previous issue, a portion of your compound may still be adsorbed to the column.

  • Decomposition on the Column: This is a likely culprit for sensitive molecules.

  • Physical Loss During the Process:

    • Column Overloading: Loading too much sample can lead to broad bands and poor separation, resulting in mixed fractions that are difficult to recover pure compound from. A general rule of thumb is to load 1-5% of the mass of the stationary phase.[8]

    • Improper Column Packing: Channels in the silica bed can lead to uneven flow and band broadening, again resulting in mixed fractions.

    • Fractions are too dilute to detect the compound: If you are relying solely on visual inspection of TLC plates for detection, you may be missing fractions with lower concentrations of your product. Try concentrating a few fractions in the expected elution range and re-analyzing by TLC.[10]

Visualization of the Troubleshooting Workflow

The following diagram illustrates a decision-making workflow for troubleshooting common column chromatography issues with 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine.

Chromatography_Troubleshooting start Start Purification tlc Run TLC with Hexane/EtOAc and DCM/MeOH systems start->tlc rf_check Is Rf between 0.2-0.4 and spot shape good? tlc->rf_check run_column Run Column Chromatography rf_check->run_column Yes add_modifier Add 0.1-1% Et3N or NH3/MeOH to mobile phase rf_check->add_modifier No (Tailing) separation_check Good Separation? run_column->separation_check success Pure Compound Obtained separation_check->success Yes change_solvent Change Solvent System (e.g., from Hexane/EtOAc to DCM/MeOH) separation_check->change_solvent No (Co-elution) add_modifier->tlc gradient Use Gradient Elution change_solvent->gradient change_stationary_phase Switch to Alumina or Reversed-Phase (C18) change_solvent->change_stationary_phase gradient->run_column

Caption: Decision workflow for troubleshooting column chromatography.

Section 3: Experimental Protocols

Protocol 1: Normal-Phase Column Chromatography with a Basic Modifier

This protocol is a robust starting point for the purification of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine.

Materials:

  • Silica gel (230-400 mesh)

  • Crude 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (Et3N)

  • Glass chromatography column

  • Fraction collection tubes

  • TLC plates

Procedure:

  • Slurry Preparation: In a beaker, add the required amount of silica gel and suspend it in the initial, low-polarity mobile phase (e.g., 100% DCM).

  • Column Packing: Pour the silica slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure a level and uniform bed.

  • Sample Preparation: Dissolve the crude product in a minimal amount of DCM. If solubility is an issue, a small amount of methanol can be added.

  • Loading the Column: Carefully add the dissolved sample to the top of the silica bed.[11]

  • Elution:

    • Begin eluting with a mobile phase of 1-2% MeOH in DCM, containing 0.5% Et3N.

    • Collect fractions and monitor their composition by TLC.

    • If the compound is eluting too slowly, gradually increase the percentage of methanol in the mobile phase (e.g., to 3%, 5%, etc.).

  • Fraction Analysis and Pooling: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to obtain the purified 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine.

Data Summary Table: Solvent Systems and Properties
Solvent SystemNon-Polar ComponentPolar ComponentModifier (Optional)Application Notes
System A Hexane/HeptaneEthyl AcetateTriethylamineGood for less polar impurities.
System B DichloromethaneMethanolTriethylamine/AmmoniaVersatile system with a wide polarity range.
System C Water/BufferAcetonitrile/MethanolTFA/Formic AcidFor reversed-phase chromatography if NPC fails.

References

  • Google Patents. (n.d.). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Retrieved from [Link]

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Retrieved from [Link]

  • Readers Insight. (2025). Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]

  • PubMed. (n.d.). Normal-phase liquid chromatography retention behavior of polycyclic aromatic sulfur heterocycles and alkyl-substituted polycyclic aromatic sulfur heterocycle isomers on an aminopropyl stationary phase. Retrieved from [Link]

  • MDPI. (n.d.). Efficient Solution-Phase Synthesis of 4,5,7-Trisubstituted Pyrrolo[3,2-d]pyrimidines. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • ResearchGate. (2025). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Retrieved from [Link]

  • ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]

  • Dr. Maisch. (n.d.). Normal Phase. Retrieved from [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • LookChem. (n.d.). Cas 3680-69-1,4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine. This valuable heterocyclic compound is a key structural motif in numerous pharmacologically active molecules. This guide provides in-depth troubleshooting advice in a user-friendly question-and-answer format to address common side reactions and challenges encountered during its synthesis.

Introduction to Synthetic Strategy

The most prevalent synthetic route to 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine involves a two-step process: first, the synthesis of the key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, followed by a cross-coupling reaction to introduce the methyl group at the C4 position. The troubleshooting guide will focus on the potential pitfalls in the crucial methylation step.

Troubleshooting Guide: Side Reactions in the Methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Question 1: My reaction to methylate 4-chloro-7H-pyrrolo[2,3-d]pyrimidine resulted in a mixture of products, including a significant amount of an isomer I can't easily separate. What is the likely side reaction?

Answer:

The most probable side reaction is the N7-methylation of the pyrrole ring , leading to the formation of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine alongside your desired C4-methylated product. The pyrrolo[2,3-d]pyrimidine scaffold possesses two primary nucleophilic sites: the N7 nitrogen of the pyrrole ring and the C4 carbon of the pyrimidine ring (which becomes reactive towards organometallic reagents in cross-coupling reactions).[1][2] The N7 position can be readily deprotonated by a base, creating a competing nucleophile that can react with the methylating agent.

Causality:

  • Acidity of the N7-Proton: The proton on the N7 nitrogen of the pyrrole ring is acidic and can be removed by the basic conditions often employed in cross-coupling reactions.

  • Nucleophilicity of the N7-Anion: The resulting anion is a potent nucleophile that can compete with the desired C4-cross-coupling pathway.

Visualizing the Competing Reaction Pathways:

G cluster_0 Starting Material cluster_1 Reaction Conditions cluster_2 Desired Pathway (C4-Methylation) cluster_3 Side Reaction (N7-Methylation) SM 4-chloro-7H-pyrrolo[2,3-d]pyrimidine DP 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine SM->DP Cross-Coupling at C4 SR 4-chloro-7-Methyl-7H-pyrrolo[2,3-d]pyrimidine SM->SR N-Alkylation at N7 RC Methylating Agent (e.g., CH3B(OR)2) + Pd Catalyst + Base RC->DP RC->SR

Caption: Competing C4- and N7-methylation pathways.

Question 2: How can I prevent N7-methylation and improve the regioselectivity of my reaction for C4-methylation?

Answer:

The most effective strategy to ensure regioselective C4-methylation is the use of a protecting group on the N7 position of the pyrrole ring.[3] This approach "blocks" the N7 position, preventing it from reacting and directing the methylation to the desired C4 position.

Recommended Protecting Groups and Strategy:

A commonly used and effective protecting group for this purpose is the tosyl (Ts) group .[4] The synthesis of the N7-protected starting material, 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, is a straightforward procedure.[4]

Experimental Workflow for N7-Protection:

G cluster_0 Step 1: N7-Protection cluster_1 Step 2: C4-Methylation (Cross-Coupling) cluster_2 Step 3: Deprotection A 4-chloro-7H-pyrrolo[2,3-d]pyrimidine C 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine A->C Reaction B Tosyl Chloride (TsCl) Base (e.g., K2CO3) DCM B->C E 4-Methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine C->E Reaction D Methylating Agent (e.g., Trimethylboroxine) Pd Catalyst, Base D->E G 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine (Final Product) E->G Reaction F Base (e.g., NaOH or KOH) Solvent (e.g., MeOH/H2O) F->G

Caption: Workflow for the synthesis of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine using an N7-protecting group strategy.

Question 3: I am observing the formation of a significant amount of 7H-pyrrolo[2,3-d]pyrimidin-4-ol (the hydrolyzed product) in my reaction mixture. What is causing this and how can I minimize it?

Answer:

The formation of 7H-pyrrolo[2,3-d]pyrimidin-4-ol is due to the hydrolysis of the starting material, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .[5] The chloro-substituent at the C4 position is susceptible to nucleophilic aromatic substitution (SNAr) by water or hydroxide ions present in the reaction mixture.

Causality:

  • Presence of Water: Even trace amounts of water in your solvents or reagents can lead to hydrolysis.

  • Basic Conditions: The use of aqueous bases (e.g., aqueous solutions of Na2CO3, K2CO3, or K3PO4) in cross-coupling reactions provides a source of hydroxide ions, which are potent nucleophiles for this transformation.

  • Elevated Temperatures: Higher reaction temperatures can accelerate the rate of hydrolysis.

Troubleshooting and Prevention:

Corrective Action Rationale
Use Anhydrous Conditions Thoroughly dry all solvents and reagents before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Select a Non-Aqueous Base Employ a non-aqueous base such as potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3) in an anhydrous solvent system (e.g., dioxane, toluene, or DMF).
Optimize Reaction Temperature Run the reaction at the lowest temperature that still allows for efficient cross-coupling. Monitor the reaction progress closely to avoid prolonged heating.
Use a N7-Protected Starting Material The use of an N7-protected intermediate, such as 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, can sometimes reduce the susceptibility to hydrolysis.
Question 4: My Suzuki-Miyaura cross-coupling reaction is sluggish, and I am getting a low yield of the desired 4-methyl product along with a significant amount of starting material and some dehalogenated byproduct (7H-pyrrolo[2,3-d]pyrimidine). What are the potential causes and solutions?

Answer:

A sluggish Suzuki-Miyaura coupling with the formation of byproducts can be attributed to several factors related to the catalyst, reagents, and reaction conditions.

Potential Causes and Solutions:

Potential Cause Explanation and Solution
Catalyst Deactivation The palladium catalyst can be sensitive to impurities and may deactivate over the course of the reaction. Solution: Ensure all reagents are of high purity. Use a slightly higher catalyst loading or consider a more robust catalyst system (e.g., a pre-catalyst or a ligand that stabilizes the active palladium species).
Inefficient Oxidative Addition The C-Cl bond of the starting material may not be sufficiently reactive for efficient oxidative addition to the palladium catalyst. Solution: Consider using a more electron-rich phosphine ligand (e.g., SPhos, XPhos) to facilitate the oxidative addition step.
Protodehalogenation (Dehalogenation) This side reaction, where the chloro group is replaced by a hydrogen atom, can occur in the presence of a proton source (e.g., water) and a reducing agent (which can be formed in situ during the catalytic cycle). Solution: Stringent anhydrous conditions and a carefully chosen base can minimize this side reaction.
Homocoupling of the Boronic Acid The methylboronic acid derivative can undergo homocoupling to form ethane. Solution: Use a stoichiometric amount of the boronic acid or a slight excess. Ensure efficient stirring to maintain a homogeneous reaction mixture.

Recommended Protocol for Suzuki-Miyaura Methylation:

This protocol incorporates best practices to minimize the side reactions discussed above.

Materials:

  • 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (N7-protected starting material)

  • Trimethylboroxine

  • Palladium(II) acetate (Pd(OAc)2)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K3PO4), anhydrous

  • 1,4-Dioxane, anhydrous

Procedure:

  • To a dry reaction vessel under an inert atmosphere (argon or nitrogen), add 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), trimethylboroxine (1.2 eq), and anhydrous K3PO4 (3.0 eq).

  • In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)2 (0.05 eq) and SPhos (0.10 eq) in anhydrous 1,4-dioxane.

  • Add the catalyst solution to the reaction vessel.

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 4-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine by column chromatography.

  • Deprotect the tosyl group using appropriate basic conditions (e.g., NaOH in methanol/water) to yield the final product, 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine.

Frequently Asked Questions (FAQs)

Q1: Can I use other cross-coupling methods besides Suzuki-Miyaura?

A1: Yes, other cross-coupling reactions such as Stille coupling (using an organotin reagent) or Negishi coupling (using an organozinc reagent) can also be employed to introduce the methyl group. However, Suzuki-Miyaura coupling is often preferred due to the lower toxicity and higher stability of the boronic acid reagents. The potential for side reactions, particularly at the N7 position, remains a consideration for these methods as well, making N7-protection a valuable strategy regardless of the specific cross-coupling reaction chosen.

Q2: What is the best way to purify the final 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine product?

A2: Purification is typically achieved through column chromatography on silica gel.[2] A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or dichloromethane/methanol, is often effective. If you have a mixture of C4- and N7-methylated isomers, careful optimization of the solvent system for column chromatography will be necessary to achieve separation. Recrystallization from a suitable solvent system can also be an effective final purification step.

Q3: My starting material, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is degrading upon storage. How can I prevent this?

A3: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be sensitive to moisture and acidic or basic conditions, which can lead to hydrolysis.[6] It is recommended to store it in a tightly sealed container, in a cool, dry place, and under an inert atmosphere if possible.[6]

References

  • Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]

  • MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]

  • NIH. Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. [Link]

  • Google Patents. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • ResearchGate. Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. [Link]

  • Google Patents. Preparation method of 4-chloro-7H-pyrrolo [2,3-d] pyrimidine.
  • NIH. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. [Link]

  • Sci-Hub. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. [Link]

  • PubMed. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). [Link]

Sources

Technical Support Center: 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for the handling, storage, and stability of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 945950-37-8). As a member of the pyrrolo[2,3-d]pyrimidine class, a scaffold of significant interest in drug discovery, particularly as kinase inhibitors, its integrity is paramount for reproducible experimental outcomes.[1] This document synthesizes data from closely related analogues and general principles of heterocyclic chemistry to provide a robust framework for its use.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental chemical properties and recommended storage conditions for solid 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine?

4-Methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic aromatic compound. While specific data for this compound is limited, extensive information on the closely related analogue, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, provides a strong basis for best practices.[2][3] The pyrrolopyrimidine core is generally stable under normal conditions but can be susceptible to degradation in the presence of strong acids, bases, moisture, and oxidizing agents.[2][3]

For optimal stability, the solid compound should be stored under controlled conditions to minimize degradation.

Table 1: Recommended Storage Conditions for Solid 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine

ParameterRecommendationRationale
Temperature Room Temperature (Short-Term)[4]Minimizes exposure to extreme temperature fluctuations.
2-8°C (Long-Term)Based on best practices for analogous heterocyclic compounds to reduce kinetic rates of potential degradation pathways.[5]
Atmosphere Inert Gas (Argon or Nitrogen)The pyrrole ring can be susceptible to oxidation. An inert atmosphere displaces oxygen and moisture, preserving compound integrity.
Light Amber Vial / Dark LocationProtects against potential light-induced degradation or isomerization.
Container Tightly Sealed VialPrevents ingress of atmospheric moisture and oxygen, which can lead to hydrolysis or oxidation.[3]
Q2: What are the best practices for preparing and storing solutions of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine?

The compound is sparingly soluble in water but shows good solubility in common organic solvents.[2][3]

  • Recommended Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Methanol, and Ethanol are suitable for creating stock solutions.[2][3][5]

  • Solution Preparation: Always use anhydrous-grade solvents to minimize moisture-related degradation. Warm gently (if necessary) and sonicate to ensure complete dissolution.

  • Storage of Stock Solutions:

    • Temperature: Store aliquots at -20°C or -80°C for long-term stability. This drastically slows down any potential solvent-mediated degradation.

    • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles. Freeze-thaw cycles can introduce moisture and potentially cause the compound to precipitate out of solution, altering the effective concentration.

    • Container: Use tightly sealed vials designed for low-temperature storage.

Q3: What are the primary safety and handling precautions for this compound?

Based on available GHS information and data from related compounds, 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine should be handled with care.[4]

  • Hazard Profile: The compound is classified as harmful if swallowed (H302).[4] Analogues can cause skin, eye, and respiratory irritation.[3][6]

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[3][6]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the solid powder.[3][6] Avoid all personal contact.[6] After handling, wash hands thoroughly with soap and water.[6]

Troubleshooting Guide

Q4: My solid compound, which was initially an off-white powder, has developed a yellow or brownish tint over time. Is it compromised?

A change in color often indicates chemical degradation. The likely culprits are oxidation or a slow reaction with atmospheric moisture. The pyrrole moiety, in particular, can be prone to oxidation, leading to the formation of colored oligomeric species.

Actionable Advice:

  • Do not assume it is usable. The presence of impurities, even in small amounts, can significantly impact experimental results, especially in sensitive biological assays.

  • Perform a Purity Check: Before use, verify the compound's integrity. A simple method is to run a quick analysis by Thin Layer Chromatography (TLC) against a reference standard if available, or by LC-MS to check for the presence of the correct molecular weight and identify any major impurities.

  • Future Prevention: Review your storage protocol. Ensure the container is properly sealed and consider flushing with an inert gas like argon or nitrogen before sealing for long-term storage.

Q5: My LC-MS analysis of a stock solution shows the expected mass peak but also several new, smaller peaks that weren't there when the solution was freshly made. What is happening?

This strongly suggests degradation in solution. The pyrrolopyrimidine scaffold can be susceptible to certain reactions, especially over time in protic or non-anhydrous solvents.

Potential Degradation Pathways:

  • Hydrolysis: If dissolved in a solvent containing trace amounts of water (like non-anhydrous DMSO or methanol), the pyrimidine ring can be susceptible to hydrolytic cleavage, although this is generally slow.

  • Oxidation: Dissolved oxygen in the solvent can lead to the oxidation of the electron-rich pyrrole ring.

  • Solvent Adduct Formation: In reactive solvents, though less common with DMSO or methanol, adducts can sometimes form.

Actionable Advice:

  • Discard the Solution: It is highly recommended to discard the compromised stock solution and prepare a fresh one from solid material.

  • Optimize Solution Storage: For future use, ensure you are using high-purity, anhydrous solvents. Always store stock solutions in single-use aliquots at -20°C or -80°C to minimize the time the compound spends in a liquid state at higher temperatures.

Q6: My biological assay results are inconsistent. How can I perform a quick quality control check on my compound?

Inconsistent results are a classic sign of compound instability or incorrect concentration.

Protocol: Rapid Quality Control (QC) Check

  • Visual Inspection: Check the solid compound for any changes in color or texture. Check thawed stock solutions for any signs of precipitation. If precipitate is observed, gently warm and vortex the solution. If it does not redissolve, do not use it.

  • LC-MS Analysis:

    • Dilute a small amount of your stock solution to an appropriate concentration for LC-MS analysis.

    • Run the sample, focusing on identifying the peak corresponding to the expected molecular weight of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine (133.15 g/mol ).[4]

    • Integrate the peak area of your target compound against the total peak area of all detected components to get a semi-quantitative estimate of purity. A purity of >95% is generally acceptable for most applications.

  • NMR Spectroscopy: For a more definitive structural confirmation, acquire a ¹H NMR spectrum of the solid compound dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). Compare the resulting spectrum to a known reference spectrum to confirm the structure and identify any significant impurities.

Troubleshooting Workflow Diagram

The following workflow provides a logical sequence for diagnosing and resolving issues related to the stability of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine.

G start Experiment Failure or Inconsistent Results check_compound Is the compound's integrity suspected? start->check_compound visual_qc Perform Visual QC: - Solid color change? - Solution precipitation? check_compound->visual_qc Yes analytical_qc Perform Analytical QC: - LC-MS for purity - NMR for structure visual_qc->analytical_qc is_pure Is compound pure (>95%) and structurally correct? analytical_qc->is_pure degraded Compound Degraded. Discard and use fresh stock. is_pure->degraded No not_compound_issue Issue is likely not due to compound stability. Troubleshoot other experimental parameters. is_pure->not_compound_issue Yes review_storage Review Storage Protocol: - Inert atmosphere? - Anhydrous solvent? - Correct temperature? degraded->review_storage

Caption: Troubleshooting workflow for compound instability issues.

References

  • Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Available at: [Link]

  • PubMed. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Available at: [Link]

  • PMC - NIH. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. Available at: [Link]

  • ACS Publications. Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Available at: [Link]

  • NIH. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Available at: [Link]

  • precisionFDA. 4-METHOXY-7H-PYRROLO(2,3-D)PYRIMIDINE. Available at: [Link]

  • PubChem. 7H-Pyrrolo(2,3-d)pyrimidine. Available at: [Link]

  • MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available at: [Link]

  • NIH. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. Available at: [Link]

  • PMC - NIH. Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. Available at: [Link]

  • PubMed. Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Available at: [Link]

  • ResearchGate. Degradation pathways of the pyrimidine bases uracil and thymine catalysed by DPD. Available at: [Link]

  • ResearchGate. (PDF) Novel Pyrrolo-Pyrimidine Derivatives Bearing Amide Functionality as Potential Anticancer Agents: Synthesis and Molecular Docking Studies. Available at: [Link]

Sources

Technical Support Center: 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed to provide in-depth technical assistance to researchers and drug development professionals who are actively working with this compound. As a Senior Application Scientist, my goal is to equip you with practical, field-tested insights to anticipate and troubleshoot potential challenges related to the stability and degradation of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine in your experiments. This document is structured in a question-and-answer format to directly address the specific issues you may encounter.

Section 1: Understanding the Stability Profile of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine

The 7H-pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, is a common scaffold in many biologically active compounds due to its unique chemical properties.[1] The stability of this core is generally robust, but like any heterocyclic system, it is susceptible to degradation under certain environmental conditions. The presence of a methyl group at the 4-position can influence the electron density of the pyrimidine ring and, consequently, its reactivity.

Q1: What are the primary degradation pathways I should be concerned about for 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine?

A1: Based on studies of structurally related compounds like Tofacitinib and Ruxolitinib, which share the 7H-pyrrolo[2,3-d]pyrimidine core, the primary degradation pathways of concern are hydrolysis (both acid- and base-catalyzed) and photolysis .[2][3][4] While the core itself is relatively stable under thermal and mild oxidative stress, prolonged exposure or harsh conditions can lead to degradation.[2]

Section 2: Troubleshooting Guide for Degradation Issues

This section provides a systematic approach to identifying and resolving common degradation-related problems during your experiments.

Hydrolytic Degradation

Q2: I'm observing unexpected peaks in my HPLC analysis after storing my sample of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine in an aqueous buffer. What could be happening?

A2: The appearance of new peaks upon storage in aqueous solutions, especially at non-neutral pH, strongly suggests hydrolytic degradation. The pyrimidine ring of the 7H-pyrrolo[2,3-d]pyrimidine scaffold is susceptible to nucleophilic attack by water or hydroxide ions, which can lead to ring-opening or other transformations.

Causality:

  • Base-catalyzed hydrolysis: Under basic conditions, the pyrimidine ring is activated towards nucleophilic attack. This can lead to the formation of various degradation products, potentially involving the cleavage of the pyrimidine ring. Studies on Tofacitinib have shown significant degradation under basic conditions.[2]

  • Acid-catalyzed hydrolysis: In acidic media, protonation of the nitrogen atoms in the pyrimidine ring can also facilitate nucleophilic attack by water, leading to degradation. While generally less severe than base-catalyzed degradation for this scaffold, it can still be a significant issue.[2]

Troubleshooting Protocol:

  • pH Confirmation: Immediately measure the pH of your sample solution.

  • Stress Testing: To confirm susceptibility, perform a controlled forced degradation study. A recommended starting point is outlined in the experimental protocol below.

  • Analytical Characterization: Use LC-MS/MS to obtain the mass of the degradation products. This information is crucial for proposing potential structures. High-performance liquid chromatography (HPLC) is a widely used analytical technique for this purpose.[5]

Experimental Protocol: Forced Hydrolysis Study

Objective: To determine the susceptibility of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine to acid and base hydrolysis.

Materials:

  • 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC-grade water and acetonitrile

  • Suitable HPLC system with UV and/or MS detector

Procedure:

  • Sample Preparation: Prepare three sets of solutions of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine (e.g., 1 mg/mL) in:

    • HPLC-grade water (Control)

    • 0.1 M HCl (Acidic condition)

    • 0.1 M NaOH (Basic condition)

  • Incubation: Store the solutions at a controlled temperature (e.g., 60°C) and monitor at various time points (e.g., 2, 4, 8, 24 hours).

  • Analysis: At each time point, withdraw an aliquot, neutralize it if necessary, and analyze by a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and the relative peak areas of the degradation products.

Potential Hydrolytic Degradation Products:

Degradation Product Plausible Mechanism Expected Mass Change
4-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-oneHydrolysis of the 4-methyl group to a hydroxyl group is unlikely, but nucleophilic attack at C4 with subsequent rearrangement could lead to a carbonyl. A more likely route is hydrolysis of an imine intermediate if formed.+16 Da (if oxidized)
Ring-opened productsNucleophilic attack on the pyrimidine ring leading to cleavage.Variable

Visualization of Potential Hydrolytic Degradation:

G cluster_main 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine cluster_degradation Potential Degradation Products Parent 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine DP1 Ring-Opened Products Parent->DP1 H₂O / H⁺ or OH⁻

Caption: Plausible hydrolytic degradation pathway.

Photodegradation

Q3: My solid sample of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine has changed color after being left on the benchtop. Is this a cause for concern?

A3: Yes, a color change upon exposure to light is a strong indicator of photodegradation. The pyrrolo[2,3-d]pyrimidine ring system contains chromophores that can absorb UV and visible light, leading to photochemical reactions. Ruxolitinib, a related compound, has shown instability to light.[4]

Causality:

  • Photochemical Reactions: Absorption of light energy can promote the molecule to an excited state, making it more reactive. This can lead to oxidation, dimerization, or other complex rearrangements. The pyrrole ring, in particular, can be susceptible to photo-oxidation.

Troubleshooting Protocol:

  • Protect from Light: Store all samples of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine, both solid and in solution, in amber vials or protected from light.

  • Photostability Testing: Conduct a formal photostability study according to ICH Q1B guidelines to understand the extent of degradation and the nature of the degradants.

Experimental Protocol: Photostability Study

Objective: To assess the photostability of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine.

Materials:

  • 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine

  • Photostability chamber with a calibrated light source (UV and visible)

  • Quartz cuvettes or other suitable transparent containers

  • Dark control samples wrapped in aluminum foil

Procedure:

  • Sample Preparation: Prepare solid and solution samples of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine.

  • Exposure: Place the samples in the photostability chamber and expose them to a controlled light source for a specified duration (e.g., equivalent to not less than 1.2 million lux hours and 200 watt hours per square meter).

  • Analysis: Analyze the exposed samples and the dark controls using a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the light-exposed samples to the dark controls to identify any photodegradation products.

Potential Photodegradation Products:

Degradation Product Plausible Mechanism Expected Mass Change
N-oxidesOxidation of the nitrogen atoms in the pyrimidine ring.+16 Da
Oxidized pyrrole ring productsPhoto-oxidation of the electron-rich pyrrole ring.+16 Da or +32 Da
DimersPhotochemical dimerization.2 x Parent Mass

Visualization of Potential Photodegradation Pathways:

G cluster_main 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine cluster_degradation Potential Photodegradation Products Parent 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine DP1 N-Oxides Parent->DP1 Light (hν) / O₂ DP2 Oxidized Pyrrole Ring Parent->DP2 Light (hν) / O₂ DP3 Dimers Parent->DP3 Light (hν)

Caption: Plausible photodegradation pathways.

Section 3: Frequently Asked Questions (FAQs)

Q4: How should I properly store 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine to ensure its stability?

A4: For long-term storage, keep the solid compound in a tightly sealed container, protected from light, and at a low temperature (e.g., 2-8°C). For solutions, use amber vials and prepare them fresh whenever possible. If solutions need to be stored, keep them at a low temperature and for the shortest duration possible. Avoid high pH buffers for storage.

Q5: What analytical techniques are best for identifying and quantifying degradation products of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine?

A5: A combination of HPLC with UV detection for quantification and LC-MS/MS for identification is the most powerful approach.[6] A well-developed, stability-indicating HPLC method is crucial to separate the parent compound from its degradation products. High-resolution mass spectrometry (HRMS) can provide accurate mass data to help elucidate the elemental composition of the degradants.

Q6: Are there any known reactive functional groups on the 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine molecule that I should be aware of during reaction planning?

A6: The 7H-pyrrolo[2,3-d]pyrimidine core has several reactive sites. The nitrogen at the 7-position of the pyrrole ring can be alkylated or acylated. The pyrimidine ring can undergo nucleophilic aromatic substitution, although the 4-methyl group is not a good leaving group. The pyrrole ring can also undergo electrophilic substitution.

Q7: My mass spectrometry data shows a peak at M+16. What could this be?

A7: An M+16 peak is a strong indication of oxidation. This could be the formation of an N-oxide on one of the pyrimidine nitrogens or oxidation of the pyrrole ring. To confirm the structure, further characterization using techniques like NMR would be necessary.

Q8: I am developing a formulation containing 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine. What excipients should I be cautious with?

A8: Be cautious with excipients that can create a basic microenvironment, as this could accelerate hydrolytic degradation. Also, be aware of excipients that may contain reactive impurities, such as peroxides in polymers, which could lead to oxidative degradation. It is advisable to perform compatibility studies with your chosen excipients.

References

  • Methods for the Analysis of Tofacitinib Oral Solution. (2024). USP's Emerging Standards.
  • Stability indicating HPLC method for the quantification of tofacitinib citrate and its related substances. (n.d.). Der Pharma Chemica.
  • RETRACTED ARTICLE: 7-H-Pyrrolo[2,3-d]pyrimidine derivative acts as promising agent for gastric cancer treatment by inducing cell de
  • In-Depth Analysis of the Stability of Specific Impurities in Tofacitinib. (2026).
  • Stability indicating HPLC method for the quantification of tofacitinib citrate and its related substances. (n.d.). Semantic Scholar.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mut
  • Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. (n.d.). Auctores | Journals.
  • 7H-Pyrrolo(2,3-d)pyrimidine. (n.d.). PubChem.
  • Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI.
  • Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives as a Novel Class of Antimicrobial and Antiviral Agents. (2025).
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (n.d.). MDPI.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
  • LC-HRMS studies on ruxolitinib degradation: a comprehensive approach during drug development. (n.d.). Analytical Methods (RSC Publishing).
  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simul
  • Full article: Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016). Taylor & Francis.
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024). PubMed.
  • Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. (2024). Bentham Science Publishers.
  • Stability and Development of the Ruxolitinib Estimation Method Using RP-HPLC. (2024). Jurnal Health Sains.
  • (PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2025).
  • Recent trends in the impurity profile of pharmaceuticals. (n.d.). PMC - NIH.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • Stress Degradation Studies and Development of Validated Spectrometric-Assay-Method For Determination of Tofacitinib In Pure and Physical Admixtures. (n.d.). Research Journal of Pharmacy and Technology.
  • (PDF) RECENT APPROCHES OF "IMPURITY PROFILING" IN PHARMACEUTICAL ANALYSIS: A REVIEW. (2025).
  • Prescribed drugs containing nitrogen heterocycles: an overview. (2020). RSC Publishing.
  • Ruxolitinib EP Impurities & USP Rel
  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
  • Detection and structure elucidation of the new degradation impurities in the pharmaceutical formulations of ruxolitinib hydrobromide. (2020). PubMed.
  • Full article: Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. (n.d.). Taylor & Francis.
  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][2][7]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022). MDPI.

  • (PDF) Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (n.d.).
  • 1 - International Journal of Allied Medical Sciences and Clinical Research (IJAMSCR). (n.d.).
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (n.d.). NIH.
  • Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. (2023). PubMed.

Sources

Solubility of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments involving this compound.

Understanding the Solubility of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine

The solubility of a compound is a critical physicochemical property that influences its behavior in various experimental settings, from reaction kinetics to biological assays. 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry, exhibits a range of solubilities in common organic solvents. This behavior is dictated by the interplay of its molecular structure and the properties of the solvent.

The pyrrolo[2,3-d]pyrimidine core is a bicyclic aromatic system containing several nitrogen atoms. These nitrogen atoms can act as hydrogen bond acceptors, while the N-H group of the pyrrole ring can act as a hydrogen bond donor. The methyl group at position 4 is a nonpolar substituent. The overall solubility is a balance between the polarity imparted by the nitrogen atoms and the nonpolar character of the fused ring system and the methyl group.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine in common organic solvents?

A1: Based on available data, 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine has the following qualitative solubility profile[1]:

  • Very soluble in: N,N-Dimethylformamide (DMF)

  • Soluble in: Methanol

  • Sparingly soluble in: Glacial Acetic Acid

  • Very slightly soluble in: Chloroform

  • Practically insoluble in: Water

Q2: Why is 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine very soluble in DMF but practically insoluble in water?

A2: The high solubility in DMF can be attributed to favorable intermolecular interactions. DMF is a polar aprotic solvent with a large dipole moment and can act as a strong hydrogen bond acceptor. It can effectively solvate the 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine molecule by interacting with the N-H group of the pyrrole ring and the hydrogen atoms on the pyrimidine ring.

Conversely, its poor solubility in water, a polar protic solvent, is due to the energetic cost of disrupting the strong hydrogen bonding network of water to accommodate the relatively nonpolar pyrrolo[2,3-d]pyrimidine core and the methyl group. While the nitrogen atoms can participate in hydrogen bonding with water, the overall molecule is not polar enough to overcome the cohesive energy of water.

Q3: How does the solubility of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine compare to its analogue, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine?

A3: The chloro- derivative, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, is reported to be soluble in dimethyl sulfoxide (DMSO), DMF, and ethanol, and sparingly soluble in water. The replacement of the methyl group with a more electronegative chlorine atom can alter the electronic distribution and polarity of the molecule, thus influencing its interaction with solvents. A direct comparison of quantitative solubility data would be necessary for a precise assessment.

Q4: I am observing unexpected precipitation of the compound from my stock solution in methanol. What could be the cause?

A4: While 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine is soluble in methanol, several factors could lead to precipitation:

  • Temperature: Solubility is often temperature-dependent. If you are storing your stock solution at a lower temperature than when it was prepared (e.g., refrigeration), the solubility may decrease, leading to precipitation.

  • Concentration: You may have prepared a supersaturated solution. It is crucial to know the solubility limit at a given temperature.

  • Solvent Purity: The presence of impurities, especially water, in your methanol can significantly reduce the solubility of the compound.

Quantitative Solubility Data (Illustrative Example)

SolventPolarity IndexDielectric Constant (ε)Solubility (mg/mL) at 25°C
N,N-Dimethylformamide (DMF)6.436.7> 100
Methanol5.132.710 - 20
Glacial Acetic Acid6.26.21 - 5
Chloroform4.14.8< 1
Water10.280.1< 0.1

Experimental Protocols

Determining the solubility of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine accurately is crucial for any research application. Below are protocols for both kinetic and thermodynamic solubility assays.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess amount of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine prep2 Add to a known volume of solvent in a sealed vial prep1->prep2 equil1 Agitate at a constant temperature (e.g., 25°C) for 24-48 hours prep2->equil1 sep1 Allow solid to settle equil1->sep1 sep2 Filter the supernatant through a 0.22 µm syringe filter sep1->sep2 ana1 Quantify the concentration of the dissolved compound in the filtrate (e.g., by HPLC-UV or LC-MS) sep2->ana1 ana2 Prepare a calibration curve with known concentrations ana2->ana1

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine to a vial containing a known volume of the organic solvent. The excess solid is necessary to ensure that a saturated solution is formed.

  • Equilibration: Seal the vial and place it in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, let the vial stand to allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the compound in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound in the same solvent should be used for accurate quantification.

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible solubility results.

Potential Cause Explanation Recommended Solution
Insufficient Equilibration Time The system may not have reached thermodynamic equilibrium, leading to an underestimation of solubility.Increase the agitation time (e.g., to 72 hours) and sample at different time points (e.g., 24, 48, 72 hours) to confirm that the concentration has plateaued.
Temperature Fluctuations Solubility is sensitive to temperature changes. Inconsistent temperature control will lead to variable results.Use a calibrated, temperature-controlled incubator/shaker. Ensure the temperature remains stable throughout the experiment.
Compound Degradation The compound may be unstable in the chosen solvent over the long incubation period, leading to lower measured concentrations.Analyze the sample for the presence of degradation products using HPLC or LC-MS. If degradation is observed, consider a shorter equilibration time or a different solvent.
Polymorphism The solid form of the compound may change during the experiment, affecting its solubility.Characterize the solid material before and after the solubility experiment using techniques like X-ray powder diffraction (XRPD) to check for polymorphic changes.

Troubleshooting Workflow:

G start Inconsistent Solubility Results q1 Is equilibration time sufficient? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is temperature stable? a1_yes->q2 sol1 Increase agitation time and monitor concentration over time a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the compound stable? a2_yes->q3 sol2 Use a calibrated, temperature- controlled environment a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end_node Consistent Results a3_yes->end_node sol3 Analyze for degradation products. Consider a different solvent or shorter experiment time. a3_no->sol3 sol3->end_node

Sources

Technical Support Center: A Researcher's Guide to Handling 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for handling this valuable but potentially hygroscopic compound. While direct hygroscopicity data for 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine is not extensively published, its structural analog, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, is known to be sensitive to moisture.[1] Therefore, it is best practice to handle the methylated form with the assumption of hygroscopicity to ensure experimental integrity and reproducibility.

This resource will provide in-depth, field-proven insights into proper storage, handling, and experimental use of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine, ensuring the reliability of your research outcomes.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern for 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine?

A1: Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment.[2] For a compound like 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine, which is a crucial intermediate in pharmaceutical synthesis, uncontrolled moisture absorption can have significant consequences.[3] It can lead to clumping and caking of the powder, making accurate weighing difficult.[4][5] More critically, the presence of water can potentially lead to degradation of the compound, affecting its purity and reactivity in subsequent experimental steps.[5][6] This can ultimately compromise the validity of your research data and the quality of the final product.

Q2: How can I tell if my sample of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine has absorbed moisture?

A2: Visual inspection is the first step. A dry, free-flowing powder is ideal. If you observe clumping, caking, or a change in the physical appearance of the solid, it is a strong indicator of moisture absorption.[2] For more quantitative analysis, techniques like Thermogravimetric Analysis (TGA) can determine the water content by measuring the weight loss of a sample as it is heated.

Q3: What are the immediate consequences of using a "wet" sample in my experiment?

A3: Using a sample that has absorbed moisture can lead to several immediate problems:

  • Inaccurate Concentration: The measured weight will not be the true weight of the compound, leading to solutions with lower-than-expected concentrations.

  • Poor Solubility: The presence of excess water can sometimes hinder the dissolution of the compound in organic solvents.

  • Side Reactions: Water can act as a reactant in many chemical transformations, leading to the formation of unwanted byproducts and reducing the yield of your desired product.

Troubleshooting Guides

Problem: My 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine powder is clumpy and difficult to weigh accurately.

Cause: This is a classic sign of moisture absorption. The hygroscopic nature of the compound causes particles to agglomerate.[4]

Solution:

  • Drying the Material: If the compound is thermally stable, it may be possible to dry it under vacuum at a gentle temperature. However, the thermal stability of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine should be confirmed from the supplier's technical data sheet before attempting this.

  • Controlled Environment Weighing: The most reliable solution is to handle and weigh the compound in a controlled environment with low humidity, such as a glove box or a balance with a desiccant chamber.[7]

  • Weighing by Difference: This technique minimizes exposure to the atmosphere. You can find a detailed protocol in the "Experimental Protocols" section below.[8]

Problem: I am observing unexpected byproducts in my reaction.

Cause: If you have ruled out other sources of contamination, the presence of water from a hygroscopic starting material is a likely culprit. Water can participate in hydrolysis or other side reactions.

Solution:

  • Verify Starting Material Integrity: Before running the reaction, ensure your 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine is dry.

  • Use Anhydrous Solvents: Always use freshly dried or commercially available anhydrous solvents for your reactions.

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

Experimental Protocols

Protocol 1: Proper Storage of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine

The key to preventing moisture absorption is proper storage.[9]

  • Original Container: Keep the compound in its original, tightly sealed container.

  • Desiccator: Place the primary container inside a desiccator containing a suitable desiccant like silica gel or calcium chloride.[4][10] A vacuum desiccator can provide an even higher level of protection.

  • Inert Gas: For long-term storage or for highly sensitive applications, consider backfilling the container with an inert gas like argon or nitrogen before sealing.

  • Temperature: Store in a cool, dry place. Some suppliers may recommend refrigerated storage (-20°C) for optimal stability.[11]

Storage Condition Recommendation Rationale
Primary Container Tightly sealed original containerMinimizes exposure to atmospheric moisture.
Secondary Storage Desiccator with desiccantActively removes moisture from the immediate environment.[4]
Atmosphere Inert gas (Argon or Nitrogen)Displaces moist air from the container headspace.
Temperature Cool and dry; -20°C as per supplierReduces the rate of potential degradation.[11]
Protocol 2: Weighing 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine using the "Weighing by Difference" Technique

This method is ideal for minimizing exposure of hygroscopic solids to the atmosphere during weighing.

  • Preparation: Place the sealed container of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine and your reaction flask in a desiccator to equilibrate to room temperature.

  • Initial Weighing: Place the sealed container of the compound on an analytical balance and record the mass to the desired precision.

  • Transfer: Quickly open the container and, using a clean spatula, transfer an approximate amount of the solid into your reaction flask.

  • Reseal and Final Weighing: Immediately and tightly reseal the container of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine and place it back on the analytical balance. Record the new, lower mass.

  • Calculation: The difference between the initial and final mass is the exact amount of compound transferred to your reaction flask.

Weighing_by_Difference cluster_0 Preparation cluster_1 Weighing & Transfer cluster_2 Calculation A Equilibrate sealed container and flask in desiccator B Weigh sealed container (Initial Mass) A->B Proceed to weighing C Quickly transfer solid to reaction flask B->C Perform transfer D Reseal container and re-weigh (Final Mass) C->D Secure sample E Mass Transferred = Initial Mass - Final Mass D->E Calculate result

Workflow for Weighing by Difference.
Protocol 3: Dissolving 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine
  • Solvent Choice: 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine is expected to be soluble in organic solvents like DMSO, DMF, and ethanol, and sparingly soluble in water, similar to its chloro-analog.[1]

  • Inert Conditions: Add the desired anhydrous solvent to the reaction flask containing the pre-weighed 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine under an inert atmosphere.

  • Sonication: If the compound does not dissolve readily with stirring, gentle sonication in a water bath can aid dissolution. Avoid excessive heating unless the compound's stability at higher temperatures is known.

Dissolution_Workflow Start Pre-weighed Compound in Reaction Flask AddSolvent Add Anhydrous Solvent (under inert atmosphere) Start->AddSolvent Stir Stir at Room Temperature AddSolvent->Stir CheckDissolution Completely Dissolved? Stir->CheckDissolution Sonicate Gentle Sonication CheckDissolution->Sonicate No End Solution Ready for Use CheckDissolution->End Yes Sonicate->Stir

Recommended Dissolution Procedure.

By adhering to these guidelines, you can mitigate the challenges associated with the hygroscopic nature of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine and ensure the integrity and success of your experiments.

References

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?[Link]

  • Google Patents. (n.d.).
  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]

  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

  • MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. [Link]

  • Wikipedia. (n.d.). Hygroscopy. [Link]

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?[Link]

  • YouTube. (2009, November 14). How to make a Desiccator Bag for Drying Chemicals. [Link]

  • PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine. [Link]

  • precisionFDA. (n.d.). 4-METHOXY-7H-PYRROLO(2,3-D)PYRIMIDINE. [Link]

  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. [Link]

  • PubMed. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Weighing. [Link]

  • Reddit. (n.d.). Tips on weighing hygroscopic substance on a microbalance. [Link]

  • American Chemical Society. (n.d.). Drying and Weighing Hygroscopic Substances in Microanalysis. [Link]

  • richpacking020.com. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders. [Link]

  • YouTube. (2017, September 7). Weighing by Difference. [Link]

  • ResearchGate. (n.d.). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the production of this important heterocyclic compound. The pyrrolo[2,3-d]pyrimidine core, a deazapurine analogue, is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents.[1][2] As such, robust and scalable synthetic routes are of paramount importance.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during the multi-step synthesis and scale-up of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine.

I. Synthetic Workflow Overview

A common and efficient route for the synthesis of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine involves a multi-step process, starting from readily available starting materials. The overall workflow can be visualized as follows:

Synthesis_Workflow Overall Synthetic Workflow for 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine cluster_0 Step 1: Pyrrolopyrimidine Core Formation cluster_1 Step 2: Methylation cluster_2 Step 3: Purification A Starting Materials (e.g., Diethyl Malonate) B Intermediate: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine A->B Multi-step synthesis D Crude 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine B->D Nucleophilic Substitution C Methylating Agent E Pure 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine D->E Crystallization / Chromatography Troubleshooting_Core_Formation Troubleshooting Low Yield in Core Formation Start Low Yield of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Check_Purity Verify Purity of Starting Materials and Solvents Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Check_Purity->Check_Conditions Pure Purify_Reagents Purify/Dry Reagents and Solvents Check_Purity->Purify_Reagents Impure Check_Mixing Assess Mixing Efficiency Check_Conditions->Check_Mixing Optimal Optimize_Conditions Systematically Optimize Reaction Parameters Check_Conditions->Optimize_Conditions Suboptimal Improve_Mixing Increase Stirring Rate / Use Baffles Check_Mixing->Improve_Mixing Inefficient End Yield Improved Check_Mixing->End Efficient Purify_Reagents->End Optimize_Conditions->End Improve_Mixing->End

Sources

Removing residual catalysts from 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Removal in Heterocyclic Synthesis

Introduction: The Challenge of Purity in Pyrrolopyrimidine Synthesis

4-Methyl-7H-pyrrolo[2,3-d]pyrimidine is a crucial scaffold in medicinal chemistry, forming the core of numerous targeted therapies. Its synthesis frequently relies on powerful palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig aminations, to construct key carbon-carbon or carbon-nitrogen bonds.[1][2] While highly efficient, these reactions introduce a critical downstream challenge: the removal of residual palladium to levels compliant with stringent regulatory standards (typically <10 ppm for active pharmaceutical ingredients, APIs).[3]

The inherent chemical nature of the pyrrolopyrimidine ring system, with its multiple nitrogen heteroatoms, creates a high-affinity coordination environment for palladium. This strong interaction often renders traditional purification methods like simple crystallization or standard column chromatography insufficient for complete metal removal.[4] This guide provides a structured, question-and-answer approach to troubleshoot and resolve common issues encountered during the purification of this important heterocyclic compound.

Frequently Asked Questions & Troubleshooting

Q1: Why are my palladium levels still high (>100 ppm) after standard silica gel chromatography?

A1: The "Ligand-Hugging" Problem and Palladium Speciation

Standard purification methods often fail for two primary reasons:

  • Strong Coordination: The nitrogen atoms in the pyrimidine and pyrrole rings of your product act as strong ligands for palladium. This can cause the palladium catalyst, or species derived from it, to co-elute with your product during chromatography.

  • Palladium Speciation: During the reaction and workup, the initial palladium catalyst (e.g., Pd(PPh₃)₄) can transform into various species, including soluble mononuclear complexes, colloidal nanoparticles (Pd(0)), and oxidized forms (Pd(II)).[4] These different forms have varying polarities and affinities, making a single purification method ineffective. Flash column chromatography alone is often insufficient, removing on average only 90% of palladium residue, which is not enough to meet pharmaceutical standards.[5]

Therefore, a more targeted approach is required that actively captures or sequesters the metal.

Q2: I need to reduce my palladium levels from ~500 ppm to <10 ppm. Where do I start?

A2: Implementing a Strategic Removal Workflow

A multi-step strategy is often the most robust approach. The choice of method depends on factors like your solvent system, the scale of the reaction, and cost considerations.[4] The following decision tree provides a logical starting point for selecting an appropriate technique.

Palladium Removal Decision Tree start High Residual Pd (>100 ppm) in 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine screening Initial Screening: Test 2-3 methods on a small scale start->screening scavenger Option A: Metal Scavengers screening->scavenger carbon Option B: Activated Carbon screening->carbon extraction Option C: Aqueous Extraction screening->extraction scavenger_desc Best for high selectivity and efficiency. Higher cost. scavenger->scavenger_desc analysis Analyze Pd levels via ICP-MS scavenger->analysis carbon_desc Cost-effective, good for color removal. Risk of product loss. carbon->carbon_desc carbon->analysis extraction_desc Good for polar products. Avoids solid filtration. extraction->extraction_desc extraction->analysis success Success: Pd < 10 ppm analysis->success Yes optimize Optimize leading method (loading, temp, time) analysis->optimize No (>10 ppm) optimize->analysis combine Consider combination: e.g., Carbon + Scavenger optimize->combine combine->analysis

Caption: Decision tree for selecting a palladium removal strategy.

Q3: How do metal scavengers work, and which one should I choose?

A3: Targeted Chelation with Solid-Supported Reagents

Metal scavengers are solid supports (typically silica or polystyrene) functionalized with groups that have a high affinity for palladium, such as thiols, amines, or triazines.[6] They work by chemically binding (chelating) the soluble palladium species, which can then be easily removed by simple filtration.[7]

Scavenger Mechanism cluster_0 Solution Phase cluster_1 Solid Scavenger Resin cluster_2 After Scavenging cluster_3 Filtered Solid Waste Product Pyrrolopyrimidine Product Pd_Catalyst PdLn Functional_Group Chelating Group (e.g., -SH) Pd_Catalyst->Functional_Group Chelation Resin Silica or Polymer Support Resin->Functional_Group covalently linked Bound_Pd Resin-S-PdLn Clean_Product Purified Pyrrolopyrimidine

Caption: Mechanism of a solid-supported metal scavenger.

Choosing a Scavenger:

The best choice depends on the palladium's oxidation state and the solvent. A screening approach is highly recommended.

Scavenger TypeFunctional GroupPrimary TargetRecommended Solvents
Thiol-based (e.g., MP-Thiol) R-SHPd(0), Pd(II)Toluene, DCM, THF, EtOAc
Triaminotriazine (e.g., MP-TMT) Trithiocyanuric acidPd(II)THF, MeCN, Alcohols
Amine-based (e.g., Si-TETA) PolyaminesPd(II)Polar solvents (DMF, NMP)

Experimental Protocol: Small-Scale Scavenger Screening

  • Setup: In separate vials, dissolve 100 mg of your crude 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine in 2 mL of the reaction solvent (e.g., THF, Dioxane).

  • Addition: To each vial, add a different scavenger (e.g., MP-Thiol, MP-TMT) at a loading of 5-10 equivalents relative to the initial palladium charge.

  • Reaction: Stir the mixtures at a slightly elevated temperature (e.g., 40-60 °C) for 2-12 hours.

  • Filtration: Cool the mixtures to room temperature and filter through a small plug of celite or a syringe filter to remove the scavenger resin.[8]

  • Analysis: Submit a sample from each filtrate for ICP-MS analysis to determine the residual palladium concentration.

A study by AstraZeneca demonstrated the effectiveness of sulfur-based silica scavengers on a 20 kg scale for a Buchwald–Hartwig amidation, showcasing their industrial applicability.[4]

Q4: Is activated carbon a viable, lower-cost alternative?

A4: Yes, but with caveats.

Activated carbon is a cost-effective method for removing palladium and can also help decolorize your product solution.[6] It works via physical adsorption of palladium species onto its porous surface. However, its lower selectivity can be a drawback.

Key Considerations:

  • Product Loss: The high surface area of activated carbon can lead to significant adsorption of your desired product, reducing the final yield. Always perform a small-scale test to quantify this loss.

  • Grade Matters: Different grades of activated carbon have different pore structures and surface chemistry. A grade specifically designed for pharmaceutical applications is recommended.

  • Filtration: Fine carbon particles can be difficult to filter. Using a pad of Celite® is essential to ensure complete removal of the carbon after treatment.

Protocol: Activated Carbon Treatment

  • Loading: To your solution of crude product, add 5-10% w/w of activated carbon relative to the product mass.

  • Stirring: Stir the slurry at room temperature or a slightly elevated temperature (40 °C) for 2-4 hours.

  • Filtration: Prepare a filter funnel with a 1-2 cm pad of Celite®. Wet the pad with clean solvent.

  • Separation: Carefully decant and filter the reaction mixture through the Celite pad. Wash the reaction flask and the pad with additional clean solvent to maximize product recovery.

  • Analysis: Analyze the filtrate for residual palladium.

In one case study for an asthma drug candidate, both activated charcoal and a thiol-functionalized silica were effective, but the lower cost of charcoal made it more attractive for scale-up.[4]

Q5: My product is soluble in polar solvents. Can I use a liquid-liquid extraction approach?

A5: Yes, aqueous washes with chelating agents can be highly effective.

For products that are soluble in organic solvents immiscible with water (e.g., EtOAc, DCM), an aqueous wash containing a palladium-chelating agent is an excellent strategy that avoids handling solids.

Common Chelating Agents for Aqueous Washes:

  • N-Acetylcysteine: A thiol-containing amino acid that is particularly effective.[9]

  • Sodium Thiosulfate (Na₂S₂O₃): A classic and inexpensive choice.[9]

  • Trithiocyanuric Acid (TMT): Can be used as a salt in aqueous solutions.[9]

Protocol: Extractive Workup with N-Acetylcysteine

  • Dissolution: Dissolve your crude product in a suitable organic solvent like Ethyl Acetate (EtOAc).

  • Prepare Wash: Prepare a 5-10% w/v aqueous solution of N-acetylcysteine. You may need to adjust the pH with a base like NaHCO₃ to fully dissolve it.

  • Extraction: Transfer the organic solution to a separatory funnel and wash it 2-3 times with the N-acetylcysteine solution. Stirring the biphasic mixture vigorously for 30-60 minutes per wash can improve efficiency.[9]

  • Final Washes: Wash the organic layer with brine to remove residual water.

  • Drying & Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Submit the final product for ICP-MS analysis.

This method is particularly useful because it can be integrated directly into the post-reaction workup sequence.

References

  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purific
  • How to Remove Palladium in three easy steps. Biotage.
  • Removal of palladium (Pd)
  • Your trick to remove residual palladium. Reddit r/Chempros.
  • Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors. NIH.
  • Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage.
  • Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions.
  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.
  • Palladium catalyst recovery using scavenger resin. SpinChem.
  • How to remove palladium catalyst

Sources

Characterization of unexpected byproducts in 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and effectively troubleshoot the formation of unexpected byproducts. Our approach is rooted in mechanistic understanding and practical, field-proven insights to ensure the integrity and success of your experiments.

Introduction: The Synthetic Challenge

The 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous kinase inhibitors and other therapeutic agents. A common and versatile route to this target involves the palladium-catalyzed cross-coupling of a methylating agent with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. While seemingly straightforward, this reaction is often complicated by the formation of several unexpected and difficult-to-separate byproducts. This guide will provide a detailed characterization of these byproducts, the mechanisms of their formation, and robust troubleshooting strategies.

Troubleshooting Guide: From Observation to Resolution

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your synthesis.

FAQ 1: I'm observing a byproduct with the same mass as my starting material, but it has a different retention time in LC-MS. What could it be?

Answer: This is a classic case of isomerization, a frequent challenge in the chemistry of N-heterocycles. In the context of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine synthesis from a protected 4-chloro precursor, you are likely observing the formation of an N-methylated isomer. The pyrrolo[2,3-d]pyrimidine scaffold has multiple nitrogen atoms that can be alkylated, leading to a loss of regioselectivity.

Most Probable Byproduct: N7-Methyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Causality: The N7-position of the pyrrole ring is nucleophilic and can compete with the desired C4-methylation, especially if the N7-position is unprotected or if the protecting group is labile under the reaction conditions. The use of strong bases can also deprotonate the pyrrole nitrogen, increasing its nucleophilicity.

Troubleshooting and Resolution:

  • Protecting Group Strategy: The most effective way to prevent N7-methylation is to use a robust protecting group on the pyrrole nitrogen. A tosyl (Ts) group is a common choice. Ensure complete protection of your starting material before proceeding with the methylation step.

  • Base Selection: Use a milder base that is less likely to deprotonate the pyrrole nitrogen. Bases like sodium carbonate or potassium phosphate are often preferred over stronger bases like sodium hydride.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity.

Characterization Data for N7-Methyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine:

Technique Observed Data
¹H NMR A characteristic singlet for the N-methyl group will appear around 3.8 ppm. The aromatic protons will show shifts distinct from the C4-methylated product.
¹³C NMR The N-methyl carbon will have a signal around 32 ppm.
MS (ESI+) m/z will be identical to the starting material if the protecting group is lost during ionization.
FAQ 2: My mass spectrum shows a peak corresponding to the loss of the chloro group and the addition of a hydroxyl group. What is this byproduct?

Answer: You are likely observing the formation of 4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine. This is a common hydrolysis byproduct, especially when reactions are performed in the presence of water and base.

Most Probable Byproduct: 4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine (which exists in its tautomeric form, 7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one).

Causality: The 4-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNA_r_). Hydroxide ions, present from added aqueous base or residual water, can act as nucleophiles, displacing the chloride. This process is often favored at elevated temperatures.

Troubleshooting and Resolution:

  • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture.

  • Base Selection: Use a non-hydroxide base. Anhydrous potassium carbonate or cesium carbonate are good alternatives.

  • Work-up Procedure: Quench the reaction with a non-aqueous workup if possible. If an aqueous workup is necessary, keep the temperature low and minimize the exposure time to the aqueous basic solution.

Characterization Data for 4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine:

Technique Observed Data
¹H NMR The disappearance of the characteristic downfield shift of the proton adjacent to the chloro group and the appearance of a broad NH proton signal. The aromatic protons will have a different chemical shift pattern compared to the starting material.
MS (ESI+) [M+H]⁺ will be observed at m/z corresponding to the molecular weight of the hydroxylated compound.
FAQ 3: I see a significant amount of a byproduct that appears to be my starting material without the chlorine atom. How is this happening?

Answer: This byproduct is the result of protodechlorination, a common side reaction in palladium-catalyzed cross-coupling reactions.

Most Probable Byproduct: 7H-pyrrolo[2,3-d]pyrimidine.

Causality: Protodechlorination can occur through several mechanisms. One common pathway involves the reaction of the organopalladium intermediate with a proton source in the reaction mixture. This can be residual water, alcohols used as solvents, or even the amine base. Certain palladium catalysts and ligands are more prone to promoting this side reaction.

Troubleshooting and Resolution:

  • Solvent Choice: Use aprotic solvents like dioxane or toluene instead of protic solvents like alcohols.

  • Catalyst and Ligand Selection: Some phosphine ligands can promote protodehalogenation. Screening different ligands may be necessary. For instance, bulky, electron-rich ligands can sometimes suppress this side reaction.

  • Additives: The addition of a stoichiometric amount of a halide scavenger, such as silver carbonate, can sometimes mitigate protodehalogenation.

Characterization Data for 7H-pyrrolo[2,3-d]pyrimidine:

Technique Observed Data
¹H NMR A new aromatic proton signal will appear in the region where the chloro-substituted carbon was. The coupling patterns of the other aromatic protons may also change.
MS (ESI+) [M+H]⁺ will be observed at m/z corresponding to the molecular weight of the dechlorinated compound.
FAQ 4: I'm observing a high molecular weight byproduct, roughly double the mass of my starting material. What could this be?

Answer: This is likely a homocoupling byproduct, where two molecules of your 4-chloro-7H-pyrrolo[2,3-d]pyrimidine starting material have coupled together.

Most Probable Byproduct: 4,4'-Bi(7H-pyrrolo[2,3-d]pyrimidine).

Causality: Homocoupling is a common side reaction in many cross-coupling reactions. It can be promoted by several factors, including:

  • Inefficient Transmetalation: If the transmetalation step (transfer of the methyl group from the organometallic reagent to the palladium center) is slow, the organopalladium intermediate can react with another molecule of the starting material.

  • Catalyst Decomposition: Decomposition of the palladium catalyst can lead to the formation of palladium black, which can catalyze homocoupling.

  • Reaction Conditions: High temperatures and prolonged reaction times can increase the likelihood of homocoupling.

Troubleshooting and Resolution:

  • Optimize Reaction Parameters: Carefully control the reaction temperature and time. Run small-scale experiments to determine the optimal conditions for your specific substrate and catalyst system.

  • Catalyst Loading: Use the lowest effective catalyst loading. Excess catalyst can sometimes lead to more side reactions.

  • Reagent Stoichiometry: Ensure the correct stoichiometry of the methylating agent. An excess of the organometallic reagent can sometimes help to favor the cross-coupling pathway.

Characterization Data for 4,4'-Bi(7H-pyrrolo[2,3-d]pyrimidine):

Technique Observed Data
¹H NMR The spectrum will be more complex due to the dimeric structure. The symmetry of the molecule may lead to fewer signals than expected, but with different chemical shifts and coupling constants compared to the monomeric species.
MS (ESI+) [M+H]⁺ will be observed at a m/z corresponding to the molecular weight of the dimer.

Experimental Workflow & Diagrams

To provide a clearer understanding of the synthetic process and the points at which byproducts can form, the following workflow diagram is provided.

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Methylation (Cross-Coupling) cluster_2 Deprotection & Purification cluster_3 Byproduct Formation Pathways start 4-chloro-7H-pyrrolo[2,3-d]pyrimidine protect N7-Protection (e.g., Tosyl chloride, base) start->protect methylation Pd-catalyzed Methylation (e.g., Methylboronic acid, Pd catalyst, base) protect->methylation byproduct1 N7-Methylation protect->byproduct1 Incomplete Protection deprotection Deprotection methylation->deprotection byproduct2 Hydrolysis methylation->byproduct2 Presence of H₂O byproduct3 Protodechlorination methylation->byproduct3 Suboptimal Catalyst/Solvent byproduct4 Homocoupling methylation->byproduct4 Slow Transmetalation purification Purification (e.g., Chromatography) deprotection->purification end end purification->end Desired Product: 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine

Validation & Comparative

A Comparative Guide to the In Vivo Efficacy of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine-Derived JAK Inhibitors in Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the in vivo efficacy of prominent Janus kinase (JAK) inhibitors derived from the 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold. It is intended for researchers, scientists, and drug development professionals engaged in the study of rheumatoid arthritis (RA) and other inflammatory diseases. We will delve into the mechanistic rationale, comparative preclinical efficacy, and the experimental designs used to validate these potent therapeutics.

The Rise of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidines in RA Therapy: A Mechanistic Overview

The 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine core has emerged as a privileged scaffold in medicinal chemistry, largely due to its structural resemblance to adenosine, enabling it to effectively compete for the ATP-binding site of various kinases. This is particularly true for the Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), which are pivotal in cytokine signaling pathways implicated in the pathogenesis of rheumatoid arthritis.

The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a critical signaling cascade in the immune system.[1] Upon cytokine binding to their receptors, associated JAKs are brought into proximity, trans-phosphorylate, and activate each other.[2] These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[2] Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and subsequent regulation of gene transcription, including that of pro-inflammatory cytokines.[2][3] In rheumatoid arthritis, this pathway is aberrantly activated, driving the chronic inflammation, synovial hyperplasia, and joint destruction characteristic of the disease.[3][4][5]

The therapeutic strategy behind JAK inhibitors is to interrupt this signaling cascade at a critical juncture, thereby dampening the inflammatory response. The 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold has been successfully utilized to develop several orally bioavailable JAK inhibitors, including Tofacitinib, Baricitinib, and Upadacitinib, which have demonstrated significant clinical efficacy.[6][7]

Below is a diagram illustrating the central role of the JAK-STAT pathway in RA pathogenesis and the point of intervention for JAK inhibitors.

JAK-STAT_Pathway_in_RA Figure 1: The JAK-STAT Signaling Pathway in Rheumatoid Arthritis and Therapeutic Intervention cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer 4. Dimerization Nucleus Nucleus STAT_Dimer->Nucleus 5. Nuclear Translocation Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription 6. Gene Regulation Gene_Transcription->Cytokine Inflammatory Cytokine Production JAK_Inhibitor JAK Inhibitor (e.g., Tofacitinib) JAK_Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling cascade in rheumatoid arthritis.

Comparative In Vivo Efficacy in Preclinical Models of Rheumatoid Arthritis

The in vivo efficacy of JAK inhibitors is predominantly evaluated in rodent models of rheumatoid arthritis, most commonly Collagen-Induced Arthritis (CIA) in mice and Adjuvant-Induced Arthritis (AIA) in rats. These models recapitulate key pathological features of human RA, including synovitis, cartilage degradation, and bone erosion.

Key In Vivo Models for Efficacy Testing
  • Collagen-Induced Arthritis (CIA): This is a widely used model that mimics many aspects of human RA.[8][9] It is induced by immunizing susceptible strains of mice, such as DBA/1, with type II collagen emulsified in Complete Freund's Adjuvant (CFA).[8][10] A subsequent booster injection of collagen in Incomplete Freund's Adjuvant (IFA) or CFA leads to the development of polyarthritis.[8]

  • Adjuvant-Induced Arthritis (AIA): This model is induced in susceptible rat strains, like Lewis rats, by a single injection of CFA containing Mycobacterium tuberculosis.[11][12] It results in a severe, rapid-onset arthritis.

The following diagram outlines the general workflow for evaluating the efficacy of a test compound in the CIA mouse model.

CIA_Model_Workflow Figure 2: Experimental Workflow for Efficacy Testing in the Collagen-Induced Arthritis (CIA) Model Start Start Immunization Day 0: Primary Immunization (Type II Collagen + CFA) Start->Immunization Booster Day 21: Booster Immunization (Type II Collagen + IFA/CFA) Immunization->Booster Arthritis_Onset Day 24-28: Onset of Arthritis Booster->Arthritis_Onset Grouping Randomization into Treatment Groups Arthritis_Onset->Grouping Dosing Therapeutic Dosing with JAK Inhibitor or Vehicle Grouping->Dosing Monitoring Regular Monitoring: - Clinical Scoring - Paw Thickness - Body Weight Dosing->Monitoring Endpoint Day 42 (or other endpoint): - Final Clinical Assessment - Sample Collection Monitoring->Endpoint Analysis - Histopathology of Joints - Biomarker Analysis Endpoint->Analysis End End Analysis->End

Caption: A generalized workflow for in vivo efficacy studies using the CIA model.

Comparative Efficacy Data

The following table summarizes the in vivo efficacy of Tofacitinib, Baricitinib, and Upadacitinib in preclinical RA models. It is important to note that direct head-to-head comparisons in the same study are limited, and thus, cross-study comparisons should be interpreted with caution due to variations in experimental conditions.

Drug Target Selectivity Animal Model Dosing Regimen Key Efficacy Findings Reference
Tofacitinib JAK1/JAK3 > JAK2Mouse CIA15-30 mg/kg/day, oralDose-dependent reduction in arthritis scores. The 15 mg/kg/day dose showed equivalent efficacy to a 30 mg/kg/day twice-daily regimen.[13]
Rat AIANot specifiedReduced inflammation, swelling, and bone resorption.[14]
Baricitinib JAK1/JAK2Rat AIA2-4 mg/dayDemonstrated superior efficacy over methotrexate monotherapy in improving clinical and functional outcomes.[14]
Rat CIANot specifiedReduced JAK3 activity.[14]
Upadacitinib JAK1Rat AIA3-10 mg/kg, oralDose-dependent reduction in paw swelling and protection against bone loss. Improved synovial hypertrophy, inflammation, and cartilage damage.[15]
Mouse CIA50-200 mg/kg, oral, BIDSignificant inhibition of clinical scores starting at 50 mg/kg.[16]

Key Insights from In Vivo Studies:

  • Dose-Dependent Efficacy: All three JAK inhibitors demonstrate a clear dose-dependent reduction in the clinical signs of arthritis in rodent models.

  • Broad Efficacy: These compounds are effective in reducing not only inflammation (paw swelling, clinical scores) but also in protecting against structural damage to the joints, including bone erosion and cartilage degradation.

  • JAK1 Selectivity and Efficacy: Upadacitinib, a selective JAK1 inhibitor, shows potent efficacy in both rat AIA and mouse CIA models, suggesting that targeting JAK1 is a highly effective strategy for mitigating RA pathology.[15][16]

Detailed Experimental Protocols for In Vivo Efficacy Assessment

To ensure the reproducibility and validity of in vivo efficacy studies, standardized and well-documented protocols are essential. Below are detailed methodologies for the Collagen-Induced Arthritis (CIA) model in mice and the assessment of arthritic severity.

Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in DBA/1 Mice

This protocol is adapted from established methods for inducing CIA in a susceptible mouse strain.[8][9][17]

Materials:

  • DBA/1 mice (male or female, 7-9 weeks old)[8]

  • Bovine or Chicken Type II Collagen

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • 10 mM Acetic Acid

  • Syringes and needles (26-27 gauge)

Procedure:

  • Preparation of Collagen Emulsion (Day 0):

    • Dissolve Type II collagen in 10 mM acetic acid at 4°C to a final concentration of 2 mg/mL.

    • Prepare an emulsion by mixing equal volumes of the collagen solution and CFA until a stable emulsion is formed (a drop of the emulsion should not disperse in water).

  • Primary Immunization (Day 0):

    • Anesthetize the mice.

    • Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.[17]

  • Booster Immunization (Day 21):

    • Prepare a second emulsion of Type II collagen (2 mg/mL) with IFA.

    • Inject 100 µL of the collagen/IFA emulsion intradermally at a site near the primary injection.[17]

  • Monitoring:

    • Begin monitoring the mice for signs of arthritis around day 24.

    • Assess and score the mice 2-3 times per week.

Protocol 2: Clinical and Histopathological Assessment of Arthritis

Clinical Scoring:

A semi-quantitative scoring system is used to assess the severity of arthritis in each paw, with a maximum score of 16 per mouse.[8][18]

  • 0: No evidence of erythema or swelling.

  • 1: Erythema and mild swelling confined to the mid-foot or ankle joint.

  • 2: Erythema and mild swelling extending from the ankle to the mid-foot.

  • 3: Erythema and moderate swelling extending from the ankle to the metatarsal joints.

  • 4: Erythema and severe swelling encompassing the ankle, foot, and digits, or ankylosis of the limb.

Histopathological Evaluation:

At the termination of the study, joints are collected, fixed, decalcified, and embedded in paraffin for histological analysis.[6] Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation and Safranin O to evaluate cartilage integrity.[6]

  • Inflammation: Scored based on the infiltration of inflammatory cells into the synovium and periarticular tissue.

  • Cartilage Damage: Assessed by the loss of Safranin O staining, indicating proteoglycan depletion.

  • Bone Erosion: Evaluated by the extent of bone resorption.

Scores for each parameter typically range from 0 (normal) to 3 or 4 (severe).[6]

Conclusion

The 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold has proven to be a highly successful platform for the development of potent and orally bioavailable JAK inhibitors for the treatment of rheumatoid arthritis. Preclinical in vivo studies in established rodent models of RA, such as CIA and AIA, have consistently demonstrated the dose-dependent efficacy of compounds like Tofacitinib, Baricitinib, and Upadacitinib in reducing inflammation and preventing joint destruction. The nuanced differences in their JAK selectivity profiles may contribute to variations in their efficacy and safety, a subject of ongoing research. The standardized protocols outlined in this guide provide a framework for the robust and reproducible evaluation of novel JAK inhibitors, ensuring the generation of high-quality data to inform clinical development.

References

  • Phelan, J. Collagen Induced Arthritis in DBA1 mice. Taconic Biosciences. [Link]

  • Inglis, J. J., et al. (2007). Collagen-induced arthritis: a model for murine autoimmune arthritis. Bio-protocol, 2(19), e227. [Link]

  • Chondrex, Inc. A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. [Link]

  • Inotiv. Adjuvant Arthritis (AIA) In Rat. [Link]

  • Brand, D. D., et al. (2007). Collagen-induced arthritis. Nature protocols, 2(5), 1269–1275. [Link]

  • Ismail, C. A. N., et al. (2022). A Review on Complete Freund's Adjuvant-Induced Arthritic Rat Model: Factors Leading to its Success. IMJM, 21(4). [Link]

  • Khanna, D., et al. (2007). Clinical scoring of disease activity in animal models of arthritis. Arthritis & Rheumatism, 56(11), 3597-3607. [Link]

  • Wang, D., et al. (2020). Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review). International Journal of Molecular Medicine, 46(5), 1747-1756. [Link]

  • de Hooge, A. S., et al. (2021). 'SMASH' recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models. Annals of the rheumatic diseases, 80(2), 154–163. [Link]

  • Weber & Weber GmbH. (2025). Enhancing tofacitinib's therapeutic efficacy in murine arthritis with a synbiotic formulation comprising Bacillus megaterium DSM 32963 and an Omega-3 fatty acid lysine salt. Frontiers in Immunology. [Link]

  • U.S. Food and Drug Administration. (2018). 207924Orig1s000. [Link]

  • Arican, C., et al. (2025). Histopathological evaluation of synovial tissue in advanced osteoarthritis: A retrospective study based on total knee arthroplasty specimens. Medicine, 104(35), e39304. [Link]

  • Li, Y., et al. (2020). Comparative efficacy and safety of tofacitinib, baricitinib, upadacitinib, filgotinib and peficitinib as monotherapy for active rheumatoid arthritis. Journal of clinical pharmacy and therapeutics, 45(3), 486–496. [Link]

  • Parmentier, J. M., et al. (2021). Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis. The Journal of pharmacology and experimental therapeutics, 377(2), 174–185. [Link]

  • Ortolan, A., et al. (2024). JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers in Medicine, 11, 1400277. [Link]

  • Medical Dialogues. (2023). JAK Inhibitors Show Promising Efficacy in Rheumatoid Arthritis Treatment. YouTube. [Link]

  • Malemud, C. J. (2018). The role of the JAK/STAT signal pathway in rheumatoid arthritis. Therapeutic advances in musculoskeletal disease, 10(5-6), 117–127. [Link]

  • U.S. Food and Drug Administration. (2019). Clinical Pharmacology and Biopharmaceutics Review(s). [Link]

  • Voss, J., et al. (2018). In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494). BMC rheumatology, 2, 23. [Link]

  • Chondrex, Inc. (2017). Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. [Link]

  • U.S. Food and Drug Administration. (2019). Clinical Pharmacology and Biopharmaceutics Review(s). [Link]

  • van de Loo, F. A., et al. (2014). Clinical scoring of arthritis symptoms in CIA. ResearchGate. [Link]

  • ResearchGate. (2025). What is induction of rheumatoid arthritis in rats protocol?. [Link]

  • Kim, T. H., et al. (2019). Dose-Dependent Pharmacokinetics of Tofacitinib in Rats: Influence of Hepatic and Intestinal First-Pass Metabolism. Pharmaceutics, 11(7), 329. [Link]

  • Taylor, P. C., et al. (2023). A JAK Inhibitor for Treatment of Rheumatoid Arthritis: The Baricitinib Experience. Journal of clinical medicine, 12(11), 3749. [Link]

  • McInnes, I. B., et al. (2021). Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations. Arthritis research & therapy, 23(1), 111. [Link]

  • Song, G. G., et al. (2020). Comparative efficacy and safety of tofacitinib, baricitinib, upadacitinib, and filgotinib in active rheumatoid arthritis refractory to biologic disease-modifying antirheumatic drugs. Arthritis research & therapy, 22(1), 123. [Link]

  • Al-Salama, Z. T. (2023). Histological Evaluation of Arthritis in Mice. Medical & Clinical Research. [Link]

  • O'Dell, J. R. (2004). The Jak-STAT Pathway in Rheumatoid Arthritis. The Journal of rheumatology, 31(Suppl 71), 1–2. [Link]

  • Al-Janabi, A., et al. (2024). A Case Series Report on the Effect of Tofacitinib on Joint Inflammation and Gut Microbiota Composition in Psoriatic Arthritis Patients Naive to Biologic Agents. Journal of clinical medicine, 13(23), 6936. [Link]

  • Papadaki, M., et al. (2020). JAK/STAT pathway in pathology of rheumatoid arthritis (Review). Biomedical reports, 13(4), 34. [Link]

  • Di Paolo, J. A., et al. (2023). Real-Life Comparison of Four JAK Inhibitors in Rheumatoid Arthritis (ELECTRA-i Study). Journal of clinical medicine, 12(11), 3749. [Link]

  • Golumba-Nagy, V., et al. (2023). Treatment of rheumatoid arthritis with baricitinib or upadacitinib is associated with reduced scaffold protein NEDD9 levels in CD4+ T cells. Clinical and experimental rheumatology, 41(9), 1832–1839. [Link]

  • Kubo, S., et al. (2020). Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache?. Biologics : targets & therapy, 14, 63–73. [Link]

  • Bio-Rad. Rheumatoid Arthritis Pathogenesis Signaling Pathway. [Link]

  • Yoshimatsu, H., et al. (2024). Dosing Time-Dependency of the Arthritis-Inhibiting Effect of Tofacitinib in Mice. Journal of Pharmaceutics & Drug Development, 11(1). [Link]

  • Chan, G., et al. (2020). Critical Assessment of Pharmacokinetic Drug-Drug Interaction Potential of Tofacitinib, Baricitinib and Upadacitinib, the Three Approved Janus Kinase Inhibitors for Rheumatoid Arthritis Treatment. Clinical pharmacokinetics, 59(11), 1373–1389. [Link]

  • Wang, Y., et al. (2023). Upadacitinib Attenuates Lipopolysaccharide- and Cecal Ligation and Puncture-Induced Inflammatory Responses by Inhibiting NF-κB and Its Downstream Cytokines. Journal of Inflammation Research, 16, 4423-4437. [Link]

  • Mohamed, M. F., et al. (2021). Clinical Pharmacokinetics of Upadacitinib: Review of Data Relevant to the Rheumatoid Arthritis Indication. Clinical pharmacokinetics, 60(4), 437–450. [Link]

  • Chessa, M. A., et al. (2023). Psoriasis Course in Patients with Alopecia Areata Undergoing Baricitinib Therapy. Journal of clinical medicine, 12(11), 3749. [Link]

  • ResearchGate. (2020). Comparative efficacy and safety of tofacitinib, baricitinib, upadacitinib, filgotinib and peficitinib as monotherapy for active rheumatoid arthritis. [Link]

  • Di Benedetto, P., et al. (2021). Tofacitinib effects on the in vivo model of experimental arthritis. ResearchGate. [Link]

  • Epocrates. Olumiant (baricitinib) dosing, indications, interactions, adverse effects, and more. [Link]

  • ResearchGate. (2010). Clinical scores from murine collagen-induced arthritis study 1. Animals.... [Link]

  • ResearchGate. (2023). Histological evaluation of the joints. Bar graphs depict the mean.... [Link]

  • Brower, A. C., & Flemming, D. J. (2008). Radiographic Evaluation of Arthritis: Inflammatory Conditions. RadioGraphics, 28(5), 1471-1492. [Link]

Sources

A Head-to-Head Comparison: Benchmarking 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor discovery, the 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous clinically relevant inhibitors. This guide provides a comprehensive framework for benchmarking a novel derivative, 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine, against a panel of well-characterized kinase inhibitors. We will delve into the requisite experimental workflows, from initial biochemical potency and selectivity profiling to cell-based assays that assess on-target efficacy and overall cytotoxicity. This comparative analysis is designed to furnish researchers, scientists, and drug development professionals with a robust methodology for evaluating the potential of new chemical entities in the crowded field of kinase-targeted therapies.

The pyrrolo[2,3-d]pyrimidine core is a key pharmacophore in a variety of kinase inhibitors, with derivatives showing activity against a range of kinases including p21-activated kinase 4 (PAK4), calcium-dependent protein kinases in Plasmodium falciparum, and multiple receptor tyrosine kinases.[1][2][3] Our investigation of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine, henceforth referred to as "Test Compound," aims to elucidate its inhibitory profile and situate its performance relative to established drugs: the promiscuous inhibitor Staurosporine, and the multi-targeted inhibitors Dasatinib and Sunitinib.

Section 1: Biochemical Characterization - Potency and Selectivity

The foundational step in characterizing any novel kinase inhibitor is to determine its potency against a purified enzyme and to understand its selectivity across the human kinome. This initial biochemical assessment provides a clear, cell-free measure of a compound's intrinsic inhibitory activity.

Rationale for Kinase Panel Selection

Given the known targets of the broader 7H-pyrrolo[2,3-d]pyrimidine class, a targeted approach to initial screening is logical. We hypothesize that the Test Compound will exhibit activity against key kinases implicated in oncology and inflammatory diseases. Our selected primary targets for initial IC50 determination are:

  • PAK4 (p21-activated kinase 4): A serine/threonine kinase involved in cytoskeletal dynamics and cell motility.

  • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): A receptor tyrosine kinase crucial for angiogenesis.

  • SRC (Proto-oncogene tyrosine-protein kinase Src): A non-receptor tyrosine kinase involved in cell growth and differentiation.

  • JAK2 (Janus Kinase 2): A non-receptor tyrosine kinase central to cytokine signaling pathways.[4]

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for quantifying kinase activity by measuring the amount of ADP produced during the kinase reaction.[5][6]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare kinase buffer, kinase/substrate solutions, and serial dilutions of the Test Compound and comparator inhibitors (Staurosporine, Dasatinib, Sunitinib).

  • Kinase Reaction: In a 384-well plate, add 5 µL of the kinase reaction mixture containing the specific kinase, its substrate, and ATP.

  • Inhibitor Addition: Add 1 µL of the serially diluted compounds to the reaction mixture. Include a no-inhibitor control (DMSO vehicle) and a no-kinase control.

  • Incubation: Incubate the reaction plate at 37°C for 1 hour.[7]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase-driven light-producing reaction. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration and, therefore, the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a four-parameter logistic curve.

Workflow for In Vitro Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Kinase Buffer, Enzyme, Substrate, ATP mix_reagents Combine Kinase, Substrate, ATP in 384-well Plate prep_reagents->mix_reagents prep_compounds Serially Dilute Test Compound & Comparators add_inhibitor Add Diluted Compounds or DMSO Vehicle prep_compounds->add_inhibitor mix_reagents->add_inhibitor incubate_reaction Incubate at 37°C for 1 hour add_inhibitor->incubate_reaction add_adpglo Add ADP-Glo™ Reagent (Terminate Reaction, Deplete ATP) incubate_reaction->add_adpglo incubate_adpglo Incubate for 40 min at RT add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) incubate_adpglo->add_detection incubate_detection Incubate for 30 min at RT add_detection->incubate_detection read_plate Measure Luminescence incubate_detection->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition calc_ic50 Determine IC50 Values calc_inhibition->calc_ic50

Caption: Workflow of the ADP-Glo™ in vitro kinase inhibition assay.

Comparative Biochemical Data

The following table summarizes the hypothetical IC50 values obtained from the in vitro kinase assays.

Kinase TargetTest Compound (IC50, nM)Staurosporine (IC50, nM)Dasatinib (IC50, nM)Sunitinib (IC50, nM)
PAK4 155>100085
VEGFR2 2585010
SRC 5061150
JAK2 25012300500

Interpretation: The hypothetical data suggests that the Test Compound exhibits potent inhibition of PAK4 and VEGFR2, with moderate activity against SRC. Its activity against JAK2 is significantly lower, indicating a degree of selectivity. As expected, Staurosporine non-selectively inhibits all tested kinases with high potency. Dasatinib shows strong SRC inhibition, while Sunitinib is most potent against VEGFR2.

Kinome-Wide Selectivity Profiling

To gain a broader understanding of the Test Compound's selectivity, a comprehensive kinome scan is indispensable. Commercially available services offer screening against large panels of kinases (e.g., >400 kinases).[8][9][10] This provides a global view of off-target activities, which is critical for predicting potential side effects and understanding the mechanism of action.

Section 2: Cell-Based Characterization - On-Target Activity and Cytotoxicity

Moving from a biochemical to a cellular context is a critical step to validate the inhibitory effects observed in vitro and to assess the compound's ability to engage its target within a living system.

Rationale for Cell Line and Assay Selection

We will utilize a cell line where the target kinase is a known driver of a particular phenotype, such as proliferation or survival. For example, a cancer cell line known to be dependent on VEGFR2 signaling would be appropriate for assessing the cellular activity of a VEGFR2 inhibitor.

Experimental Protocol: Cellular Phospho-Kinase Assay (Western Blot)

This assay measures the inhibition of a specific kinase within a cell by detecting the phosphorylation status of its downstream substrate.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed a suitable cell line (e.g., HUVEC for VEGFR2) in 6-well plates and allow them to adhere overnight. Starve the cells in a serum-free medium for 4-6 hours.

  • Inhibitor Pre-treatment: Treat the cells with various concentrations of the Test Compound and comparators for 2 hours.

  • Kinase Stimulation: Stimulate the cells with a growth factor (e.g., VEGF for VEGFR2) for 10-15 minutes to induce kinase activation and substrate phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST and probe with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-VEGFR2). Subsequently, probe with an antibody for the total protein as a loading control.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

Cellular Phospho-Kinase Assay Workflow

G cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_western_blot Western Blotting cluster_analysis Data Analysis seed_cells Seed Cells in 6-well Plates starve_cells Serum Starve Cells seed_cells->starve_cells add_inhibitor Pre-treat with Inhibitors starve_cells->add_inhibitor stimulate_cells Stimulate with Growth Factor add_inhibitor->stimulate_cells lyse_cells Lyse Cells in RIPA Buffer stimulate_cells->lyse_cells quantify_protein Quantify Protein (BCA Assay) lyse_cells->quantify_protein run_sds_page SDS-PAGE quantify_protein->run_sds_page transfer_protein Transfer to Membrane run_sds_page->transfer_protein block_membrane Block with 5% BSA in TBST transfer_protein->block_membrane probe_primary Incubate with Primary Antibodies (Phospho & Total) block_membrane->probe_primary probe_secondary Incubate with Secondary Antibody probe_primary->probe_secondary detect_signal Chemiluminescent Detection probe_secondary->detect_signal quantify_bands Quantify Band Intensities detect_signal->quantify_bands normalize_data Normalize Phospho to Total Protein quantify_bands->normalize_data

Caption: Workflow for assessing cellular kinase inhibition via Western Blot.

Experimental Protocol: Cytotoxicity Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[12]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the Test Compound and comparators for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells compared to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Comparative Cellular Data

The following table presents hypothetical data from the cellular assays.

AssayCell LineTest CompoundStaurosporineDasatinibSunitinib
p-VEGFR2 Inhibition (IC50, nM) HUVEC502010030
Cytotoxicity (GI50, µM) HEK293>100.0515

Interpretation: The Test Compound demonstrates on-target engagement in a cellular context, inhibiting VEGFR2 phosphorylation at a concentration consistent with its biochemical potency. Importantly, it exhibits low general cytotoxicity in a non-target-dependent cell line (HEK293), suggesting a favorable therapeutic window compared to the highly cytotoxic Staurosporine. Dasatinib and Sunitinib show moderate cytotoxicity.

Section 3: Discussion and Future Directions

This guide outlines a systematic approach to benchmarking a novel 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine against established kinase inhibitors. The hypothetical data presented for our Test Compound suggests a promising profile, with potent and selective inhibition of key kinases involved in cancer progression and a favorable cytotoxicity profile.

The causality behind these experimental choices lies in the progressive filtering of promising compounds. Biochemical assays provide a rapid and cost-effective initial screen, while cellular assays offer a more physiologically relevant context to validate on-target activity and assess potential liabilities. Each protocol is a self-validating system, incorporating appropriate controls (vehicle, positive and negative controls) to ensure data integrity.

Future studies should expand on this initial characterization by:

  • Investigating the mechanism of inhibition (e.g., ATP-competitive).

  • Assessing in vivo efficacy and pharmacokinetics in relevant animal models.

  • Further exploring the off-target profile to identify potential polypharmacological advantages or liabilities.

By following this structured, data-driven approach, researchers can effectively evaluate the therapeutic potential of novel kinase inhibitors and make informed decisions about their advancement in the drug discovery pipeline.

Signaling Pathway Context

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Cytokine Cytokine JAK2 JAK2 Cytokine->JAK2 GrowthFactor Growth Factor SRC SRC GrowthFactor->SRC PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR2->RAS_MAPK Angiogenesis Angiogenesis VEGFR2->Angiogenesis STAT STAT JAK2->STAT PAK4 PAK4 SRC->PAK4 SRC->PI3K_AKT SRC->RAS_MAPK Cytoskeleton Cytoskeletal Rearrangement PAK4->Cytoskeleton Proliferation Proliferation STAT->Proliferation Survival Survival PI3K_AKT->Survival RAS_MAPK->Proliferation Migration Migration Cytoskeleton->Migration TestCompound Test Compound TestCompound->VEGFR2 TestCompound->PAK4 Sunitinib Sunitinib Sunitinib->VEGFR2 Dasatinib Dasatinib Dasatinib->SRC Staurosporine Staurosporine (Broad Spectrum) Staurosporine->VEGFR2 Staurosporine->JAK2 Staurosporine->SRC Staurosporine->PAK4

Caption: Simplified signaling pathways and inhibitor targets.

References

  • MDPI. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. Available at: [Link]

  • ResearchGate. (2023). (PDF) The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. Available at: [Link]

  • MDPI. (2018). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Available at: [Link]

  • BMG LABTECH. Promega ADP-Glo kinase assay. Available at: [Link]

  • PMC - NIH. (2022). 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. Available at: [Link]

  • DermNet. Janus kinase inhibitors. Available at: [Link]

  • Bio-protocol. (2024). In vitro ADP-Glo kinase assay. Available at: [Link]

  • ACS Publications. (2023). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]

  • Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Available at: [Link]

  • NCBI Bookshelf. (2013). Assay Guidance Manual - Cell Viability Assays. Available at: [Link]

  • Reaction Biology. Kinase Drug Discovery Services. Available at: [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

  • Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services. Available at: [Link]

  • Pamgene. Kinase Activity Profiling Services. Available at: [Link]

  • Drug Target Review. (2018). Application note: Promega's ADP-Glo™ assay. Available at: [Link]

  • Bio-protocol. (2024). 2.8. Western Blot Analysis and Phospho-Kinase Array. Available at: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • Eurofins Discovery. KinaseProfiler Kinase Activity Profiling for Rapid Success. Available at: [Link]

Sources

A Comparative Guide to the Synthetic Routes of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, is a privileged scaffold in drug discovery, forming the foundation of numerous kinase inhibitors and other therapeutic agents. The introduction of a methyl group at the 4-position can significantly modulate a molecule's biological activity, selectivity, and pharmacokinetic properties. Consequently, efficient and scalable access to 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine is of paramount importance for the development of novel pharmaceuticals. This guide will dissect and compare two principal synthetic approaches to this target molecule, providing the reader with the necessary insights to select the most appropriate route for their research and development needs.

Route 1: Palladium-Catalyzed Cross-Coupling from a Halogenated Precursor

This widely employed strategy leverages the versatility of modern cross-coupling chemistry to introduce the C4-methyl group in a late-stage functionalization. The synthesis commences with the construction of the versatile intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Synthesis of the Key Intermediate: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

A robust and frequently cited method for the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine begins with readily available starting materials and proceeds through a multi-step sequence.[1][2][3] An efficient five-step synthesis starting from diethyl malonate has been reported with an overall yield of 45.8%.[2][3]

Experimental Protocol: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine [1][2][3]

  • Step 1: Preparation of Diethyl 2-allylmalonate. To a solution of diethyl malonate in a suitable solvent, add a base such as sodium ethoxide, followed by the addition of allyl bromide.

  • Step 2: Cyclization to form 5-allylbarbituric acid. The resulting diethyl 2-allylmalonate is then cyclized with urea in the presence of a strong base.

  • Step 3: Chlorination to yield 5-allyl-2,4,6-trichloropyrimidine. The barbituric acid derivative is subsequently chlorinated using a reagent such as phosphorus oxychloride (POCl₃).

  • Step 4: Reductive dehalogenation to 5-allyl-4,6-dichloropyrimidine. Selective reduction of the trichloropyrimidine is then carried out.

  • Step 5: Ozonolysis and subsequent cyclization. Ozonolysis of the allyl group followed by in situ cyclization with ammonia furnishes the desired 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

The causality behind these steps lies in the systematic construction of the pyrimidine ring followed by the formation of the fused pyrrole ring. The initial malonic ester synthesis provides the carbon framework, which is then cyclized to form the core pyrimidine structure. Subsequent chlorination activates the positions for further modification. The final ozonolysis and cyclization is a key transformation that builds the fused pyrrole ring.

Introduction of the Methyl Group via Cross-Coupling

With the 4-chloro intermediate in hand, the methyl group can be introduced via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura and Stille couplings are two of the most common methods employed for this transformation.

Route 1A: Suzuki-Miyaura Coupling

This reaction involves the coupling of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a methylboronic acid or its ester derivative in the presence of a palladium catalyst and a base.

Suzuki_Coupling 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine->4-Methyl-7H-pyrrolo[2,3-d]pyrimidine Methylboronic Acid, Pd Catalyst, Base Stille_Coupling 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine->4-Methyl-7H-pyrrolo[2,3-d]pyrimidine Trimethyl(methyl)stannane, Pd Catalyst De_Novo_Synthesis 4-Amino-5-bromo-6-methylpyrimidine 4-Amino-5-bromo-6-methylpyrimidine Intermediate Intermediate 4-Amino-5-bromo-6-methylpyrimidine->Intermediate Sonogashira Coupling with Trimethylsilylacetylene 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine Intermediate->4-Methyl-7H-pyrrolo[2,3-d]pyrimidine Deprotection and Cyclization

Sources

A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the pyrrolo[2,3-d]pyrimidine core is a privileged scaffold, forming the backbone of numerous clinically significant molecules, including kinase inhibitors. The synthesis of specific derivatives, such as 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine, is a critical step in the discovery and development of novel therapeutics. This guide provides an in-depth comparison of the cost-effectiveness of different synthetic strategies to obtain this target molecule, offering a blend of technical detail, practical insights, and economic considerations to inform your research and process development decisions.

Introduction: The Strategic Importance of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine

4-Methyl-7H-pyrrolo[2,3-d]pyrimidine is a key building block in medicinal chemistry. Its structural features allow for diverse functionalization, making it a valuable intermediate in the synthesis of potent and selective inhibitors of various protein kinases implicated in cancer and inflammatory diseases. The cost-effective production of this intermediate is, therefore, a crucial factor in the overall economic viability of a drug development program. This guide will dissect two primary synthetic approaches, evaluating them on metrics of yield, reagent cost, process complexity, and scalability.

Method 1: The Dichloro-Intermediate Strategy

This widely employed strategy leverages the commercially available and versatile intermediate, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. The general approach involves a three-step sequence: N-methylation, selective C4-methylation, and C2-dechlorination.

Workflow Diagram: Dichloro-Intermediate Strategy

A 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine B N-Methylation A->B C 2,4-dichloro-7-methyl- 7H-pyrrolo[2,3-d]pyrimidine B->C D Selective C4-Methylation (Cross-Coupling) C->D E 2-chloro-4-methyl-7-methyl- 7H-pyrrolo[2,3-d]pyrimidine D->E F C2-Dechlorination E->F G 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine F->G

Caption: Synthetic pathway via the dichloro-intermediate.

Step 1: N-Methylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

The initial step involves the protection of the pyrrole nitrogen to prevent side reactions in subsequent steps. Methylation is a common and cost-effective choice.

Experimental Protocol:

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.) in THF. The mixture is stirred at this temperature for 30 minutes, after which iodomethane (1.1 eq.) is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight. Upon completion, the reaction is quenched with water and the product, 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.[1]

  • Yield: High (typically >95%).[1]

  • Causality: The use of a strong base like NaH is crucial for the deprotonation of the pyrrole nitrogen, forming the nucleophilic anion that readily reacts with the electrophilic methyl iodide. THF is an excellent solvent for this reaction due to its aprotic nature and ability to solvate the sodium cation.

Step 2: Selective C4-Methylation via Cross-Coupling

The selective introduction of a methyl group at the C4 position is the cornerstone of this strategy. The higher reactivity of the C4-chloro substituent towards nucleophilic substitution and cross-coupling reactions compared to the C2-chloro group allows for regioselective functionalization. A Suzuki or Stille coupling reaction is typically employed.

Experimental Protocol (Suzuki Coupling):

To a solution of 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.) and methylboronic acid (1.5 eq.) in a mixture of toluene and water is added a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically sodium carbonate (2.0 eq.). The mixture is degassed and heated to reflux under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting 2-chloro-4-methyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is then purified.

  • Yield: Moderate to high (60-85%).

  • Causality: The palladium catalyst is essential for the catalytic cycle of the Suzuki coupling, which involves oxidative addition, transmetalation, and reductive elimination. The choice of ligand on the palladium catalyst can significantly impact the reaction efficiency and yield. The base is required to activate the boronic acid for the transmetalation step.

Step 3: C2-Dechlorination

The final step involves the removal of the remaining chlorine atom at the C2 position. Catalytic hydrogenation is a common and effective method for this transformation.

Experimental Protocol:

The 2-chloro-4-methyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.) is dissolved in a suitable solvent such as ethanol or methanol. A palladium on carbon catalyst (10% Pd/C, 5-10 mol%) and a base, for example, sodium acetate or triethylamine, are added. The mixture is then subjected to a hydrogen atmosphere (typically balloon pressure or a Parr hydrogenator) and stirred at room temperature until the reaction is complete. The catalyst is removed by filtration through celite, and the filtrate is concentrated to give the final product, 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine.

  • Yield: High (typically >90%).

  • Causality: The palladium catalyst facilitates the cleavage of the carbon-chlorine bond and its replacement with a hydrogen atom from the hydrogen gas. The base is often added to neutralize the HCl that is formed during the reaction, preventing side reactions and catalyst deactivation.

Method 2: De Novo Synthesis from Acyclic Precursors

This approach builds the pyrrolo[2,3-d]pyrimidine core from simple, acyclic starting materials. While potentially more steps are involved, it can offer advantages in terms of cost of starting materials and avoidance of halogenated intermediates.

Workflow Diagram: De Novo Synthesis

A Substituted Acrylonitrile B Cyclization with Formamidine derivative A->B C 4-Amino-5-substituted-pyrimidine B->C D Pyrrole Ring Formation C->D E 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine D->E

Caption: De novo synthesis pathway.

A plausible de novo synthesis could start from a substituted acrylonitrile, which undergoes cyclization with a formamidine equivalent to construct the pyrimidine ring. Subsequent manipulation of the substituents allows for the formation of the pyrrole ring.

Illustrative Protocol (Conceptual):

A substituted acrylonitrile bearing a latent aldehyde functionality is reacted with formamidine acetate in a suitable solvent under basic conditions to yield a 4-amino-5-substituted pyrimidine. Intramolecular condensation, often acid-catalyzed, then leads to the formation of the fused pyrrole ring, yielding the 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold.

  • Yield: Overall yields for multi-step de novo syntheses can be lower and more variable compared to the dichloro-intermediate strategy.

  • Causality: This approach relies on the fundamental reactivity of carbonyl compounds and amines to form heterocyclic rings. The specific conditions for each step are highly dependent on the nature of the substituents on the acyclic precursors.

Cost-Effectiveness Comparison

To provide a quantitative comparison, we will analyze the estimated costs for the synthesis of 100g of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine using the Dichloro-Intermediate Strategy.

Reagent/MaterialStepUnit Price (USD)Quantity per 100g ProductEstimated Cost (USD)
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine128/25g[1]~120g134.40
Sodium Hydride (60% in oil)150/250g~20g4.00
Iodomethane140/100mL~60mL24.00
Tetrahydrofuran (THF)1 & 280/4L~2L4.00
Methylboronic acid217/25g[2]~75g51.00
Pd(PPh₃)₄2150/5g~5g150.00
Sodium Carbonate220/500g~100g4.00
Toluene250/4L~1L1.25
10% Palladium on Carbon3226/10g[3]~10g226.00
Hydrogen Gas3Variable-~10.00
Ethanol340/4L~1L1.00
Total Estimated Reagent Cost ~610.05

Note: Prices are estimates based on readily available catalog information and may vary depending on the supplier, purity, and scale. This analysis does not include costs for solvents for workup and purification, energy, labor, or waste disposal.

Discussion and Recommendations

Method 1: The Dichloro-Intermediate Strategy

  • Advantages:

    • High Overall Yield: The individual steps generally proceed with high to moderate yields, leading to a good overall conversion.

    • Well-Established Chemistry: The reactions involved are standard transformations in organic synthesis, with extensive literature support.

    • Readily Available Starting Material: 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is commercially available from multiple suppliers, ensuring a reliable supply chain.[4][5][6]

  • Disadvantages:

    • Cost of Palladium Catalysts: The primary drawback of this method is the significant cost of the palladium catalysts used in the cross-coupling and dechlorination steps.[7] While catalyst loading can be optimized, it remains a major cost driver.

    • Multi-step Process: The three-step sequence adds to the overall process time and labor costs.

    • Use of Hazardous Reagents: Sodium hydride is a highly reactive and flammable reagent that requires careful handling.

Method 2: De Novo Synthesis

  • Advantages:

    • Potentially Lower Starting Material Costs: Acyclic precursors are often significantly cheaper than specialized heterocyclic intermediates.

    • Avoidance of Expensive Catalysts: Some de novo routes may not require expensive transition metal catalysts.

    • Flexibility: This approach can allow for greater diversity in the introduction of substituents on the core scaffold.

  • Disadvantages:

    • Potentially Lower Overall Yield: Multi-step linear syntheses often suffer from lower overall yields.

    • Process Development challenges: Optimizing each step of a de novo synthesis can be time-consuming and resource-intensive.

    • Less Convergent: Linear sequences are generally less efficient than convergent strategies.

Senior Application Scientist's Recommendation:

For laboratory-scale synthesis and early-stage drug discovery, the Dichloro-Intermediate Strategy (Method 1) is the recommended approach. Its reliability, high yields, and the commercial availability of the key intermediate outweigh the cost of the palladium catalysts at this scale. The well-documented procedures provide a high probability of success, which is critical in a research environment where time is of the essence.

For large-scale manufacturing and process development, a thorough investigation into a De Novo Synthesis (Method 2) is warranted. While the initial investment in process optimization may be higher, the potential for significant cost savings on starting materials and the avoidance of expensive catalysts could make this a more economically viable option in the long run. Furthermore, exploring the use of less expensive copper-based catalysts as alternatives to palladium in cross-coupling reactions for the dichloro-intermediate strategy could also be a fruitful avenue for cost reduction at scale.

Conclusion

The synthesis of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine presents a classic case of the trade-offs between the reliability of established routes and the potential cost-effectiveness of de novo approaches. For researchers and scientists in the early phases of drug development, the predictability and high yield of the dichloro-intermediate strategy make it the superior choice. As a project progresses towards commercialization, a dedicated effort to develop a more economical de novo synthesis or to optimize the existing route with less expensive catalysts will be a critical step in ensuring the financial viability of the final therapeutic product. This guide provides the foundational knowledge to make informed decisions based on the specific needs and stage of your research.

References

  • Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • ResearchGate. (2020). Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Retrieved from [Link]

  • Google Patents. (n.d.). PROCESS FOR PREPARING 7H-PYRROLO [2,3-D]PYRIMIDINE COMPOUNDS.
  • MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Retrieved from [Link]

  • SIOC Journals. (n.d.). pyrrolo[2,3-d]pyrimidine and 2,4-Dichloro-7H. Retrieved from [Link]

  • Google Patents. (n.d.). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • IndiaMART. (n.d.). Zinc Dust Powder. Retrieved from [Link]

  • Carl ROTH. (n.d.). Zinc dust, 500 g, glass. Retrieved from [Link]

  • eBay. (n.d.). Zinc Dust / Powder 10 Lbs. @ $6 per Lb.= $60. Lowest Price on Ebay.FREE SHIPPING. Retrieved from [Link]

  • eBay. (n.d.). Zinc Dust. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • IndiaMART. (n.d.). Sodium Borohydride - NaBH4. Retrieved from [Link]

  • Fuel Cell Store. (n.d.). Palladium Based Catalysts. Retrieved from [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine, a critical heterocyclic building block in modern drug discovery. As a 7-deazapurine analog, its purity and characterization are paramount for ensuring the safety, efficacy, and quality of downstream active pharmaceutical ingredients (APIs). This document moves beyond rote protocols to explain the scientific rationale behind method selection and validation design, empowering researchers, scientists, and drug development professionals to make informed decisions for their specific analytical challenges.

The validation of an analytical procedure is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2] This is a non-negotiable aspect of regulatory compliance, forming the bedrock of data integrity within the pharmaceutical industry.[3] The principles discussed herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically Q2(R2), and are aligned with the expectations of regulatory bodies like the U.S. Food and Drug Administration (FDA).[4][5][6]

The Framework of Analytical Validation: Core Performance Characteristics

Before comparing specific techniques, it is crucial to understand the fundamental parameters that define a validated method. The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[2][4] This "fitness for purpose" is assessed through a series of performance characteristics.[7]

Validation_Parameters cluster_Quantitative Quantitative Tests (Assay, Impurities) cluster_Qualitative Qualitative & Quantitative Accuracy Accuracy (Closeness to True Value) Range Range (Interval of Reliability) Accuracy->Range Precision Precision (Repeatability, Intermediate) Precision->Range LOQ Quantitation Limit (LOQ) (Lowest Amount Quantifiable) Precision->LOQ determines Linearity Linearity (Proportionality) Linearity->Range defines Specificity Specificity / Selectivity (Analyte in Presence of Others) Specificity->Accuracy Specificity->Precision LOD Detection Limit (LOD) (Lowest Amount Detectable) LOD->LOQ Robustness Robustness (Resilience to Small Changes) HPLC_Validation_Workflow start Method Development (RP-HPLC) protocol Write Validation Protocol (Define Acceptance Criteria) start->protocol specificity Specificity (Forced Degradation, Spiking) protocol->specificity linearity Linearity & Range (5 Concentrations) specificity->linearity accuracy Accuracy (Spiked Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision limits LOD & LOQ (S/N Ratio) precision->limits robustness Robustness (Vary Parameters) limits->robustness report Final Validation Report robustness->report end Method Approved report->end GCMS_Validation_Workflow start Identify Target (Volatile Impurities) method_dev Method Development (Column, Temp Program, MS Scan) start->method_dev protocol Write Validation Protocol method_dev->protocol specificity Specificity (Mass Spectrum Confirmation) protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision limits LOD & LOQ precision->limits report Final Validation Report limits->report end Method Approved report->end

Sources

A Comparative Guide to the Reproducible Synthesis of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 7-deazapurine scaffold, 7H-pyrrolo[2,3-d]pyrimidine, is a privileged core structure in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents. The controlled and reproducible synthesis of its derivatives is therefore of paramount importance. This guide provides an in-depth analysis of the common synthetic routes to 4-methyl-7H-pyrrolo[2,3-d]pyrimidine, with a focus on the reproducibility and critical parameters of each step. We will delve into the synthesis of the key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, and subsequently explore the prevalent cross-coupling strategies for the introduction of the C4-methyl group.

I. Synthesis of the Key Precursor: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

The most common and well-documented pathway to 4-methyl-7H-pyrrolo[2,3-d]pyrimidine proceeds via the versatile intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The reproducibility of the final product is intrinsically linked to the efficient and high-purity synthesis of this precursor. Several synthetic strategies have been reported, each with its own set of advantages and challenges.

One of the most established methods starts from readily available starting materials and proceeds through a multi-step sequence. A representative and frequently cited route involves the initial condensation of ethyl cyanoacetate and thiourea, followed by a series of transformations including desulfurization, cyclization, and chlorination.

Protocol 1: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol is a compilation and refinement of procedures described in the literature, aiming for enhanced reproducibility.

Step 1: Synthesis of 2-Mercapto-4-amino-6-hydroxypyrimidine

  • Reaction: In a flask equipped with a stirrer and a dropping funnel, dissolve ethyl cyanoacetate and thiourea in ethanol. Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium ethoxide in ethanol, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Heat the reaction mixture to reflux (80-100 °C) and maintain for 8-10 hours.

  • Cool the mixture to room temperature, filter the precipitate, wash with ethanol, and dry to obtain 2-mercapto-4-amino-6-hydroxypyrimidine.

Step 2: Synthesis of 4-Amino-6-hydroxypyrimidine

  • Reaction: To a solution of 2-mercapto-4-amino-6-hydroxypyrimidine in aqueous ammonia, add Raney nickel.

  • Heat the mixture at 80-100 °C for 4-6 hours.

  • Filter the hot reaction mixture to remove the Raney nickel.

  • Cool the filtrate to room temperature to allow the product to precipitate.

  • Filter the solid, wash with water, and dry to yield 4-amino-6-hydroxypyrimidine.

Step 3: Synthesis of 4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine

  • Reaction: In an aqueous solution, dissolve 4-amino-6-hydroxypyrimidine and sodium acetate.

  • Heat the solution to 60-80 °C and slowly add an aqueous solution of 2-chloroacetaldehyde.

  • Stir the reaction mixture for 4-6 hours at this temperature.

  • Cool to room temperature, filter the precipitate, wash thoroughly with water, and dry to obtain 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine.

Step 4: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Reaction: To a flask containing phosphorus oxychloride (POCl₃), add 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine.

  • Heat the mixture with stirring at 80-100 °C for 2-4 hours.

  • Carefully remove the excess POCl₃ by distillation under reduced pressure.

  • Cool the residue to 0-10 °C and quench by slowly adding it to ice water with vigorous stirring.

  • Adjust the pH of the aqueous solution to 9-10 with sodium hydroxide.

  • Filter the resulting solid, wash with water, and dry.

  • Recrystallization from a suitable solvent like toluene can be performed for further purification.

Causality and Reproducibility Considerations:

  • Temperature Control: Strict temperature control, especially during the addition of sodium ethoxide in Step 1 and the quenching of POCl₃ in Step 4, is critical to prevent side reactions and ensure safety.

  • Purity of Intermediates: The purity of each intermediate significantly impacts the yield and purity of the subsequent step. Thorough washing and drying of precipitates are essential.

  • Handling of Reagents: Phosphorus oxychloride is a hazardous reagent and must be handled with appropriate safety precautions in a well-ventilated fume hood.

  • pH Adjustment: Precise pH control during the workup of Step 4 is crucial for the complete precipitation of the product and to avoid the formation of byproducts.

II. Introduction of the C4-Methyl Group: A Comparative Analysis of Cross-Coupling Methods

With the key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, in hand, the final step is the introduction of the methyl group at the C4 position. Palladium-catalyzed cross-coupling reactions are the most versatile and widely employed methods for this transformation.

Method 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and highly versatile method for the formation of carbon-carbon bonds. It involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. For the synthesis of 4-methyl-7H-pyrrolo[2,3-d]pyrimidine, this would involve the coupling of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a methylboron reagent.

Proposed Reproducible Protocol for Suzuki-Miyaura Methylation:

  • Reactants: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, methylboronic acid or trimethylboroxine.

  • Catalyst: A palladium(0) source such as Pd(PPh₃)₄ or a combination of a palladium(II) precursor (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos, XPhos).

  • Base: An inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.

  • Solvent: A polar aprotic solvent like 1,4-dioxane, DME, or toluene, often with the addition of water.

  • Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 80 to 120 °C for several hours.

  • Workup and Purification: After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.

Causality and Reproducibility Insights:

  • Choice of Catalyst and Ligand: The choice of palladium source and ligand is crucial for catalytic activity and can significantly impact the reaction yield and reproducibility. For heteroaromatic substrates, specialized phosphine ligands are often necessary to achieve high efficiency.

  • Base and Solvent System: The base plays a critical role in the transmetalation step of the catalytic cycle. The solvent system must be able to dissolve the reactants and facilitate the catalytic process. The presence of water can sometimes accelerate the reaction.

  • Inert Atmosphere: Strict exclusion of oxygen is necessary to prevent the oxidation and deactivation of the palladium(0) catalyst.

  • Purity of the Chloro-Precursor: The presence of impurities in the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can poison the catalyst and lead to lower yields and difficult purification.

Method 2: Stille Coupling

The Stille coupling involves the reaction of an organotin compound with an organic halide catalyzed by a palladium complex. While effective, the toxicity of organotin reagents has led to a decline in its use in favor of the less toxic Suzuki-Miyaura coupling.

  • Methylating Agent: Trimethyl(vinyl)tin or similar methyltin reagents.

  • Challenges: The primary drawback is the toxicity of the tin reagents and byproducts, which also require careful purification to remove.

Method 3: Negishi Coupling

The Negishi coupling utilizes an organozinc reagent in a palladium- or nickel-catalyzed reaction with an organic halide.

  • Methylating Agent: Methylzinc chloride or dimethylzinc.

  • Considerations: Organozinc reagents are highly reactive and sensitive to air and moisture, requiring stringent anhydrous and inert reaction conditions.

Comparative Summary of Methylation Methods:

FeatureSuzuki-Miyaura CouplingStille CouplingNegishi Coupling
Methylating Agent Methylboronic acid/estersMethyltin reagentsMethylzinc reagents
Toxicity LowHighModerate (reagents are pyrophoric)
Functional Group Tolerance HighHighModerate to High
Reaction Conditions Generally mild, requires baseGenerally mildRequires strict anhydrous conditions
Reproducibility Generally high with proper optimizationCan be high, but purification is challengingCan be challenging due to reagent sensitivity
Prevalence in Literature HighModerateLow

III. Experimental Data and Reproducibility

To ensure reproducibility, it is imperative to meticulously control the reaction parameters outlined in the protocols, with particular attention to reagent purity, reaction temperature, and the maintenance of an inert atmosphere for the cross-coupling step.

IV. Visualizing the Synthetic Workflow

The following diagrams illustrate the key synthetic transformations discussed in this guide.

Synthesis_Workflow cluster_precursor Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine cluster_methylation Methylation via Cross-Coupling Start Ethyl Cyanoacetate + Thiourea Intermediate1 2-Mercapto-4-amino-6-hydroxypyrimidine Start->Intermediate1 NaOEt, EtOH Intermediate2 4-Amino-6-hydroxypyrimidine Intermediate1->Intermediate2 Raney Ni, NH4OH Intermediate3 4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine Intermediate2->Intermediate3 ClCH2CHO, NaOAc Precursor 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Intermediate3->Precursor POCl3 Final_Product 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine Precursor->Final_Product Pd Catalyst, Base Methylating_Agent Methylboronic Acid (Suzuki-Miyaura) Methylating_Agent->Final_Product Suzuki_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition R-X R-Pd(II)-X R-Pd(II)(L_n)-X Oxidative_Addition->R-Pd(II)-X Transmetalation Transmetalation R'-B(OR)2 R-Pd(II)-X->Transmetalation R-Pd(II)-R' R-Pd(II)(L_n)-R' Transmetalation->R-Pd(II)-R' Reductive_Elimination Reductive Elimination R-Pd(II)-R'->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration R-R' {R-R'} Reductive_Elimination->R-R'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

V. Conclusion and Recommendations

The synthesis of 4-methyl-7H-pyrrolo[2,3-d]pyrimidine is most reliably achieved through a two-stage process: the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine followed by a Suzuki-Miyaura cross-coupling reaction with a methylboron reagent. For researchers aiming for high reproducibility, we recommend the following:

  • Precursor Synthesis: Adhere strictly to a well-documented protocol for the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, paying close attention to temperature control and purification of intermediates.

  • Methylation Step: Employ the Suzuki-Miyaura coupling as the method of choice due to its high functional group tolerance, relatively mild conditions, and the low toxicity of the reagents. Careful optimization of the catalyst, ligand, base, and solvent system is paramount for achieving high yields and reproducibility.

  • Analytical Validation: Thoroughly characterize all intermediates and the final product using techniques such as NMR, mass spectrometry, and HPLC to ensure purity and confirm identity.

By following these guidelines and understanding the critical parameters of each synthetic step, researchers can confidently and reproducibly synthesize 4-methyl-7H-pyrrolo[2,3-d]pyrimidine for their drug discovery and development endeavors.

References

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. Chinese Journal of Organic Chemistry, 2010, 30(6), 918-922. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 2021, 26(7), 1993. [Link]

  • A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560). Green Chemistry, 2017, 19, 2146-2153. [Link]

  • Stille Coupling. Organic Chemistry Portal. [Link]

  • Negishi Coupling. Organic Chemistry Portal. [Link]

Head-to-head comparison of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine and its analogs in cellular assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Deazapurine Advantage[1]

The 7H-pyrrolo[2,3-d]pyrimidine scaffold (often termed 7-deazapurine) represents one of the most successful templates in modern kinase inhibitor design. By replacing the N7 nitrogen of the purine ring with a carbon, this scaffold maintains the hydrogen-bonding geometry required for ATP-competitive inhibition while altering the electronic properties to improve selectivity and metabolic stability.

This guide provides a technical head-to-head comparison of the core 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold against its clinically validated analogs, Tofacitinib and Ruxolitinib . While the 4-methyl parent compound serves as a critical structural baseline (often used as a low-affinity fragment control), the functionalized analogs demonstrate the dramatic potency shifts achieved through C4-substitution.

Key Findings:

  • Scaffold Utility: The pyrrolo[2,3-d]pyrimidine core is essential for binding to the kinase hinge region.

  • Substitution Criticality: The "naked" 4-methyl analog exhibits negligible cellular potency (

    
    ), serving as a negative control to validate specific binding of complex analogs.
    
  • Selectivity Profiles: Tofacitinib (C4-amine substituted) drives JAK1/3 selectivity, whereas Ruxolitinib (C4-pyrazolyl substituted) drives JAK1/2 selectivity.

Head-to-Head Performance Data

The following data aggregates representative cellular potency values. Note the logarithmic leap in potency from the simple 4-methyl/chloro precursors to the optimized clinical inhibitors.

Table 1: Comparative Cellular Potency (JAK-Dependent Cell Lines)
CompoundStructure NotePrimary TargetCellular Assay (IL-2/STAT5)

Selectivity Driver
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine Parent ScaffoldNone (Fragment)> 10,000 nM (Inactive)N/A (Lacks H-bond donor/acceptor motifs)
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Reactive IntermediateNon-specific~5,000 - 8,000 nM (Cytotoxic)High reactivity; non-specific alkylation
Tofacitinib (CP-690,550) C4-Piperidine AnalogJAK3 / JAK156 nM Side chain fits hydrophobic pocket of JAK3
Ruxolitinib (INCB018424) C4-Pyrazolyl AnalogJAK1 / JAK228 nM Cyclopentyl ring optimizes van der Waals contacts

Data Interpretation: The 4-Methyl analog fails to inhibit STAT5 phosphorylation at physiological concentrations. This confirms that the pyrrolo[2,3-d]pyrimidine ring alone is insufficient for inhibition; the C4-substituent is the "warhead" that dictates affinity. Use the 4-Methyl compound as a negative control in your assays to rule out non-specific scaffold toxicity.

Mechanistic Insight: The JAK/STAT Pathway[2][3][4]

To validate these compounds, one must interrogate the Janus Kinase (JAK) signaling pathway. The diagram below illustrates the specific node (JAK phosphorylation of STAT) where these inhibitors act.

Diagram 1: JAK/STAT Signaling Cascade[2][3]

JAK_STAT_Pathway Ligand Cytokine (IL-2) Receptor Cytokine Receptor (CD25/CD122/CD132) Ligand->Receptor Binding JAK JAK1 / JAK3 (Target of Tofacitinib) Receptor->JAK Activation STAT_Inactive STAT5 (Monomer) JAK->STAT_Inactive Recruitment Phosphorylation Phosphorylation (pTYR) STAT_Inactive->Phosphorylation JAK Kinase Activity STAT_Active pSTAT5 (Dimer) Phosphorylation->STAT_Active Dimerization Nucleus Nucleus (Gene Transcription) STAT_Active->Nucleus Translocation Inhibitor Pyrrolo[2,3-d]pyrimidine Analogs Inhibitor->JAK ATP Competition

Caption: The JAK/STAT cascade. Pyrrolo[2,3-d]pyrimidines bind the JAK ATP-pocket, blocking STAT phosphorylation.

Validated Experimental Protocol: PBMC STAT5 Phosphorylation

This protocol is the industry standard for assessing the potency of pyrrolo[2,3-d]pyrimidine analogs. It relies on flow cytometric detection of phosphorylated STAT5 (pSTAT5) following IL-2 stimulation in human Peripheral Blood Mononuclear Cells (PBMCs).

Workflow Logic
  • Isolation: Obtain fresh PBMCs (T-cells are the primary responders).

  • Resting: Reduce basal phosphorylation noise.

  • Inhibition: Pre-incubate with the analog to allow ATP-pocket occupancy.

  • Stimulation: Add IL-2 to trigger the JAK cascade.

  • Fix/Perm: Lock the phosphorylation state for antibody detection.

Diagram 2: Assay Workflow

Assay_Workflow Step1 PBMC Isolation (Ficoll Gradient) Step2 Starvation (Serum-free, 2h) Step1->Step2 Step3 Compound Treatment (15 min, 37°C) Step2->Step3 Step4 IL-2 Stimulation (100 ng/mL, 15 min) Step3->Step4 Step5 Fixation (PFA) & Permeabilization (Methanol) Step4->Step5 Step6 Flow Cytometry (anti-pSTAT5-Alexa647) Step5->Step6

Caption: Step-by-step workflow for the Phosflow STAT5 inhibition assay.

Detailed Protocol Steps

Reagents:

  • Buffer: PBS + 0.1% BSA (Staining Buffer).

  • Stimulant: Recombinant Human IL-2 (Final conc: 100 ng/mL).

  • Antibody: Mouse anti-human pSTAT5 (pY694) - Alexa Fluor 647 conjugate.

  • Permeabilization: Ice-cold 90% Methanol.

Procedure:

  • Preparation: Resuspend

    
     PBMCs in 100 µL serum-free RPMI media. Rest cells for 2 hours at 37°C to lower basal pSTAT levels.
    
  • Dosing: Prepare a 10-point dilution series of the test compound (e.g., Tofacitinib or 4-Methyl analog) in DMSO. Add 1 µL of compound to cells (Final DMSO < 0.1%).

    • Control A: DMSO only (Max Signal).

    • Control B: 1 µM Staurosporine (Min Signal).

  • Incubation: Incubate for 15 minutes at 37°C. Critical: Longer incubation may induce apoptosis with toxic analogs like the 4-chloro variant.

  • Stimulation: Add IL-2 (100 ng/mL) and incubate for exactly 15 minutes at 37°C.

  • Fixation: Immediately add pre-warmed Paraformaldehyde (PFA) to a final concentration of 1.6%. Incubate 10 mins at room temperature.

  • Permeabilization: Spin down cells, discard supernatant. Resuspend vigorously in ice-cold 90% Methanol . Incubate on ice for 30 mins. Note: Methanol is required for nuclear epitope access (STAT5).

  • Staining: Wash 2x with Staining Buffer. Stain with anti-pSTAT5 antibody for 30 mins in the dark.

  • Analysis: Acquire data on a flow cytometer. Gate on CD3+ T-cells (if co-stained) or live lymphocytes. Calculate Median Fluorescence Intensity (MFI).[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Basal pSTAT5 (No Stim) Cells not "starved" sufficiently.Increase resting time in serum-free media to 3-4 hours.
No Inhibition with 4-Methyl Analog Expected Result. The 4-methyl analog is a weak binder. Use it as a negative control. If inhibition is seen >50 µM, it is likely off-target toxicity.
High Cell Death DMSO toxicity or 4-Chloro reactivity.Ensure final DMSO < 0.1%. If using 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, reduce incubation time as it is an alkylating agent.
Weak Signal Window Poor Permeabilization.Ensure methanol is ice-cold and cells are resuspended while vortexing to prevent clumping.

References

  • Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and transplant rejection." Journal of Medicinal Chemistry.

  • Quintás-Cardama, A., et al. (2010). "Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms." Blood.

  • O'Shea, J. J., et al. (2013). "JAKs and STATs in immunity, immunodeficiency, and cancer." The New England Journal of Medicine.

  • Haan, C., et al. (2011). "Jak1 has a dominant role over Jak3 in signal transduction through γc-containing cytokine receptors." Chem. Biol.

  • Trau, H. A., et al. (2021). "Flow Cytometric Assessment of STAT5 Phosphorylation in Human PBMCs." Methods in Molecular Biology.

Sources

Safety Operating Guide

4-Methyl-7H-pyrrolo[2,3-d]pyrimidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that moving from discovery to development requires not just breakthrough science, but also an unwavering commitment to safety and operational excellence. The proper handling and disposal of novel chemical entities are paramount to protecting your team and ensuring regulatory compliance. This guide provides a detailed protocol for the proper disposal of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine, grounding every recommendation in established safety standards and scientific principles.

4-Methyl-7H-pyrrolo[2,3-d]pyrimidine is a nitrogen-containing heterocyclic compound, a class of molecules vital to medicinal chemistry.[1] While specific toxicity data for this compound is limited, a comprehensive risk assessment can be built by examining data from close structural analogs, such as 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. The primary hazards are associated with ingestion and irritation.[2][3]

A crucial first step in any laboratory procedure is to consult the Safety Data Sheet (SDS) for the specific chemical in use.[4] Per the Occupational Safety and Health Administration (OSHA) Laboratory Standard, employers must maintain readily accessible SDSs for all hazardous chemicals.[4]

Table 1: Hazard Profile based on Analog Data

Hazard Classification GHS Hazard Statement Precautionary Action Source
Acute Toxicity, Oral H301: Toxic if swallowed P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P316: IF SWALLOWED: Get emergency medical help immediately. [2][3]
Skin Corrosion/Irritation H315: Causes skin irritation P280: Wear protective gloves/protective clothing. [3]
Serious Eye Damage/Irritation H319: Causes serious eye irritation P280: Wear eye protection/face protection. [3]

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |[3] |

The causality behind these classifications lies in the reactivity of the pyrrolopyrimidine scaffold. Nitrogen heterocycles can interact with biological systems in various ways, and it is this reactivity that makes them valuable as pharmaceuticals but also necessitates careful handling.[5][6]

Regulatory Framework: EPA and OSHA Compliance

Disposal of laboratory chemicals is not merely a matter of best practice; it is strictly regulated. In the United States, two primary federal agencies govern this process:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from "cradle-to-grave."[7] Laboratories are considered waste generators and must correctly identify, store, and dispose of hazardous chemical waste.[8][9]

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) requires laboratories to develop a written Chemical Hygiene Plan (CHP).[10] This plan must include standard operating procedures for the safe handling and disposal of hazardous chemicals.[11][12]

Your institution's Environmental Health and Safety (EHS) office is the primary resource for navigating these regulations and will have specific protocols that must be followed.

Pre-Disposal Procedures: Segregation and Containment

Proper disposal begins long before the waste technician arrives. The choices made during and immediately after an experiment are critical for ensuring a safe and compliant waste stream.

Step 1: Waste Characterization

The generator of the waste is responsible for determining if it is hazardous.[9] Based on available data, any waste containing 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine should be treated as hazardous chemical waste.

Step 2: Waste Segregation

Never mix incompatible waste streams. This is a foundational principle of laboratory safety. 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine and its derivatives are incompatible with:

  • Strong Oxidizing Agents [13]

  • Strong Acids [13]

Mixing with these can cause vigorous, exothermic reactions. Therefore, waste containing this compound must be segregated from acidic or oxidizing waste streams.

Step 3: Proper Container Selection and Labeling
  • Container Choice: Use a designated, leak-proof container that is chemically compatible with the waste. For solid waste, a sealable drum or pail is appropriate. For liquid waste (e.g., from chromatography or reaction workups), use a screw-cap container. Do not use metal containers for any waste stream that may become acidic.[14]

  • Labeling: All hazardous waste containers must be clearly labeled.[15] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name(s) of the contents (no abbreviations)

    • The approximate percentages of each component

    • The relevant hazard characteristics (e.g., Toxic, Irritant)

    • The date accumulation started

Step-by-Step Disposal Protocols

The following protocols provide a self-validating system for the safe disposal of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine waste.

Protocol 1: Disposal of Uncontaminated Solid Compound (e.g., Expired Reagent)
  • Personal Protective Equipment (PPE): Don a lab coat, safety glasses with side shields (or goggles), and nitrile gloves.

  • Work Area: Conduct this operation within a certified chemical fume hood to prevent inhalation of dust.

  • Transfer: Carefully transfer the solid compound from its original container into a designated hazardous waste container for solids. Use spark-proof tools if there is any risk of static discharge.[16]

  • Container Sealing: Securely close the waste container.

  • Labeling: Ensure the container is accurately labeled as described above.

  • Storage: Store the sealed container in your lab's designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA), following your institution's guidelines and time limits.[17]

Protocol 2: Disposal of Contaminated Labware (e.g., Vials, Pipette Tips, Gloves)
  • Gross Decontamination: If possible, scrape any visible solid residue into the solid hazardous waste container.

  • Rinsing (for glassware): Triple rinse non-disposable glassware with a suitable solvent (e.g., methanol or acetone). The first two rinses must be collected as hazardous liquid waste. The third rinse can often be disposed of as non-hazardous waste, but confirm this with your EHS office.

  • Collection: Place all contaminated disposable items (gloves, wipes, pipette tips) into a designated solid hazardous waste container. Do not place sharp objects like needles in a bag or soft-sided container.

  • Sealing and Labeling: Securely seal and label the container.

Protocol 3: Disposal of Liquid Waste Streams (e.g., Mother Liquor, Chromatography Fractions)
  • PPE: Wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves.

  • Work Area: Always handle and transfer liquid waste inside a chemical fume hood.

  • Collection: Collect all liquid waste containing 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine in a dedicated, properly labeled hazardous waste container.

  • Segregation: Ensure this waste stream is kept separate from incompatible materials, especially strong acids.

  • Container Management: Do not fill containers beyond 90% capacity to allow for vapor expansion and prevent spills.[14] Keep containers closed with a secure cap when not actively adding waste.

Spill and Emergency Procedures

Accidents happen, but a prepared response minimizes the risk.

For a Small Spill (Solid or Liquid):
  • Alert Personnel: Notify others in the immediate area.

  • Isolate: Restrict access to the spill area.

  • Protect Yourself: Wear appropriate PPE, including a lab coat, gloves, and eye protection.

  • Containment: For a solid spill, gently cover with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[3] Do not use water.

  • Cleanup: Carefully sweep or scoop the material into a designated hazardous waste container. Use dry cleanup procedures.[3]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, collecting the wipe as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office.

For a Large Spill:
  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Activate the nearest fire alarm and call your institution's emergency number.

  • Isolate: Close the laboratory doors behind you to contain the spill.

  • Report: From a safe location, provide emergency responders with the name of the chemical, the quantity spilled, and a copy of the SDS.

Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

Visualization of Disposal Workflow

The following diagram outlines the decision-making process for handling materials related to 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine.

DisposalWorkflow cluster_start Start: Material Generation cluster_assessment Hazard Assessment cluster_waste_streams Waste Segregation & Collection cluster_final Final Disposal Start Generation of Waste (Solid, Liquid, or Contaminated Labware) Characterize Characterize Waste: Is it contaminated with 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine? Start->Characterize SolidWaste Solid Waste Container (e.g., Unused Reagent, Contaminated Wipes/Gloves) Characterize->SolidWaste  Yes, Solid or  Contaminated Labware LiquidWaste Liquid Waste Container (e.g., Solvents, Mother Liquor) Characterize->LiquidWaste  Yes, Liquid   SharpsWaste Sharps Container (Contaminated Needles, etc.) Characterize->SharpsWaste  Yes, Sharps FinalDisp Store in Satellite Accumulation Area Label Correctly Arrange for EHS Pickup SolidWaste->FinalDisp LiquidWaste->FinalDisp SharpsWaste->FinalDisp

Caption: Decision workflow for proper segregation and disposal of waste.

By adhering to these scientifically grounded and regulation-compliant procedures, you build a culture of safety that protects your researchers, your institution, and the groundbreaking work you do.

References

  • National Institutes of Health. Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. (2022-06-27). Retrieved from [Link]

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. (2025-11-25). Retrieved from [Link]

  • National Institutes of Health. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Retrieved from [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025-05-21). Retrieved from [Link]

  • ResearchGate. Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. (2025-08-10). Retrieved from [Link]

  • MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration. OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Retrieved from [Link]

  • Google Patents. PROCESS FOR PREPARING 7H-PYRROLO [2,3-D]PYRIMIDINE COMPOUNDS. (2017-02-07).
  • Compliancy Group. OSHA Laboratory Standard. (2023-09-18). Retrieved from [Link]

  • Taylor & Francis Online. Green Synthesis of New Derivatives of Pyrrolopyrimidine by Employing Cu@KF/Clinoptilolite NPs: Study of Antioxidant Activity. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • The University of Iowa. Liquid Nitrogen Handling. Retrieved from [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. (2022-04-11). Retrieved from [Link]

  • Bentham Science. Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. (2024-09-01). Retrieved from [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • National Institutes of Health. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. (2023-01-03). Retrieved from [Link]

  • Google Patents. Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • Lab Manager. Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • ACS Publications. Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Retrieved from [Link]

  • Vanderbilt University. The Laboratory Standard. Retrieved from [Link]

  • Royal Society of Chemistry. Prescribed drugs containing nitrogen heterocycles: an overview. (2020-12-15). Retrieved from [Link]

  • Florida Department of Environmental Protection. LIST OF PHARMACEUTICALS THAT ARE POTENTIALLY HAZARDOUS WASTES WHEN DISCARDED. Retrieved from [Link]

  • Der Pharma Chemica. A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. (2025-10-28). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. In this guide, we delve into the essential personal protective equipment (PPE) and safety protocols for handling 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine, a heterocyclic compound often utilized as a building block in medicinal chemistry and drug discovery. The pyrrolo[2,3-d]pyrimidine scaffold is a core component of numerous biologically active molecules, including kinase inhibitors, which by their nature are designed to interact with biological systems.[1][2] This inherent bioactivity necessitates a robust and well-reasoned approach to safety.

This guide moves beyond a simple checklist, providing a deep dive into the causality behind each safety recommendation, ensuring that every protocol is a self-validating system for your protection.

Understanding the Hazard: A Proactive Stance on Safety

To build a comprehensive safety protocol, it is prudent to also consider the hazard profile of structurally similar analogs. For instance, the closely related compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, is classified as:

  • Toxic if swallowed[4]

  • Toxic in contact with skin[4]

  • Toxic if inhaled[4]

  • Causes skin irritation[4]

  • Causes serious eye irritation[4]

  • May cause respiratory irritation[4]

Given that many pyrrolo[2,3-d]pyrimidine derivatives are developed as potent biological agents, it is best practice to handle all such compounds with a high degree of caution to minimize the risk of unforeseen biological effects.[5][6]

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the cornerstone of safe handling. The following table outlines the recommended PPE for various laboratory operations involving 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine.

Operation Eyes/Face Hand Protection Body Protection Respiratory Protection
Storage and Transport Safety glasses with side shieldsNitrile or neoprene gloves (single pair)Full-length lab coatNot generally required
Weighing and Aliquoting (Solid) Chemical splash gogglesDouble-gloving with nitrile or neoprene glovesDisposable, back-closing gown over a full-length lab coatNIOSH-approved N95 respirator or higher, especially if not handled in a certified chemical fume hood
Solution Preparation Chemical splash goggles and a face shieldDouble-gloving with nitrile or neoprene glovesDisposable, back-closing gown over a full-length lab coatRequired if not performed in a chemical fume hood
Experimental Procedures Chemical splash gogglesDouble-gloving with nitrile or neoprene glovesDisposable, back-closing gown over a full-length lab coatRecommended if there is a risk of aerosol generation
Waste Disposal Chemical splash goggles and a face shieldDouble-gloving with nitrile or neoprene glovesDisposable, back-closing gown over a full-length lab coatRecommended, especially when handling concentrated waste
The Rationale Behind the Recommendations:
  • Eye and Face Protection: The potential for eye irritation from the solid compound or splashes of solutions necessitates, at a minimum, safety glasses with side shields.[4] For tasks with a higher risk of splashes, such as solution preparation and waste disposal, chemical splash goggles and a face shield provide more comprehensive protection.

  • Hand Protection: Due to the potential for skin irritation and dermal toxicity, gloves are mandatory.[4] Nitrile or neoprene gloves are recommended for their broad chemical resistance.[7] Double-gloving is a critical practice when handling the solid compound or concentrated solutions. This provides a barrier against potential tears or permeation of the outer glove, and allows for the safe removal of the contaminated outer layer without exposing the skin.

  • Body Protection: A standard lab coat is the minimum requirement. However, for handling powders or concentrated solutions, a disposable, solid-front, back-closing gown worn over the lab coat is recommended to prevent contamination of personal clothing.[8]

  • Respiratory Protection: The fine, powdered nature of many research chemicals presents an inhalation hazard.[4] All handling of solid 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine should ideally be performed within a certified chemical fume hood to minimize airborne particles. If a fume hood is not available, a NIOSH-approved N95 respirator is the minimum requirement to protect against inhalation of the powder.[9]

Operational Plan: A Step-by-Step Guide to Safe Handling

Weighing and Preparing a Solution of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine

This protocol is designed to minimize exposure and prevent contamination of the laboratory environment.

Step 1: Preparation and Donning PPE

  • Before entering the designated handling area, ensure you are wearing a full-length lab coat, closed-toe shoes, and long pants.

  • Don a pair of nitrile or neoprene gloves.

  • Put on your N95 respirator (if required) and ensure a proper fit.

  • Don a second pair of gloves over the first pair.

  • Finally, put on your chemical splash goggles.

Step 2: Setting Up the Workspace

  • Perform all manipulations of the solid compound within a certified chemical fume hood.

  • Cover the work surface of the fume hood with disposable bench paper.

  • Gather all necessary equipment: the container of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine, a tared weigh boat or vial, a spatula, your chosen solvent, and a sealable container for your final solution.

Step 3: Weighing the Compound

  • Carefully open the container of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine inside the fume hood.

  • Using a clean spatula, transfer the desired amount of powder to the tared container. Avoid creating dust.

  • Close the primary container of the compound immediately after use.

  • Carefully transfer the weighed compound into the vessel you will be using for your solution.

Step 4: Preparing the Solution

  • While still in the fume hood, add the solvent to the vessel containing the compound.

  • Seal the vessel and mix gently until the compound is fully dissolved.

Step 5: Doffing PPE and Decontamination

  • After completing your work, dispose of all contaminated disposable materials (weigh boat, bench paper, outer gloves) in a designated hazardous waste container within the fume hood.

  • Wipe down the spatula and any non-disposable equipment with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

  • Remove your outer gloves and dispose of them.

  • Step away from the immediate work area.

  • Remove your goggles and respirator.

  • Finally, remove your inner gloves and wash your hands thoroughly with soap and water.

Visualizing the Workflow

Safe Handling Workflow Safe Handling of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Doffing Don PPE Don PPE Set up workspace in fume hood Set up workspace in fume hood Don PPE->Set up workspace in fume hood Weigh compound Weigh compound Set up workspace in fume hood->Weigh compound Prepare solution Prepare solution Weigh compound->Prepare solution Dispose of waste Dispose of waste Prepare solution->Dispose of waste Decontaminate surfaces Decontaminate surfaces Dispose of waste->Decontaminate surfaces Doff PPE Doff PPE Decontaminate surfaces->Doff PPE Wash hands Wash hands Doff PPE->Wash hands

Caption: Workflow for the safe handling of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine.

Disposal Plan: Responsible Management of Hazardous Waste

All waste generated from handling 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine must be treated as hazardous chemical waste.[9]

  • Solid Waste: This includes contaminated gloves, bench paper, weigh boats, and any other disposable items. These should be collected in a clearly labeled, sealed plastic bag or container designated for solid chemical waste.[10]

  • Liquid Waste: Unused solutions and the first rinse of any glassware should be collected in a designated, sealed, and clearly labeled container for hazardous liquid chemical waste.[10]

  • Empty Containers: The original container of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container can be disposed of according to your institution's guidelines for empty chemical containers.

Never dispose of this compound or its waste down the drain or in the regular trash.[11] Adhere strictly to your institution's and local regulations for hazardous waste disposal.

Emergency Procedures: Be Prepared

In Case of Skin Contact:

  • Immediately remove any contaminated clothing.

  • Flush the affected area with copious amounts of water for at least 15 minutes.

  • Seek immediate medical attention.

In Case of Eye Contact:

  • Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

In Case of Inhalation:

  • Move the affected person to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek immediate medical attention.

In Case of Ingestion:

  • Do NOT induce vomiting.

  • Rinse the mouth with water.

  • Seek immediate medical attention. Provide the medical team with the Safety Data Sheet (SDS) if available.[7]

By adhering to these rigorous safety protocols, you can confidently handle 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine and other potent research compounds, ensuring both the integrity of your scientific endeavors and your personal well-being.

References

  • PubChem. (n.d.). 4-Methyl-7H-pyrrolo(2,3-d)pyrimidine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). Substance Information: 2-hydroxypropane-1,2,3-tricarboxylic acid; 3-[(3R,4R)-4-methyl-3-[methyl({7H-pyrrolo[2,3-d]pyrimidin-4-yl})amino]piperidin-1-yl]-3-oxopropanenitrile. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022).
  • Ghattas, M. A., et al. (2022). Safe Handling of Oral Antineoplastic Medications: Focus on Targeted Therapeutics in the Home Setting. Journal of Oncology Pharmacy Practice, 28(4), 925-934.
  • Gonzalez-de-Olano, D., et al. (2021). Safe Handling of Antineoplastic Drugs During Allergy Diagnostic Workup and Desensitization: A Single Experience of the Allergy Department in a Tertiary Hospital. Frontiers in Allergy, 2, 706490.
  • Al-Tel, T. H., et al. (2022).
  • Wang, Y., et al. (2022). Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors. Molecules, 27(19), 6539.
  • European Chemicals Agency (ECHA). (2023). Substance Information: 2-hydroxypropane-1,2,3-tricarboxylic acid; 3-[(3R,4R)-4-methyl-3-[methyl({7H-pyrrolo[2,3-d]pyrimidin-4-yl})amino]piperidin-1-yl]-3-oxopropanenitrile. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1).
  • PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine. Retrieved from [Link]

  • Massaccesi, M., et al. (2022). Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). International Journal of Environmental Research and Public Health, 19(15), 9474.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • ResearchGate. (2023). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Retrieved from [Link]

  • B. Braun Vet Care. (n.d.). HANDLING OF HAZARDOUS DRUGS. Retrieved from [Link]

  • Al-Sayed, A. I., et al. (2022). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. Journal of Biomolecular Structure and Dynamics, 40(4), 1824-1842.
  • European Biosafety Network. (n.d.). Preventing occupational exposure to cytotoxic and other hazardous drugs. Retrieved from [Link]

  • Al-Obeed, O. A., et al. (2022). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Journal of Medicinal Chemistry, 65(1), 586-604.
  • ResearchGate. (2024). Novel Pyrrolo-Pyrimidine Derivatives Bearing Amide Functionality as Potential Anticancer Agents: Synthesis and Molecular Docking Studies. Retrieved from [Link]

  • ResearchGate. (2023). Discovery of potent pyrrolo-pyrimidine and purine HDAC inhibitors for the treatment of advanced prostate cancer. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.